2-(Methacryloyloxy)ethyl phthalate mono
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-9(2)13(17)19-7-8-20-14(18)11-6-4-3-5-10(11)12(15)16/h3-6H,1,7-8H2,2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQBJLHOPOSODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885397 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27697-00-3 | |
| Record name | Mono(2-methacryloyloxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27697-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(methacryloyloxy)ethoxycarbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methacryloyloxy)ethyl Phthalate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Methacryloyloxy)ethyl phthalate, a versatile monomer with applications in polymer chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development and material science, this document outlines the chemical principles, experimental procedures, and safety considerations for the successful synthesis of this compound.
Introduction and Significance
2-(Methacryloyloxy)ethyl phthalate, also known as mono-2-(methacryloyloxy)ethyl phthalate, is an organic compound featuring both a methacrylate group and a phthalate moiety.[3] This unique bifunctional structure allows it to act as a valuable cross-linking agent in polymerization processes, leading to the formation of polymers with enhanced thermal and mechanical properties.[3] Its applications are found in the manufacturing of coatings, adhesives, sealants, and various other advanced polymeric materials.[3]
Key Properties:
| Property | Value | Source |
| CAS Number | 27697-00-3 | [3] |
| Molecular Formula | C14H14O6 | [4] |
| Molecular Weight | 278.26 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 232 °C (lit.) | [2] |
| Density | 1.228 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.523 (lit.) | [2] |
Synthesis of 2-(Methacryloyloxy)ethyl Phthalate
Reaction Principle
The synthesis of 2-(Methacryloyloxy)ethyl phthalate is achieved through the esterification reaction between phthalic anhydride and 2-hydroxyethyl methacrylate (HEMA). This reaction involves the nucleophilic attack of the hydroxyl group of HEMA on one of the carbonyl carbons of the phthalic anhydride ring. This ring-opening reaction results in the formation of the desired monoester. To facilitate this reaction, a basic catalyst, such as triethylamine, is often employed. The catalyst deprotonates the hydroxyl group of HEMA, increasing its nucleophilicity and thereby accelerating the reaction rate.
Reaction Mechanism
The proposed mechanism for the triethylamine-catalyzed synthesis of 2-(Methacryloyloxy)ethyl phthalate is depicted below.
Caption: Proposed reaction mechanism for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.
Experimental Protocol
This protocol is a generalized procedure based on common esterification reactions involving anhydrides and alcohols. Researchers should optimize the conditions for their specific laboratory setup.
Materials:
-
Phthalic anhydride
-
2-Hydroxyethyl methacrylate (HEMA)
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalic anhydride (1.0 eq.) in anhydrous DCM.
-
Addition of Reactants: To the stirred solution, add 2-hydroxyethyl methacrylate (HEMA) (1.0 - 1.2 eq.) and a catalytic amount of triethylamine (0.1 - 0.2 eq.). A small amount of an inhibitor like MEHQ should be present in the HEMA to prevent polymerization.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Washing: Transfer the reaction mixture to a separatory funnel and wash sequentially with:
-
1M HCl solution to remove the triethylamine.
-
Saturated NaHCO3 solution to neutralize any remaining acid.
-
Brine to remove any residual water-soluble components.
-
-
Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with a gradient of increasing ethyl acetate polarity.
-
Vacuum Distillation: For larger scale purification, vacuum distillation can be employed. The product is distilled under reduced pressure to avoid decomposition at high temperatures.
Characterization
The structure and purity of the synthesized 2-(Methacryloyloxy)ethyl phthalate can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the phthalate group, the vinyl protons of the methacrylate group, the methylene protons of the ethyl group, and the methyl protons of the methacrylate group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, the vinyl carbons, and the aliphatic carbons.
Spectra for 2-(Methacryloyloxy)ethyl phthalate can be found in public databases such as PubChem and SpectraBase.[4][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
~1720 cm⁻¹: Strong C=O stretching vibration from the ester and carboxylic acid groups.
-
~1635 cm⁻¹: C=C stretching vibration of the methacrylate group.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
Aromatic C-H and C=C stretching vibrations: In the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
-
Broad O-H stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid.
FTIR spectra are also available for reference in public databases.[4]
Safety Considerations
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Phthalic anhydride: Can cause severe eye, skin, and respiratory tract irritation. It is also a sensitizer.
-
2-Hydroxyethyl methacrylate (HEMA): A known skin and eye irritant and a potential sensitizer.
-
Triethylamine: A flammable, corrosive, and toxic liquid. It can cause severe skin and eye burns and is harmful if inhaled.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Wear safety goggles or a face shield.
-
Wear a lab coat.
For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical and the "Methacrylate Esters – Safe Handling Manual".[1][7][8][9]
Experimental and Workflow Visualization
The following diagrams illustrate the overall experimental workflow for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.
Caption: Overall experimental workflow for the synthesis and characterization of 2-(Methacryloyloxy)ethyl phthalate.
Conclusion
The synthesis of 2-(Methacryloyloxy)ethyl phthalate via the esterification of phthalic anhydride with HEMA is a straightforward and efficient method for producing this valuable monomer. By following the outlined procedures and adhering to strict safety protocols, researchers can reliably synthesize and purify this compound for its various applications in polymer and materials science. The characterization techniques described provide a robust framework for verifying the identity and purity of the final product.
References
-
Methacrylate Esters – Safe Handling Manual. (n.d.). Retrieved from [Link]
-
Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. (n.d.). Retrieved from [Link]
-
Methacrylate Esters Safe Handling Manual (2008 | PDF | Polymerization - Scribd. (n.d.). Retrieved from [Link]
-
MMA library - MMAtwo. (n.d.). Retrieved from [Link]
-
Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem. (n.d.). Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure Methyl Methacrylate - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
Mono(2-methacryloxy ethyl)phthalate - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
CAS 27697-00-3 Mono-2-(methacryloyloxy)ethyl Phthalate (stabilized with MEHQ). (n.d.). Retrieved from [Link]
-
Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. (2013). Agilent Technologies. Retrieved from [Link]
-
FT-IR spectrum of the poly[2-(methacryloyloxy)ethyltrimethylammonium chloride] (PMTAC) brush - ResearchGate. (n.d.). Retrieved from [Link]
- The synthesis of magnetic molecularly imprinted polymer against di-(2-ethylhexyl)phthalate. (2021). IOP Conference Series: Materials Science and Engineering, 1143(1), 012003.
-
Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] - PMC - NIH. (2025). Retrieved from [Link]
-
Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - NIH. (2021). Retrieved from [Link]
Sources
- 1. petrochemistry.eu [petrochemistry.eu]
- 2. 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO | 27697-00-3 [chemicalbook.com]
- 3. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]
- 4. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. scribd.com [scribd.com]
- 9. MMA library - MMAtwo [mmatwo.eu]
An In-depth Technical Guide to the Chemical Properties of 2-(Methacryloyloxy)ethyl Phthalate
This guide provides a comprehensive overview of the chemical and physical properties of 2-(Methacryloyloxy)ethyl phthalate, a versatile monomer crucial in the development of advanced polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes technical data with practical insights to support innovation and application.
Introduction: A Molecule of Versatility
2-(Methacryloyloxy)ethyl phthalate, often referred to by its acronym MMEP, is a functional monomer that bridges the properties of methacrylates and phthalates.[1][2][3] Its unique structure, featuring a reactive methacrylate group and a bulky, hydrophobic phthalate moiety, imparts a desirable combination of characteristics to the polymers it forms.[1][3] This makes it a valuable component in a wide array of applications, from dental adhesives and composites to UV-curable coatings and sealants.[3][4][5] This guide will delve into the fundamental chemical properties of MMEP, its synthesis and reactivity, and its performance in key applications, providing a robust resource for its effective utilization.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 2-(Methacryloyloxy)ethyl phthalate is essential for its successful application. These properties dictate its behavior in formulations, during polymerization, and in the final performance of the material.
Chemical Identification and Structure
The unambiguous identification of a chemical substance is paramount for scientific accuracy and safety. The following table summarizes the key identifiers for 2-(Methacryloyloxy)ethyl phthalate.
| Identifier | Value | Source |
| CAS Number | 27697-00-3 | [3][6][7] |
| IUPAC Name | 2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid | [1] |
| Molecular Formula | C14H14O6 | [3][6] |
| Molecular Weight | 278.26 g/mol | [6][7] |
| SMILES | C=C(C)C(=O)OCCOC(=O)c1ccccc1C(=O)O | [3] |
| InChI Key | FIQBJLHOPOSODG-UHFFFAOYSA-N | [3] |
The structure of 2-(Methacryloyloxy)ethyl phthalate is characterized by a central phthalic acid core, with one carboxylic acid group esterified with 2-hydroxyethyl methacrylate (HEMA). This leaves a free carboxylic acid group on the phthalate ring and a terminal methacrylate group, both of which are critical to its functionality.
Diagram: Chemical Structure of 2-(Methacryloyloxy)ethyl phthalate.
Caption: Structure of 2-(Methacryloyloxy)ethyl phthalate.
Physical Properties
The physical state and properties of MMEP are crucial for formulation and processing. It is typically a colorless to pale yellow, viscous liquid.[3]
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Boiling Point | 232 °C (lit.) | [6] |
| Density | 1.228 g/mL at 25 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.523 (lit.) | [6] |
| Flash Point | 172 °C | [7] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [3] |
The limited water solubility is a direct consequence of the hydrophobic phthalate group, a key consideration in applications such as dental adhesives where interaction with aqueous environments is expected.
Synthesis and Reactivity
Synthesis of 2-(Methacryloyloxy)ethyl phthalate
Diagram: Synthesis Pathway of 2-(Methacryloyloxy)ethyl phthalate.
Caption: General synthesis route for MMEP.
Conceptual Experimental Protocol:
-
Reactant Charging: Phthalic anhydride and a slight molar excess of 2-hydroxyethyl methacrylate (HEMA) are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser. A suitable solvent, such as toluene, can be used to facilitate the reaction and aid in the azeotropic removal of water, although the reaction can also be performed neat.
-
Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture to accelerate the esterification process.
-
Reaction: The mixture is heated to a temperature that allows for the ring-opening of the phthalic anhydride by the hydroxyl group of HEMA, typically in the range of 80-120°C. The progress of the reaction can be monitored by measuring the acid value of the mixture, which decreases as the carboxylic acid group of the phthalic anhydride is consumed.
-
Work-up and Purification: Once the desired conversion is achieved, the reaction mixture is cooled. The product is then purified to remove the catalyst, unreacted starting materials, and any by-products. This can be achieved through a series of washing steps with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine and drying over an anhydrous salt (e.g., magnesium sulfate). The solvent is then removed under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography if a high-purity product is required.
It is important to note that a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), is often added to the final product to prevent spontaneous polymerization of the methacrylate group during storage.[8]
Reactivity and Polymerization
The reactivity of 2-(Methacryloyloxy)ethyl phthalate is dominated by its two functional groups: the methacrylate group and the carboxylic acid group .
-
Methacrylate Group: The terminal carbon-carbon double bond of the methacrylate group is highly susceptible to free-radical polymerization . This reaction can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or photoinitiators upon exposure to UV light.[3] The polymerization of the methacrylate group leads to the formation of a cross-linked polymer network, which is the basis for its application in thermosets, coatings, and adhesives.
Diagram: Free-Radical Polymerization of 2-(Methacryloyloxy)ethyl phthalate.
Caption: Polymerization of MMEP via the methacrylate group.
-
Carboxylic Acid Group: The free carboxylic acid group on the phthalate ring provides several functionalities:
-
Adhesion Promotion: The acidic proton can interact with polar substrates, such as metal oxides or the hydroxyapatite of tooth enamel, promoting adhesion. This is a key feature for its use in dental adhesives.[5]
-
Solubility and Dispersibility: The carboxylic acid group can be deprotonated to form a carboxylate salt, which can improve the solubility or dispersibility of the monomer or resulting polymer in aqueous or polar systems.
-
Further Reactions: The carboxylic acid group can undergo further esterification or amidation reactions to create more complex polymer architectures.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-(Methacryloyloxy)ethyl phthalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the phthalate ring, vinyl protons from the methacrylate group, methylene protons of the ethyl group, and a methyl group signal.
-
¹³C NMR: Expected signals would include aromatic carbons, carbonyl carbons from the ester and carboxylic acid groups, olefinic carbons of the methacrylate group, and aliphatic carbons from the ethyl and methyl groups.
Reference spectra for 2-(Methacryloyloxy)ethyl phthalate are available in public databases such as SpectraBase for comparison and verification.[9]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-(Methacryloyloxy)ethyl phthalate would be expected to show characteristic absorption bands for:[1]
-
C=O stretching (ester and carboxylic acid): around 1720 cm⁻¹
-
C=C stretching (methacrylate): around 1635 cm⁻¹
-
C-O stretching (ester): in the region of 1300-1100 cm⁻¹
-
O-H stretching (carboxylic acid): a broad band in the region of 3300-2500 cm⁻¹
-
Aromatic C-H stretching: just above 3000 cm⁻¹
Thermal Properties
The thermal stability of 2-(Methacryloyloxy)ethyl phthalate is a critical parameter for its processing and application, particularly in thermally cured systems. While specific quantitative data from techniques like Thermogravimetric Analysis (TGA) are not widely published, it is generally reported to possess good thermal stability.[3] For many methacrylate monomers, significant thermal decomposition typically begins above 200°C. The bulky phthalate group may contribute to a higher thermal stability compared to smaller methacrylate esters.
Safety and Toxicology
As with any chemical, proper handling and awareness of the potential hazards of 2-(Methacryloyloxy)ethyl phthalate are essential.
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Methacryloyloxy)ethyl phthalate is classified as:[1][10]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Handling and Personal Protective Equipment (PPE)
When handling 2-(Methacryloyloxy)ethyl phthalate, it is crucial to wear appropriate personal protective equipment, including:[10]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential vapors.
Toxicity Profile
Applications and Performance
The unique combination of a reactive methacrylate group and a functional phthalate moiety makes 2-(Methacryloyloxy)ethyl phthalate a valuable component in a variety of applications.
Dental Adhesives and Composites
One of the primary applications of MMEP is in the formulation of dental adhesives and composites.[4][5]
-
Adhesion to Tooth Structure: The carboxylic acid group can ionically bond with the calcium in hydroxyapatite, the primary mineral component of enamel and dentin, thereby promoting adhesion of the restorative material to the tooth.[5]
-
Cross-linking and Mechanical Strength: The methacrylate group allows MMEP to copolymerize with other monomers in the dental resin (e.g., Bis-GMA, TEGDMA), contributing to the formation of a strong, durable, and cross-linked polymer network.
-
Hydrophilicity/Hydrophobicity Balance: The presence of both a hydrophilic carboxylic acid group and a hydrophobic phthalate group can help to modulate the overall hydrophilicity of the adhesive, which is important for its interaction with the moist dentin surface.
UV-Curable Coatings and Inks
MMEP is also utilized in the formulation of UV-curable coatings and inks.[3]
-
Fast Curing: The methacrylate group enables rapid polymerization upon exposure to UV radiation in the presence of a photoinitiator, leading to high production speeds.
-
Adhesion to Substrates: The carboxylic acid functionality can improve adhesion to a variety of substrates, including metals and plastics.
-
Hardness and Chemical Resistance: As a cross-linking agent, MMEP can enhance the hardness, scratch resistance, and chemical resistance of the cured coating.[11][12] The bulky phthalate group can also contribute to the rigidity of the polymer network.
Adhesives and Sealants
In broader adhesive and sealant applications, 2-(Methacryloyloxy)ethyl phthalate contributes to:[3]
-
Cohesive Strength: The cross-linking ability of the methacrylate group enhances the internal strength of the adhesive or sealant.
-
Adhesion to Polar Surfaces: The carboxylic acid group promotes adhesion to a range of polar substrates.
-
Thermal Stability: The inherent thermal stability of the molecule is beneficial for applications where the adhesive or sealant may be exposed to elevated temperatures.
Conclusion
2-(Methacryloyloxy)ethyl phthalate is a highly functional monomer with a unique combination of properties that make it a valuable component in the formulation of advanced polymers. Its ability to promote adhesion through its carboxylic acid group while simultaneously providing a mechanism for cross-linking via its methacrylate functionality allows for the development of high-performance materials for demanding applications in the dental, coatings, and adhesives industries. A thorough understanding of its chemical and physical properties, as outlined in this guide, is crucial for harnessing its full potential in research and product development. Further investigation into its specific toxicological profile and quantitative performance data in various formulations would be beneficial for expanding its application landscape.
References
-
PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Mono(2-methacryloxy ethyl)phthalate. Wiley. Retrieved from [Link]
- Aljabo, A., et al. (2021). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Journal of Dental Research, 100(11), 1279-1287.
- Delgado, A. H. S., et al. (2021). Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. Polymers, 13(16), 2750.
-
RSC Publishing. (n.d.). Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. Retrieved from [Link]
- S, S., & A, M. (2012). UV Curable Coatings: Effect of Diluents with 2, 2-Bis-[4-(2-hydroxy-3-acryloxy prop-1-oxy) phenyl] propane. Journal of Chemistry, 9(4), 1823-1832.
- Schmidt, H., et al. (1999). UV curable hard coatings on plastics. Thin Solid Films, 351(1-2), 190-194.
- Kim, H., et al. (2018). Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. Polymers, 10(4), 362.
- Al-Haddad, M., et al. (2022). Strength of Bond Between Adhesives and Low-viscosity Bulk-fill Composites Utilizing 10-methacryloyloxydecyl Dihydrogen Phosphate (10-MDP). The Journal of Contemporary Dental Practice, 23(10), 1021-1028.
-
Unspecified. (n.d.). Common Issues and Solutions Regarding Hardness in UV Coatings. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Methacryloyloxy)ethyl Phthalate (CAS: 27697-00-3): Synthesis, Polymerization, and Biomedical Potential
This technical guide provides a comprehensive overview of 2-(methacryloyloxy)ethyl phthalate (MMEP), a functional monomer with significant potential in advanced materials science, particularly for biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, polymerization, characterization, and prospective applications, grounded in established scientific principles and methodologies.
Introduction: A Molecule of Versatility
2-(Methacryloyloxy)ethyl phthalate, also known by synonyms such as mono-(2-methacryloyloxy)ethyl phthalate and 2-hydroxyethyl methacrylate phthalate, is an organic compound that uniquely combines the reactive methacrylate functionality with the structural features of a phthalate monoester.[1][2] This bifunctional nature—a polymerizable vinyl group and a carboxylic acid group on an aromatic backbone—imparts a valuable set of properties, making it a monomer of interest for the synthesis of functional polymers. Its ability to undergo polymerization, coupled with the potential for further chemical modification, opens avenues for the creation of materials with tailored properties for a range of applications, from industrial coatings and adhesives to sophisticated biomedical systems.[1][3]
The presence of the methacrylate group allows for facile polymerization via free-radical and controlled radical polymerization techniques, enabling precise control over the macromolecular architecture. The phthalate moiety, with its free carboxylic acid, provides a handle for tuning hydrophilicity, introducing pH-responsiveness, and serving as a point of conjugation for active pharmaceutical ingredients (APIs) or targeting ligands.
Physicochemical Properties
MMEP is typically a colorless to light yellow, viscous liquid or solid powder.[3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 27697-00-3 | [4] |
| Molecular Formula | C₁₄H₁₄O₆ | [2][4] |
| Molecular Weight | 278.26 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | 232 °C (lit.) | [6] |
| Density | 1.228 g/mL at 25 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.523 (lit.) | [6] |
| Flash Point | 172 °C | [3][4] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and acetone; limited solubility in water. | [1][3] |
Synthesis of 2-(Methacryloyloxy)ethyl Phthalate
The most common and direct synthesis route for MMEP is the ring-opening esterification of phthalic anhydride with 2-hydroxyethyl methacrylate (HEMA). This reaction proceeds readily, often with high yield, by nucleophilic attack of the hydroxyl group of HEMA on one of the carbonyl carbons of the anhydride ring.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process occurring in a single pot: the initial ring-opening to form the monoester, followed by purification. The use of a catalyst is generally not required for the initial monoester formation, though mild heating can accelerate the reaction.[7]
Caption: General workflow for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.
Detailed Experimental Protocol
This protocol is based on established principles of esterification of anhydrides with alcohols.[7][8][9]
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Hydroxyethyl methacrylate (HEMA) (1.0-1.1 eq)
-
Toluene or other suitable solvent (optional, to aid mixing and temperature control)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization of HEMA and the final product.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride and HEMA. If using a solvent, add it at this stage.
-
Add a small amount of inhibitor (e.g., 200 ppm MEHQ).
-
Heat the reaction mixture to 80-100 °C with stirring. The reaction progress can be monitored by the disappearance of the solid phthalic anhydride and by techniques such as thin-layer chromatography (TLC) or by titrating the remaining carboxylic acid.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with 5% sodium bicarbonate solution (to remove any unreacted phthalic anhydride, which will have hydrolyzed to phthalic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the final product, a viscous liquid.
Polymerization of 2-(Methacryloyloxy)ethyl Phthalate
The methacrylate group in MMEP allows for its polymerization into a variety of macromolecular structures. Both conventional free-radical polymerization and controlled/living radical polymerization techniques can be employed.
Free-Radical Polymerization
This is a straightforward method to produce high molecular weight polymers, though with limited control over molecular weight distribution and architecture.
Typical Protocol:
-
Dissolve MMEP and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) in a suitable solvent (e.g., toluene, dioxane, or dimethylformamide).
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which inhibits radical polymerization.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by cooling and exposing to air.
-
Precipitate the polymer in a non-solvent (e.g., methanol, hexane, or diethyl ether), filter, and dry under vacuum.
Controlled Radical Polymerization (CRP)
CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended for biomedical applications as they allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures (e.g., block copolymers).[10]
ATRP of methacrylates is well-established and can be adapted for MMEP.[11][12]
Conceptual Workflow for ATRP:
Caption: Conceptual workflow for the ATRP of 2-(Methacryloyloxy)ethyl phthalate.
RAFT polymerization is another powerful technique that offers excellent control over the polymerization of methacrylates.[3][13]
Typical RAFT Protocol:
-
In a reaction vessel, combine MMEP, a RAFT agent (e.g., a trithiocarbonate or dithiobenzoate), a radical initiator (e.g., AIBN or V-501), and a suitable solvent.
-
De-gas the mixture thoroughly.
-
Heat the reaction to the appropriate temperature to initiate polymerization.
-
Monitor the reaction progress by taking aliquots and analyzing monomer conversion (e.g., by ¹H NMR).
-
Once the desired molecular weight is achieved, stop the reaction by cooling and exposing to air.
-
Purify the polymer by precipitation.
Characterization of Monomer and Polymer
Thorough characterization is essential to confirm the identity and purity of the monomer and to determine the properties of the resulting polymer.
| Technique | Purpose | Expected Results for MMEP / Poly(MMEP) |
| ¹H NMR | Structural confirmation and purity assessment of the monomer; determination of monomer conversion and polymer composition. | Monomer: Characteristic peaks for the vinyl protons (~5.6 and 6.1 ppm), methyl protons (~1.9 ppm), ethylenic protons (~4.4 ppm), and aromatic protons (~7.5-7.8 ppm). Polymer: Disappearance of vinyl proton peaks and broadening of other peaks. |
| FTIR | Identification of functional groups. | Monomer & Polymer: Strong carbonyl ester peaks (~1720 cm⁻¹), C=C stretching (~1635 cm⁻¹ in monomer, absent in polymer), and aromatic C-H stretching. |
| GPC/SEC | Determination of polymer molecular weight (Mn, Mw) and dispersity (Đ). | For controlled polymerization, a narrow, symmetric peak is expected, with Đ typically < 1.3. For free-radical polymerization, a broader peak with Đ > 1.5 is common. |
| DSC/TGA | Thermal properties (glass transition temperature, decomposition temperature). | Provides information on the thermal stability and physical state of the polymer at different temperatures. |
Potential Applications in Drug Development
The unique chemical structure of poly(MMEP) suggests several promising applications in the field of drug delivery and biomaterials. While direct studies on this specific polymer are emerging, its properties can be inferred from related, well-studied materials.
pH-Responsive Drug Delivery
The carboxylic acid group of the phthalate moiety can be deprotonated at physiological pH, leading to changes in the polymer's solubility and conformation. This pH-responsiveness can be exploited for targeted drug release in specific tissues or cellular compartments with different pH environments (e.g., tumors or endosomes). Polymers containing phthalate groups, such as cellulose acetate phthalate, are well-known enteric coating materials that dissolve at the higher pH of the intestine.[14]
Polymer-Drug Conjugates
The carboxylic acid provides a convenient site for the covalent attachment of drugs, particularly those with hydroxyl or amine groups, via ester or amide linkages. This allows for the creation of polymer-drug conjugates that can improve drug solubility, prolong circulation time, and potentially reduce side effects.[15]
Hydrophobic Drug Encapsulation
The aromatic phthalate group imparts a degree of hydrophobicity to the polymer. Amphiphilic block copolymers containing a poly(MMEP) block could self-assemble into micelles or nanoparticles in aqueous environments, providing a carrier system for the encapsulation and delivery of poorly water-soluble drugs.[15]
Safety and Biocompatibility Considerations
The biocompatibility of any material intended for biomedical use is of paramount importance. For poly(MMEP), considerations must be given to both the methacrylate backbone and the phthalate side groups.
-
Methacrylate Backbone: Polymethylmethacrylate (PMMA) and its derivatives have a long history of use in medical devices and dentistry.[16][17][18] However, residual monomer can be a source of cytotoxicity.[18] Therefore, thorough purification of the polymer is crucial.
-
Phthalate Side Groups: Phthalates as a class have been subject to scrutiny due to their potential as endocrine disruptors.[19] However, the toxicity is highly dependent on the specific chemical structure. The monoester, which is what is present in the polymer side chain, is often the active metabolite.[20] It is important to note that when the phthalate is covalently bound to the polymer backbone, its ability to leach out is significantly reduced compared to when it is used as a plasticizer.[21] Nevertheless, the potential for hydrolytic or enzymatic degradation to release the phthalate monoester in vivo must be carefully evaluated.[22][23]
Cytotoxicity studies on relevant cell lines are a necessary step in the preclinical evaluation of any poly(MMEP)-based biomaterial. Studies on related phthalates have shown dose-dependent cytotoxic effects on various cell lines, including human embryonic kidney cells and prostate cancer cells.[20][24][25][26][27]
Conclusion and Future Outlook
2-(Methacryloyloxy)ethyl phthalate is a functional monomer that offers a versatile platform for the synthesis of advanced polymers. Through controlled polymerization techniques, materials with precise architectures and functionalities can be designed. The combination of a polymerizable methacrylate group and a modifiable carboxylic acid group makes poly(MMEP) a promising candidate for various biomedical applications, particularly in drug delivery. However, a thorough investigation of its biocompatibility and in vivo degradation profile is essential to validate its potential for clinical translation. As the demand for smart and functional biomaterials continues to grow, MMEP and its derivatives are poised to be valuable tools in the arsenal of polymer chemists and drug development scientists.
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An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Methacryloyloxy)ethyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-(Methacryloyloxy)ethyl phthalate. It is designed to be a valuable resource for professionals in research and development, offering detailed insights into the chemistry and application of this versatile monomer.
Introduction
2-(Methacryloyloxy)ethyl phthalate, also known by synonyms such as mono-[2-(Methacryloyloxy)ethyl]phthalate and 2-(Methacryloyloxy)ethyl hydrogen phthalate, is an organic compound with the chemical formula C14H14O6.[1] It is a monoester of phthalic acid and 2-hydroxyethyl methacrylate (HEMA). The presence of both a methacrylate group and a phthalate moiety imparts a unique combination of properties, making it a valuable monomer in polymer chemistry.[1] Its ability to undergo polymerization and form cross-linked networks makes it suitable for a variety of applications, including in the formulation of coatings, adhesives, sealants, and in the field of tissue engineering.[1][2]
Molecular Structure and Conformation
The molecular structure of 2-(Methacryloyloxy)ethyl phthalate is characterized by a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with the hydroxyl group of 2-hydroxyethyl methacrylate.
Diagram of the Molecular Structure of 2-(Methacryloyloxy)ethyl phthalate:
Caption: 2D representation of 2-(Methacryloyloxy)ethyl phthalate.
The molecule possesses several key structural features that dictate its chemical behavior:
-
Aromatic Ring: The rigid benzene ring provides thermal stability.
-
Carboxylic Acid Group: The free carboxylic acid group can participate in hydrogen bonding and acid-base reactions, and it influences the molecule's polarity and solubility.
-
Ester Groups: The two ester linkages are susceptible to hydrolysis under acidic or basic conditions.
-
Methacrylate Group: The carbon-carbon double bond in the methacrylate moiety is highly reactive and readily undergoes free-radical polymerization.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Methacryloyloxy)ethyl phthalate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 27697-00-3 | [1] |
| Molecular Formula | C14H14O6 | [1] |
| Molecular Weight | 278.26 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid or solid powder | [2][3] |
| Boiling Point | 232 °C (lit.) | [2] |
| Density | 1.228 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.523 (lit.) | [2] |
| Flash Point | 172 °C | [2][3] |
| Solubility | Soluble in DMSO, ethanol, and acetone; limited solubility in water. | [1][2] |
Synthesis of 2-(Methacryloyloxy)ethyl Phthalate
The synthesis of 2-(Methacryloyloxy)ethyl phthalate typically involves the esterification of phthalic anhydride with 2-hydroxyethyl methacrylate (HEMA). A general laboratory-scale procedure is outlined below. The rationale behind this approach is the high reactivity of the anhydride with the primary alcohol of HEMA, leading to the formation of the monoester. The use of a base, such as triethylamine, is crucial to neutralize the newly formed carboxylic acid, which can prevent side reactions and drive the reaction to completion.
Experimental Protocol: Synthesis
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 2-(Methacryloyloxy)ethyl phthalate.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalic anhydride and 2-hydroxyethyl methacrylate (HEMA) in a suitable solvent, such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Addition of Base: Slowly add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to the reaction mixture. The base acts as a scavenger for the proton of the carboxylic acid formed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with water and brine to remove the triethylammonium salt and any unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(Methacryloyloxy)ethyl phthalate.
Spectroscopic Characterization and Structural Elucidation
The molecular structure of 2-(Methacryloyloxy)ethyl phthalate can be unequivocally confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific chemical shifts can vary slightly depending on the solvent and concentration, the following provides a general interpretation of the expected ¹H and ¹³C NMR spectra. The availability of spectral data has been confirmed through databases such as PubChem and SpectraBase.[4]
¹H NMR (Proton NMR):
-
Aromatic Protons: The four protons on the phthalate ring will appear as a complex multiplet in the aromatic region (typically δ 7.5-8.0 ppm).
-
Ethyl Protons: The two methylene groups of the ethyl linker (-OCH₂CH₂O-) will each give rise to a triplet, typically in the range of δ 4.0-4.5 ppm.
-
Methacrylate Protons: The two vinyl protons of the methacrylate group will appear as two distinct signals (singlets or narrow multiplets) around δ 5.5-6.1 ppm. The methyl group protons will be a singlet at approximately δ 1.9 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent. Its chemical shift can vary significantly or it may not be observed.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons: The ester and carboxylic acid carbonyl carbons will resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 128-135 ppm).
-
Alkene Carbons: The two carbons of the C=C double bond in the methacrylate group will have distinct chemical shifts, with the quaternary carbon appearing around δ 136 ppm and the methylene carbon around δ 126 ppm.
-
Alkyl Carbons: The methylene carbons of the ethyl linker and the methyl carbon of the methacrylate group will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 2-(Methacryloyloxy)ethyl phthalate will exhibit characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.
-
C=O Stretch: Strong, sharp peaks around 1720-1740 cm⁻¹ correspond to the stretching vibrations of the carbonyl groups in the esters and the carboxylic acid.
-
C=C Stretch: A peak around 1635 cm⁻¹ is indicative of the carbon-carbon double bond in the methacrylate group.
-
C-O Stretch: Strong absorptions in the region of 1000-1300 cm⁻¹ are due to the C-O stretching of the ester and carboxylic acid groups.
-
Aromatic C-H and C=C Bending: Several sharp peaks in the fingerprint region (below 1500 cm⁻¹) correspond to the vibrations of the aromatic ring.
Reactivity and Polymerization
The primary reactivity of 2-(Methacryloyloxy)ethyl phthalate stems from the methacrylate group, which readily undergoes free-radical polymerization. This reaction is the basis for its use as a cross-linking agent in various materials.
Free-Radical Polymerization
The polymerization of 2-(Methacryloyloxy)ethyl phthalate can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or by photoinitiators upon exposure to UV light. The general mechanism follows the typical steps of initiation, propagation, and termination.
Diagram of Free-Radical Polymerization:
Caption: Schematic of the free-radical polymerization of 2-(Methacryloyloxy)ethyl phthalate.
The kinetics of the polymerization are influenced by factors such as initiator concentration, temperature, and the presence of inhibitors. The bulky phthalate group can introduce steric hindrance, which may affect the propagation rate constant compared to smaller methacrylate monomers.
Hydrolysis
The ester linkages in 2-(Methacryloyloxy)ethyl phthalate are susceptible to hydrolysis, particularly under acidic or basic conditions.[5] This degradation pathway is an important consideration in the long-term stability of materials derived from this monomer. The hydrolysis proceeds in a stepwise manner, first yielding phthalic acid and 2-hydroxyethyl methacrylate, which can be further hydrolyzed to ethylene glycol and methacrylic acid. The rate of hydrolysis is generally slow at neutral pH.[5]
Analytical Methodologies
The purity and concentration of 2-(Methacryloyloxy)ethyl phthalate can be determined using various analytical techniques. The choice of method depends on the sample matrix and the required sensitivity.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of phthalates.[6][7] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[6] This technique is well-suited for quantifying the monomer in reaction mixtures or formulated products.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another powerful technique for phthalate analysis.[8][9] Due to the relatively low volatility of 2-(Methacryloyloxy)ethyl phthalate, derivatization to a more volatile species may be necessary for optimal GC analysis. GC-MS offers high sensitivity and specificity, making it ideal for trace analysis.[9]
Quality Control and Purity Assessment
For research and development purposes, the purity of 2-(Methacryloyloxy)ethyl phthalate is typically assessed by a combination of NMR spectroscopy and chromatography. The absence of impurities, such as unreacted starting materials or by-products, is crucial for obtaining polymers with desired and reproducible properties.
Applications
The unique combination of a polymerizable methacrylate group and a bulky, aromatic phthalate moiety makes 2-(Methacryloyloxy)ethyl phthalate a versatile monomer with several applications:
-
Coatings and Adhesives: It can be incorporated into polymer formulations to enhance adhesion, thermal stability, and mechanical properties.[1]
-
Dental Resins: Its cross-linking ability is utilized in the formulation of dental composites and adhesives.
-
Tissue Engineering: It has been explored as a cross-linking agent in hydrogels for tissue culture applications.[2]
-
Photosensitive Materials: The molecule is used in photosensitive chemical formulations.
Safety and Handling
2-(Methacryloyloxy)ethyl phthalate is known to cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, often with an inhibitor like MEHQ (hydroquinone monomethyl ether) to prevent premature polymerization.[3][10]
Conclusion
2-(Methacryloyloxy)ethyl phthalate is a functional monomer with a well-defined molecular structure that gives rise to a valuable set of chemical and physical properties. Its ability to undergo free-radical polymerization makes it a key component in a range of materials. A thorough understanding of its synthesis, characterization, reactivity, and analytical methods is essential for its effective application in research and development. This guide has provided a comprehensive overview of these aspects to support the work of scientists and professionals in the field.
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PubChem. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580. [Link]
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Huang, J., Nkrumah, P. N., Li, Y., & Appiah-Sefah, G. (2013). Chemical Behavior of Phthalates Under Abiotic Conditions in Landfills. ResearchGate. [Link]
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OPUS Open Portal to University Scholarship. (2003). Method Development for Analysis A of Phthalates s by HPLC. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). [Link]
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Singh, S., & Singh, N. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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spectroscopic analysis of 2-(Methacryloyloxy)ethyl phthalate mono (NMR, IR)
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(Methacryloyloxy)ethyl Phthalate
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
2-(Methacryloyloxy)ethyl phthalate is a monomeric compound of significant interest in polymer chemistry and materials science. Its bifunctional nature, containing both a polymerizable methacrylate group and a phthalate moiety, allows for its use as a cross-linking agent, adhesion promoter, and a component in the synthesis of various functional polymers.[1][2] A thorough understanding of its chemical structure is paramount for its effective application and for quality control in its synthesis and polymerization. This guide provides a detailed exploration of the spectroscopic techniques used to elucidate and confirm the structure of 2-(Methacryloyloxy)ethyl phthalate, specifically focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the analytical characterization of this molecule.
The molecular structure of 2-(Methacryloyloxy)ethyl phthalate, with the IUPAC name 2-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzoic acid, and a molecular formula of C₁₄H₁₄O₆, presents several key features that are readily identifiable by spectroscopic methods.[3] These include the vinyl protons of the methacrylate group, the ethyl bridge, the aromatic protons of the phthalate ring, and the distinct carbonyl environments of the ester and carboxylic acid functionalities.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a complete mapping of the molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR provides a quantitative and qualitative assessment of the hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are directly correlated to the electronic environment, neighboring protons, and the number of protons, respectively.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methacryloyloxy)ethyl phthalate in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.
-
Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal standard. Integrate the signals to determine the relative number of protons for each resonance.
The following table summarizes the anticipated ¹H NMR signals for 2-(Methacryloyloxy)ethyl phthalate. The chemical shifts are typical for a spectrum acquired in CDCl₃.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 11.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| b | ~ 7.9 - 8.1 | Multiplet | 1H | Aromatic proton (ortho to COOH) |
| c | ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic protons |
| d | ~ 6.1 | Singlet | 1H | Vinyl proton (=CH₂) |
| e | ~ 5.6 | Singlet | 1H | Vinyl proton (=CH₂) |
| f | ~ 4.5 | Triplet | 2H | Methylene protons (-COO-CH₂-) |
| g | ~ 4.4 | Triplet | 2H | Methylene protons (-CH₂-OOC-) |
| h | ~ 1.9 | Singlet | 3H | Methyl protons (-CH₃) |
Causality Behind Assignments: The broad singlet at a high chemical shift is characteristic of a carboxylic acid proton due to its acidic nature and hydrogen bonding. The aromatic protons are found in the typical downfield region of 7-8 ppm, with the proton ortho to the electron-withdrawing carboxylic acid group being the most deshielded. The two vinyl protons of the methacrylate group are diastereotopic and appear as distinct signals. The methylene protons of the ethyl bridge are split into triplets due to coupling with their adjacent methylene neighbors. The methyl group on the methacrylate moiety appears as a singlet as it has no adjacent protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number and type of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is a powerful complementary technique for structural confirmation.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 2-(Methacryloyloxy)ethyl phthalate in 0.5-0.7 mL of CDCl₃.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
The following table outlines the expected chemical shifts for the carbon atoms in 2-(Methacryloyloxy)ethyl phthalate, with spectra typically recorded in CDCl₃.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | Carboxylic acid carbonyl (-COOH) |
| ~ 167 | Ester carbonyl (-COO-) |
| ~ 166 | Methacrylate carbonyl (-COO-) |
| ~ 136 | Quaternary vinyl carbon (=C(CH₃)-) |
| ~ 132 | Aromatic C-H |
| ~ 131 | Aromatic C-H |
| ~ 130 | Quaternary aromatic carbon |
| ~ 129 | Aromatic C-H |
| ~ 126 | Vinyl carbon (=CH₂) |
| ~ 63 | Methylene carbon (-COO-CH₂-) |
| ~ 62 | Methylene carbon (-CH₂-OOC-) |
| ~ 18 | Methyl carbon (-CH₃) |
Causality Behind Assignments: The carbonyl carbons of the carboxylic acid and two ester groups are the most downfield due to the strong deshielding effect of the attached oxygen atoms. The aromatic and vinyl carbons resonate in the intermediate region. The sp³ hybridized methylene and methyl carbons are the most shielded and appear at the lowest chemical shifts.
Part 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). This is often referred to as a NEAT sample.[3]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
The table below lists the key IR absorption bands expected for 2-(Methacryloyloxy)ethyl phthalate and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | C-H stretch (Aromatic and Vinyl) |
| 2990-2850 | Medium | C-H stretch (Aliphatic) |
| ~ 1720 | Strong | C=O stretch (Ester and Carboxylic acid) |
| ~ 1640 | Medium | C=C stretch (Vinyl) |
| 1600, 1480 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~ 1280 | Strong | C-O stretch (Ester and Carboxylic acid) |
| ~ 1120 | Strong | C-O stretch (Ester) |
| 750-700 | Strong | C-H bend (Ortho-disubstituted aromatic) |
Causality Behind Assignments: The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong absorption around 1720 cm⁻¹ is indicative of the carbonyl groups. The presence of both sp² (aromatic and vinyl) and sp³ (aliphatic) C-H stretches can be distinguished. The C=C stretching vibrations for the vinyl and aromatic groups are also observable. Finally, the strong C-O stretching bands confirm the presence of the ester and carboxylic acid functionalities, and the out-of-plane C-H bending confirms the ortho-substitution pattern of the phthalate ring.
Part 3: Visualization of Spectroscopic Assignments
To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure and the workflow for its analysis.
Caption: Molecular structure of 2-(Methacryloyloxy)ethyl phthalate with key proton assignments for ¹H NMR analysis.
Sources
solubility of 2-(Methacryloyloxy)ethyl phthalate mono in different solvents
An In-depth Technical Guide Solubility Profile of 2-(Methacryloyloxy)ethyl Phthalate: A Guide for Researchers and Formulation Scientists
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methacryloyloxy)ethyl phthalate (MMEP), a versatile monomer widely used in the synthesis of advanced polymers for coatings, adhesives, and biomedical applications.[1] Understanding the solubility of MMEP is paramount for its effective handling, polymerization, and formulation. This document delves into the theoretical principles governing its solubility, presents its known qualitative solubility in common laboratory solvents, and provides a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic equilibrium solubility. The guide is intended for researchers, scientists, and drug development professionals who utilize MMEP in their work, offering both foundational knowledge and practical, actionable methodologies.
Introduction to 2-(Methacryloyloxy)ethyl Phthalate (MMEP)
2-(Methacryloyloxy)ethyl phthalate (CAS No: 27697-00-3), often referred to as MMEP, is a functional monomer possessing a unique combination of a methacrylate group, a flexible ethyl linker, and a rigid phthalic acid moiety.[1] Its molecular formula is C₁₄H₁₄O₆, with a molecular weight of approximately 278.26 g/mol .[2][3] This structure imparts a valuable set of properties, most notably its capacity to undergo polymerization via its vinyl group, making it a crucial building block in polymer chemistry.[1]
The applications of MMEP are diverse, ranging from its use as a cross-linking agent in tissue culture to a key component in the manufacturing of paints, coatings, adhesives, and sealants.[1][4][5] The dual nature of its structure—hydrophobic phthalate group and more polar ester and carboxylic acid functions—creates a complex solubility profile that dictates its compatibility with various reaction media and formulation bases. Accurate solubility data is therefore not merely academic; it is a critical prerequisite for process optimization, ensuring reaction homogeneity, and achieving desired material properties.
Theoretical Principles of MMEP Solubility
The solubility of a compound is governed by the intermolecular forces between the solute (MMEP) and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility. The MMEP molecule contains several distinct functional regions that influence its interactions:
-
Phthalate Group: The aromatic benzene ring and the carboxylic acid group constitute the phthalate portion. The aromatic ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Carboxylic Acid Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.
-
Methacrylate Ester Group: This portion of the molecule contains polar C=O and C-O bonds, contributing to its affinity for polar solvents.
-
Ethyl Linker: The -(CH₂)₂- chain is flexible and nonpolar.
This combination of polar and nonpolar regions makes MMEP an amphiphilic molecule. Its solubility will be highest in solvents that can effectively solvate both the nonpolar aromatic ring and the polar functional groups. Solvents with moderate polarity, or those that are strong hydrogen bond acceptors, are expected to be effective. Conversely, its solubility is limited in highly polar solvents like water, where the hydrophobic phthalate moiety dominates, and in very nonpolar solvents that cannot effectively solvate the carboxylic acid and ester groups.[1]
Qualitative Solubility Profile
Based on available technical data, the qualitative solubility of MMEP in several common laboratory solvents has been established. This information is crucial for initial solvent screening and selection for synthesis or formulation.
| Solvent Class | Solvent Name | Solubility | Citation(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |
| Polar Aprotic | Acetone | Soluble | [1] |
| Polar Protic | Ethanol | Soluble | [1] |
| Polar Protic | Water | Limited Solubility | [1] |
This profile confirms the theoretical predictions. MMEP dissolves in polar organic solvents like DMSO, acetone, and ethanol, which can accommodate its amphiphilic nature. Its limited solubility in water highlights the influence of its hydrophobic phthalate component.[1]
Quantitative Determination of Equilibrium Solubility
While qualitative data is useful for initial screening, precise quantitative data is essential for many applications, such as determining loading capacity in drug delivery systems or optimizing reaction concentrations. The "gold standard" for determining the true thermodynamic (equilibrium) solubility of a compound is the Saturation Shake-Flask Method .[6][7][8] This method is reliable and widely accepted for its ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved.[8]
Rationale for the Shake-Flask Method
The core principle of this method is to create a saturated solution by adding an excess of the solute to a known volume of solvent. The mixture is then agitated for a prolonged period to ensure that the dissolution process reaches equilibrium. By measuring the concentration of the solute in the liquid phase, one can determine the maximum amount of solute that can dissolve in the solvent at a given temperature. This approach is favored over faster, kinetic methods, which can overestimate solubility by creating supersaturated solutions, especially when using DMSO stock solutions for initial dissolution.[6][9]
Experimental Workflow Diagram
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reaction mechanism of 2-(Methacryloyloxy)ethyl phthalate mono polymerization
An In-depth Technical Guide to the Homopolymerization Reaction Mechanism of 2-(Methacryloyloxy)ethyl Phthalate
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the homopolymerization of 2-(Methacryloyloxy)ethyl phthalate (MEP), a methacrylate monomer notable for its unique phthalate group. The content is structured to deliver not just procedural steps but a deep-seated understanding of the underlying chemical principles, kinetics, and experimental considerations essential for researchers, scientists, and professionals in drug development and polymer chemistry.
Introduction to 2-(Methacryloyloxy)ethyl Phthalate (MEP)
2-(Methacryloyloxy)ethyl phthalate is an organic compound featuring a methacrylate functional group, making it highly suitable for polymerization processes.[1] Structurally, it consists of a phthalic acid monoester linked to a 2-hydroxyethyl methacrylate (HEMA) backbone. This combination of a bulky, hydrophobic phthalate moiety and a reactive methacrylate group imparts unique properties to the resulting polymer, poly(2-(Methacryloyloxy)ethyl phthalate) or P(MEP).[1] The polymer finds applications in coatings, adhesives, and photosensitive materials.[2][3] Understanding its polymerization mechanism is critical for controlling the final polymer's molecular weight, architecture, and material properties.
The polymerization of MEP, like most vinyl monomers, predominantly proceeds through a free-radical chain-growth mechanism.[4] This process is characterized by three key stages: initiation, propagation, and termination.[5]
The Free-Radical Polymerization Mechanism of MEP
Free-radical polymerization is a versatile and widely used method for synthesizing a vast array of polymers.[4] The process begins with the generation of highly reactive free radicals, which then sequentially add monomer units to a rapidly growing polymer chain.[5]
Caption: Overall schematic of the free-radical polymerization of MEP.
Initiation
The initiation stage involves two distinct steps: the decomposition of an initiator molecule to form primary free radicals, followed by the addition of one of these radicals to the first monomer molecule.[4]
-
Radical Addition: The newly formed primary radical (R●) attacks the carbon-carbon double bond of the MEP monomer. The attack occurs at the less substituted carbon of the vinyl group, resulting in the formation of a more stable tertiary radical on the alpha-carbon, which then becomes the new active center.
Propagation
Propagation is the rapid, sequential addition of monomer molecules to the growing polymer chain radical.[5] This chain-growth process is responsible for the formation of the long polymer backbone.
R-M● + n(M) → R-(M)n-M●
The rate of propagation is influenced by several factors, including monomer concentration, temperature, and solvent viscosity. In bulk or highly concentrated solutions, the polymerization of methacrylates can exhibit autoacceleration, famously known as the Trommsdorf or gel effect.[9] As the polymer forms, the viscosity of the medium increases, which significantly hinders the diffusion of large polymer chains. This slowdown disproportionately affects the termination step (which requires two large chains to meet), while smaller monomer molecules can still diffuse to the propagating chain ends.[10][11] The result is a sharp decrease in the termination rate, a rapid increase in the concentration of active radicals, and consequently, a dramatic surge in the polymerization rate and heat generation.[11]
Termination
Chain termination is the irreversible deactivation of propagating radicals, which brings the growth of a polymer chain to a halt. For methacrylates, termination primarily occurs through two bimolecular mechanisms: combination and disproportionation.[4]
-
Combination (or Recombination): Two growing chain radicals couple to form a single, longer polymer chain.[12] This mechanism leads to a significant increase in the molecular weight of the resulting polymer.
-
Disproportionation: This process involves the transfer of a hydrogen atom from one propagating radical to another. This results in the formation of two "dead" polymer chains: one with a saturated end group and another with a terminal carbon-carbon double bond.[4][13] For polymethacrylates, such as the closely related poly(methyl methacrylate) (PMMA), disproportionation is a significant termination pathway, especially at higher temperatures.[13]
Another process that can halt chain growth is chain transfer . In this reaction, the radical activity is transferred from the growing polymer to another molecule in the system, such as a monomer, solvent, or a deliberately added chain transfer agent.[10] This terminates the original chain but initiates the growth of a new, shorter one, effectively reducing the average molecular weight of the final polymer.[10]
Experimental Protocol for MEP Homopolymerization
This section outlines a robust, self-validating protocol for the solution polymerization of MEP. The inclusion of purification and characterization steps ensures the integrity and reliability of the results.
Caption: A typical experimental workflow for MEP homopolymerization.
Step-by-Step Methodology
-
Monomer and Reagent Purification:
-
Causality: Commercial monomers often contain inhibitors (like MEHQ) to prevent premature polymerization during storage.[14] These must be removed to achieve controlled and reproducible kinetics.
-
Procedure: Pass liquid MEP monomer through a short column packed with basic or neutral alumina to remove the inhibitor.[15] Recrystallize the initiator (e.g., AIBN) from a suitable solvent like methanol to ensure purity.[15]
-
-
Reaction Setup:
-
Procedure: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the purified MEP monomer, the desired amount of AIBN (typically 0.1-1.0 mol% relative to the monomer), and an anhydrous solvent (e.g., 1,4-dioxane, toluene).[15] The monomer concentration is typically adjusted to between 10-50 wt%.[15]
-
Causality: Using a Schlenk flask and flame-drying ensures an inert, moisture-free environment. Oxygen is a potent inhibitor of radical polymerization as it can react with propagating radicals to form non-reactive peroxy species.
-
-
Degassing:
-
Procedure: Seal the flask and subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[15]
-
Causality: This step is critical for achieving a controlled polymerization with a predictable initiation rate and high molecular weight.
-
-
Polymerization:
-
Procedure: Immerse the sealed flask in a pre-heated oil bath set to the desired temperature (e.g., 70-80°C for AIBN).[15] Allow the reaction to proceed under vigorous stirring for a predetermined time (e.g., 4-24 hours).
-
Causality: Constant temperature is crucial for maintaining a steady rate of initiator decomposition and propagation. Stirring ensures homogeneity.
-
-
Termination and Purification:
-
Procedure: To stop the reaction, rapidly cool the flask in an ice-water bath and expose the contents to air.[15] Concentrate the resulting viscous polymer solution and precipitate it by adding it dropwise into a large volume of a stirred, cold non-solvent (e.g., n-hexane, methanol, or diethyl ether).
-
Causality: Rapid cooling and oxygen exposure effectively quench the polymerization by halting radical activity. Precipitation separates the high molecular weight polymer from unreacted monomer, initiator fragments, and solvent.
-
-
Polymer Characterization:
-
Procedure: Collect the precipitated polymer by filtration and dry it under vacuum until a constant weight is achieved. Characterize the final product using:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine the final monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the disappearance of the C=C vinyl bond absorption and confirm the presence of characteristic ester and phthalate functional groups.
-
-
Quantitative Data and Kinetic Considerations
The following table summarizes typical reaction parameters that can be adapted for the polymerization of MEP, based on established methods for similar methacrylate monomers.
| Parameter | Typical Range | Rationale & Causality |
| Initiator | AIBN, BPO | AIBN offers cleaner decomposition kinetics; BPO can be used in redox pairs for room temperature initiation.[8][9] |
| Solvent | Toluene, 1,4-Dioxane, Ethyl Acetate | Choice depends on desired solubility of both monomer and polymer. Non-polar aprotic solvents are common.[6][16] |
| [Monomer] | 10 - 100% (Bulk) | Higher concentration increases polymerization rate but also enhances the gel effect, potentially broadening PDI.[9] |
| [Initiator] | 0.1 - 2.0 mol% (vs. Monomer) | Higher initiator concentration leads to a faster rate but produces lower molecular weight polymers due to a higher number of initiated chains.[6] |
| Temperature | 60 - 80 °C | Must be appropriate for the chosen initiator's half-life. Higher temperatures increase rates of all steps (initiation, propagation, termination).[7][11] |
| PDI | > 1.5 | Conventional free-radical polymerization is not a "living" process, leading to a broader molecular weight distribution.[4] |
The kinetics of methacrylate polymerization can be complex. Initially, the rate is proportional to the square root of the initiator concentration and directly proportional to the monomer concentration. However, as conversion increases, diffusion-controlled phenomena (the gel effect) can cause the termination kinetic constant to decrease dramatically, leading to the observed autoacceleration.[11]
Conclusion
The homopolymerization of 2-(Methacryloyloxy)ethyl phthalate via a free-radical mechanism is a robust and versatile method for synthesizing P(MEP). A thorough understanding of the distinct stages of initiation, propagation, and termination, along with an appreciation for the kinetic nuances like the gel effect, is paramount for controlling the reaction. By implementing a carefully designed experimental protocol that includes rigorous purification and characterization, researchers can reliably produce polymers with targeted properties, paving the way for their application in advanced materials and biomedical technologies.
References
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Sobczak, M., et al. (2025, March 10). Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. PMC - NIH. Retrieved from [Link]
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Anseth, K. S., et al. (1994). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer. Retrieved from [Link]
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Zhang, W., et al. (2018). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. PMC - NIH. Retrieved from [Link]
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Nam, K., et al. (2021, September 7). Synthesis of poly(2-methacryloyloxyethyl phosphorylcholine)-conjugated lipids and their characterization and surface properties of modified liposomes for protein interactions. PubMed. Retrieved from [Link]
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safety and handling of 2-(Methacryloyloxy)ethyl phthalate mono
An In-Depth Technical Guide to the Safe Handling of 2-(Methacryloyloxy)ethyl Phthalate
Introduction: A Proactive Approach to Chemical Safety
2-(Methacryloyloxy)ethyl phthalate mono (CAS No. 27697-00-3), a methacrylate ester, is a versatile monomer utilized in the synthesis of polymers for applications ranging from coatings and adhesives to specialized biomaterials in tissue culture.[1][2][3] Its utility in research and development, particularly in creating cross-linked polymers, necessitates a thorough understanding of its safety profile and handling requirements.[2] This guide moves beyond mere procedural checklists to provide a technical, in-depth framework for handling this compound, grounded in the principles of risk assessment and proactive safety management. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.
Section 1: Chemical and Physical Identity
A foundational element of safe handling is the accurate identification of the substance and its intrinsic properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
Table 1: Physicochemical Properties of 2-(Methacryloyloxy)ethyl Phthalate
| Property | Value | Source(s) |
| CAS Number | 27697-00-3 | [1][2][4][5] |
| Molecular Formula | C₁₄H₁₄O₆ | [2][5][6][7] |
| Molecular Weight | 278.26 g/mol | [3][6][7] |
| Appearance | Colorless to light yellow transparent liquid or solid powder | [1][2][3] |
| Flash Point | 172 °C | [1][3][7] |
| Density | ~1.23 g/mL at 20-25 °C | [1][3] |
| Refractive Index | ~1.52 | [1][3][7] |
| Solubility | Soluble in DMSO and other organic solvents like ethanol and acetone; limited solubility in water. | [1][2][3] |
| Synonyms | MMEP, 2-Methacryloxyethyl phthalate, Phthalic acid mono-2-(methacryloyloxy)ethyl ester | [2][6][7] |
Note: This substance is often supplied stabilized with an inhibitor like Monomethyl Ether Hydroquinone (MEHQ) to prevent premature polymerization.[7]
Section 2: Hazard Identification and Risk Assessment
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Methacryloyloxy)ethyl phthalate is classified as a hazardous substance. Understanding these hazards is the critical first step in mitigating risk.
Table 2: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6] |
The primary hazards associated with this compound are dermal and ocular irritation.[6] While it is not classified for acute toxicity, repeated or prolonged contact can lead to significant discomfort and potential tissue damage. The causality is rooted in the chemical's ability to interact with and disrupt the lipid bilayers of skin cells and the delicate tissues of the eye.
The Hierarchy of Controls: A Strategic Framework
Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This proactive strategy, known as the Hierarchy of Controls, provides a systematic approach to minimizing exposure.
Caption: A workflow for responding to an accidental chemical spill.
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Methodological & Application
photopolymerization of 2-(Methacryloyloxy)ethyl phthalate mono for dental composites
Application Note & Protocol
Topic: Photopolymerization of 2-(Methacryloyloxy)ethyl Phthalate for High-Performance Dental Composites
Audience: Researchers, materials scientists, and dental product development professionals.
Introduction: The Role of Functional Monomers in Advanced Dental Restoratives
Resin-based composites (RBCs) have become indispensable in restorative dentistry, prized for their aesthetic qualities and direct application capabilities.[1] The performance of these materials is critically dependent on the organic polymer matrix, which is formed through the photopolymerization of a mixture of methacrylate monomers.[2][3] This matrix binds the inorganic filler particles, providing the composite with its structure and mechanical integrity.[4]
Historically, the resin matrix has been dominated by a combination of high molecular weight base monomers, such as Bisphenol A-glycidyl dimethacrylate (BisGMA), and low-viscosity diluents like triethylene glycol dimethacrylate (TEGDMA).[2][5] While this combination provides a solid foundation, the pursuit of enhanced material properties—including superior strength, reduced polymerization shrinkage, and improved longevity—has led to the incorporation of functional monomers.
This application note details the use of 2-(Methacryloyloxy)ethyl phthalate (MEP) , a functional monomer designed to enhance the properties of dental composites. We will explore the scientific rationale for its inclusion, provide detailed protocols for its photopolymerization, and outline robust methods for characterizing the resulting polymer network.
Scientific Rationale: 2-(Methacryloyloxy)ethyl Phthalate (MEP)
MEP is a monoester characterized by a methacrylate group, which allows it to participate in free-radical polymerization, and a phthalate group, which imparts specific properties to the final polymer.[6]
Chemical Structure of MEP
The structure of MEP is key to its function. The terminal methacrylate group provides the reactive double bond necessary for covalent integration into the growing polymer chains during curing. The rigid phthalate ring and the flexible ethyl linker contribute to the mechanical and physical properties of the cross-linked network.
Caption: Chemical structure of 2-(Methacryloyloxy)ethyl phthalate (MEP).
Causality Behind Experimental Choices
The inclusion of MEP in a dental composite formulation is hypothesized to:
-
Enhance Mechanical Properties: The rigid aromatic phthalate core can increase the stiffness and hardness of the polymer matrix, contributing to better wear resistance and strength.[6]
-
Act as a Cross-linking Agent: While MEP itself has only one polymerizable group, its bulky structure can influence chain mobility and entanglement, effectively modifying the cross-link density and toughness of the final network.[6][7]
-
Improve Adhesion: The carboxylic acid group on the phthalate moiety may provide secondary interactions with the inorganic filler particles or even the tooth structure, potentially improving the interfacial integrity of the composite. This is analogous to how other acidic monomers, like 10-MDP, promote adhesion.[8]
Principles of Photopolymerization
Photopolymerization is a light-induced, chain-reaction process that converts a liquid monomer resin into a solid polymer.[3] The process relies on a photoinitiator system that absorbs energy from a specific wavelength of light to generate reactive free radicals.
The key stages are:
-
Activation: The photoinitiator (e.g., Camphorquinone, CQ) absorbs a photon of blue light (typically 450-490 nm) and enters an excited triplet state.[9]
-
Initiation: The excited photoinitiator interacts with a co-initiator (an electron donor, usually a tertiary amine) to produce free radicals.[10]
-
Propagation: These free radicals attack the carbon-carbon double bonds of the methacrylate monomers (like MEP, BisGMA, TEGDMA), initiating a rapid chain-growth reaction that forms a highly cross-linked polymer network.[11]
-
Termination: The growing polymer chains are terminated when two radicals combine or through other deactivation pathways.[11]
Caption: Workflow for MEP-based dental composite formulation and testing.
Application Protocol: Formulation and Photopolymerization
This protocol provides a framework for creating and curing an experimental dental composite containing MEP. All steps should be performed under appropriate safety conditions, including UV-blocking eye protection and in a well-ventilated area.
Materials and Equipment
-
Monomers: 2-(Methacryloyloxy)ethyl phthalate (MEP), BisGMA, TEGDMA
-
Photoinitiator System: Camphorquinone (CQ), Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Inhibitor: Butylated hydroxytoluene (BHT) or Monomethyl ether hydroquinone (MEHQ)[12]
-
Filler: Silane-treated barium glass or silica filler (e.g., average particle size 0.7 µm)
-
Equipment: Analytical balance, amber glass vials, magnetic stirrer, dental spatula, glass slab, stainless steel molds (e.g., 25x2x2 mm for flexural strength), Mylar strips, glass slides, LED dental curing unit (output spectrum covering ~468 nm).
Recommended Formulation
The following table provides a starting point for an experimental MEP-based composite formulation. Researchers should optimize these concentrations based on their specific performance targets.
| Component | Role | Recommended (wt.%) |
| BisGMA | Base Monomer | 40 - 60% |
| TEGDMA | Diluent Monomer | 15 - 25% |
| MEP | Functional Monomer | 5 - 15% |
| Camphorquinone (CQ) | Photoinitiator | 0.2 - 0.5% |
| EDMAB | Co-initiator | 0.5 - 1.0% |
| BHT/MEHQ | Inhibitor | ~0.01% |
| Silanated Glass Filler | Reinforcement | 70 - 80% (of total composite) |
Note: Percentages for the organic components are relative to the total resin matrix weight. The filler load is relative to the final composite weight.
Step-by-Step Protocol
-
Resin Matrix Preparation: a. In an amber glass vial, combine the desired weights of BisGMA, TEGDMA, and MEP. b. Add the CQ, EDMAB, and BHT/MEHQ. c. Gently warm the mixture to ~50°C while stirring on a magnetic stirrer until all components are fully dissolved and a homogenous, light-yellow liquid is formed. Store the matrix in the dark until use.
-
Composite Paste Formulation: a. Weigh the prepared resin matrix onto a glass slab. b. Incrementally add the pre-weighed inorganic filler to the resin. c. Use a sturdy dental spatula to thoroughly mix and knead the filler into the resin until a uniform, dough-like paste is achieved. This step is critical to ensure homogenous filler distribution.
-
Sample Preparation and Curing: a. Place the stainless-steel mold (e.g., 25x2x2 mm) on a glass slide covered with a Mylar strip. b. Overfill the mold with the uncured composite paste, ensuring there are no voids. c. Place a second Mylar strip on top and press firmly with another glass slide to extrude excess material and create a flat, smooth surface. d. Place the tip of the LED curing unit directly against the top Mylar strip. e. Cure the specimen for 40 seconds at a light intensity of ≥1000 mW/cm² . For thicker specimens, cure from both the top and bottom surfaces. The duration and intensity are critical variables that directly influence the final properties.[13][14] f. After curing, carefully remove the specimen from the mold. Store in the dark at 37°C for 24 hours to allow for post-curing completion before testing.
Characterization Protocols: A Self-Validating System
The success of the photopolymerization is quantified by measuring the degree of conversion and the resulting mechanical properties.
Degree of Conversion (DC) by FTIR Spectroscopy
Principle: The DC is a measure of the percentage of methacrylate C=C double bonds that have been converted to C-C single bonds during polymerization.[15] Fourier-Transform Infrared (FTIR) spectroscopy is the most common method for this measurement.[16] The analysis compares the absorbance peak of the aliphatic C=C bond (~1638 cm⁻¹) before and after curing, using a stable internal reference peak, such as the aromatic C=C bond (~1608 cm⁻¹) from BisGMA, which remains unchanged during the reaction.[17]
Protocol:
-
Record the FTIR spectrum of the uncured composite paste. A small amount can be pressed between two polyethylene films for analysis.
-
Cure a thin disc of the material as described in the main protocol.
-
Grind the cured disc into a fine powder.
-
Mix approximately 2 mg of the cured powder with 100 mg of KBr powder and press into a pellet.
-
Record the FTIR spectrum of the cured KBr pellet.
-
Calculate the DC using the following formula: DC (%) = [1 - ( (Peak Height of aliphatic C=C at 1638 cm⁻¹) / (Peak Height of aromatic C=C at 1608 cm⁻¹) )_cured / ( (Peak Height of aliphatic C=C at 1638 cm⁻¹) / (Peak Height of aromatic C=C at 1608 cm⁻¹) )_uncured ] * 100
A high DC is crucial, as low conversion can lead to increased cytotoxicity from leached monomers and inferior mechanical properties.[16] Photoactivated dental composites typically achieve a DC ranging from 43% to 75%.[15]
Mechanical Properties
The mechanical integrity of the composite is essential for its clinical longevity.[1] Standardized tests are used to ensure the material can withstand oral forces.
Flexural Strength & Modulus (Three-Point Bending Test):
-
Principle: This test measures the material's resistance to fracture under a bending load, simulating the forces on a restoration. It is performed according to the ISO 4049 standard for polymer-based restorative materials.[18]
-
Protocol:
-
Use the cured bar specimens (25x2x2 mm).
-
Place the specimen on a testing jig with two supports (20 mm span).
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve.
-
Vickers Microhardness:
-
Principle: Hardness measures the material's resistance to surface indentation and abrasion.[19]
-
Protocol:
-
Use cured disc-shaped specimens.
-
Polish the surface to be tested to a mirror finish.
-
Use a Vickers microhardness tester to apply a set load (e.g., 300g) for a specific duration (e.g., 15 seconds).
-
Measure the diagonals of the resulting indentation to calculate the Vickers Hardness Number (VHN).
-
Table of Expected Properties
This table provides target values for a well-polymerized, high-performance dental composite. Formulations should be optimized to meet or exceed these benchmarks.
| Property | Test Method | Target Value |
| Degree of Conversion (DC) | FTIR Spectroscopy | > 55% |
| Flexural Strength | Three-Point Bending (ISO 4049) | > 80 MPa |
| Vickers Hardness | Microhardness Testing | > 60 VHN |
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A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. (n.d.). National Center for Biotechnology Information. [Link]
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INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES. (n.d.). National Center for Biotechnology Information. [Link]
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In Vitro Testing Methods For The Evaluation of The Mechanical Properties of Composite Resins. (2023). DergiPark. [Link]
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Discrepancies in degree of conversion measurements by FTIR. (2014). SciELO. [Link]
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The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage. (2020). MDPI. [Link]
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Tests of Dental Properties of Composite Materials Containing Nanohybrid Filler. (2022). National Center for Biotechnology Information. [Link]
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Mechanical Properties of Dental Resin Composites: A Review. (2023). International Journal of Research and Publication and Reviews. [Link]
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Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. (2012). The Journal of Contemporary Dental Practice. [Link]
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Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties. (2017). Dental Materials. [Link]
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Dental Materials. (n.d.). University of Technology, Iraq. [Link]
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How the Duration and Mode of Photopolymerization Affect the Mechanical Properties of a Dental Composite Resin. (2022). National Center for Biotechnology Information. [Link]
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Efficient Photopolymerization of Dental Resin Composites Using the Photoluminescent Long Afterglow of Sr2MgSi2O7:Eu2+,Dy3+. (2023). ACS Omega. [Link]
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Synthesis and characterization of cross-linked polymeric nanoparticles and their composites for reinforcement of photocurable dental resin. (2013). Scilit. [Link]
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How the Duration and Mode of Photopolymerization Affect the Mechanical Properties of a Dental Composite Resin. (2022). R Discovery. [Link]
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Optimization of Photopolymerization Process of Dental Composites. (2021). MDPI. [Link]
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Photopolymerization of developmental monomers for dental cationically initiated matrix resins. (2000). PubMed. [Link]
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Phosphorus-Based Monomers Used for Dental Application. (2014). Royal Society of Chemistry. [Link]
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Photocurable Dental Composites Guide. (n.d.). Scribd. [Link]
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Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications. (2022). National Center for Biotechnology Information. [Link]
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The enduring legacy of MDP monomer. (2023). Kuraray Noritake. [Link]
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Light cured dental composite resins. (2020). Encyclopedia.pub. [Link]
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Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. (2021). PubMed. [Link]
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Dental Poly(methyl methacrylate)-Based Resin. (2022). Encyclopedia MDPI. [Link]
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Acenaphthoquinoxaline Derivatives as Dental Photoinitiators of Acrylates Polymerization. (2020). MDPI. [Link]
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Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. (2021). National Center for Biotechnology Information. [Link]
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Mono-2-(methacryloyloxy)ethyl Phthalate, ≥90%,stabilized with MEHQ. (n.d.). Chemsrc. [Link]
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The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). MDPI. [Link]
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Effects of photoinitiators on dental composite resins: a narrative review. (2022). Semantic Scholar. [Link]
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Application Notes & Protocols: Utilizing 2-(Methacryloyloxy)ethyl Phthalate as a Crosslinking Agent in Stimuli-Responsive Hydrogels for Advanced Drug Delivery
Introduction
Hydrogels, with their high water content and biocompatible nature, have emerged as leading materials for a variety of biomedical applications, including controlled drug delivery.[1][2] The precise control over the release kinetics of therapeutic agents is paramount for optimizing efficacy and minimizing side effects. This control is largely dictated by the hydrogel's network structure, which is established by the crosslinking agent. This application note details the use of 2-(Methacryloyloxy)ethyl phthalate (MOP), a monoester of phthalic acid and 2-hydroxyethyl methacrylate, as a novel crosslinking agent in the synthesis of stimuli-responsive hydrogels for drug delivery applications.
The unique chemical structure of MOP, featuring a methacrylate group for polymerization, a phthalate moiety, and a free carboxylic acid group, imparts several advantageous properties to the resulting hydrogel network. The methacrylate group allows for covalent integration into poly(meth)acrylate-based hydrogels via free-radical polymerization. The phthalate group, with its aromatic nature, can engage in π-π stacking interactions, contributing to the mechanical strength of the hydrogel. Most importantly, the carboxylic acid group provides a handle for pH-responsiveness, making these hydrogels "intelligent" carriers that can release their payload in response to specific physiological pH changes, such as those encountered in tumor microenvironments or the gastrointestinal tract.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing, characterizing, and utilizing MOP-crosslinked hydrogels for controlled drug release. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower users to adapt and troubleshoot their experiments effectively.
Chemical Structure and Properties of MOP
2-(Methacryloyloxy)ethyl phthalate is a liquid organic compound with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C14H14O6 | [3] |
| Molecular Weight | 278.26 g/mol | [3][4] |
| Appearance | Colorless to Light Yellow Clear Liquid | [4] |
| Synonyms | Mono-2-(methacryloyloxy)ethyl Hydrogen Phthalate | [4][5] |
| CAS Number | 27697-00-3 | [6] |
The presence of a polymerizable methacrylate group and a pH-sensitive carboxylic acid group are the key functionalities that make MOP a promising crosslinking agent for stimuli-responsive hydrogels.
Hydrogel Synthesis: A Step-by-Step Protocol
This protocol describes the synthesis of a pH-responsive hydrogel using 2-hydroxyethyl methacrylate (HEMA) as the primary monomer and MOP as the crosslinking agent. The synthesis is based on free-radical polymerization, a common and versatile method for preparing hydrogels.[7]
Materials
-
2-Hydroxyethyl methacrylate (HEMA), ≥99%
-
2-(Methacryloyloxy)ethyl phthalate (MOP), stabilized
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Equipment
-
Glass vials or molds
-
Magnetic stirrer and stir bars
-
Pipettes
-
UV lamp (optional, for photo-polymerization)
-
Oven or water bath
Protocol
-
Monomer Solution Preparation:
-
In a glass vial, prepare the monomer solution by mixing HEMA (e.g., 1 g, 7.6 mmol) with a specific molar percentage of MOP (e.g., 1 mol%, 0.021 g, 0.076 mmol).
-
Add DI water to achieve the desired total monomer concentration (e.g., 50% w/v).
-
Stir the solution until MOP is completely dissolved. The amount of MOP can be varied to control the crosslinking density and, consequently, the swelling and mechanical properties of the hydrogel.[8]
-
-
Initiator and Accelerator Addition:
-
To the monomer solution, add the initiator, APS (e.g., 0.5 mol% with respect to the total moles of monomers).
-
Gently swirl the vial to dissolve the APS.
-
Add the accelerator, TEMED (e.g., in a 1:1 molar ratio to APS), to initiate the polymerization.
-
-
Polymerization:
-
Immediately after adding TEMED, pour the solution into the desired molds (e.g., between two glass plates with a spacer for thin films, or in small vials for cylindrical gels).
-
Allow the polymerization to proceed at room temperature for several hours or overnight. Alternatively, for faster polymerization, the molds can be placed in an oven at a controlled temperature (e.g., 60°C) or under a UV lamp if a photoinitiator is used.
-
-
Hydrogel Purification:
-
After polymerization is complete, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water to wash away any unreacted monomers, initiator, and accelerator.
-
Change the water every few hours for 2-3 days to ensure complete purification.
-
-
Hydrogel Drying (Optional):
-
For characterization of the dry state or for loading with a hydrophobic drug, the purified hydrogel can be dried.
-
Lyophilization (freeze-drying) is the preferred method to maintain the porous structure of the hydrogel.
-
Visualizing the Hydrogel Network Formation
The following diagram illustrates the free-radical polymerization process leading to the formation of a MOP-crosslinked poly(HEMA) hydrogel.
Caption: Free-radical polymerization of HEMA and MOP.
Characterization of MOP-Crosslinked Hydrogels
A thorough characterization of the synthesized hydrogels is crucial to understand their properties and predict their performance in drug delivery applications.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the incorporation of MOP into the hydrogel network.
-
Protocol:
-
Obtain a spectrum of the dried hydrogel.
-
Compare the spectrum with those of the individual monomers (HEMA and MOP).
-
Expected Results: The hydrogel spectrum should show characteristic peaks from both HEMA (e.g., O-H stretch around 3400 cm⁻¹, C=O stretch around 1720 cm⁻¹) and MOP (e.g., aromatic C=C stretching around 1600-1450 cm⁻¹, carboxylic acid C=O stretch around 1700 cm⁻¹).
-
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and internal porous structure of the hydrogel.
-
Protocol:
-
Freeze-dry a sample of the swollen hydrogel.
-
Mount the dried sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold).
-
Image the surface and a cross-section of the hydrogel.
-
Expected Results: SEM images will reveal the interconnected porous network of the hydrogel. The pore size can be influenced by the crosslinking density and the polymerization conditions.
-
Swelling Studies
The swelling behavior of the hydrogel is a critical parameter that affects drug loading and release. The pH-responsiveness of MOP-crosslinked hydrogels can be evaluated through swelling studies at different pH values.
-
Protocol:
-
Pre-weigh a dried hydrogel sample (Wd).
-
Immerse the sample in a buffer solution of a specific pH (e.g., pH 2.0 and pH 7.4).
-
At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (constant weight).
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.
-
Expected Results: Due to the carboxylic acid groups in MOP, the hydrogel is expected to exhibit a higher swelling ratio at a higher pH (e.g., pH 7.4) where the carboxylic acid groups are deprotonated and repel each other, leading to network expansion. At a lower pH (e.g., pH 2.0), the carboxylic acid groups will be protonated, leading to a more collapsed network and a lower swelling ratio.
-
| pH | Expected Swelling Behavior | Scientific Rationale |
| Low pH (e.g., 2.0) | Low Swelling | Carboxylic acid groups are protonated (-COOH), leading to hydrogen bonding and a more compact hydrogel network. |
| High pH (e.g., 7.4) | High Swelling | Carboxylic acid groups are deprotonated (-COO⁻), leading to electrostatic repulsion between the polymer chains and increased water uptake. |
Drug Loading and In Vitro Release Studies
This protocol outlines the loading of a model drug into the MOP-crosslinked hydrogel and the subsequent in vitro release study.
Drug Loading
The drug can be loaded into the hydrogel using the equilibrium swelling method.
-
Protocol:
-
Prepare a solution of the drug in a suitable solvent (e.g., PBS for a hydrophilic drug).
-
Immerse a pre-weighed dried hydrogel sample in the drug solution.
-
Allow the hydrogel to swell to equilibrium, during which the drug will diffuse into the hydrogel network.
-
After equilibrium, remove the hydrogel and briefly rinse with DI water to remove surface-adsorbed drug.
-
The amount of loaded drug can be determined by measuring the decrease in the drug concentration in the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
In Vitro Drug Release
The pH-responsive drug release can be demonstrated by performing the release study in buffer solutions of different pH values.
-
Protocol:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0, mimicking physiological and tumor environments, respectively).
-
Maintain the system at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method.
-
Plot the cumulative drug release as a function of time.
-
Visualizing the Drug Release Workflow
The following diagram illustrates the workflow for the in vitro drug release study.
Caption: Workflow for in vitro drug release study.
Biocompatibility Considerations
While poly(2-hydroxyethyl methacrylate) (pHEMA) is generally considered a biocompatible material, it is essential to assess the biocompatibility of the MOP-crosslinked hydrogels, especially for in vivo applications.[9][10][11] In vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines are recommended as an initial screening step. The degradation products of the hydrogel should also be considered and evaluated for their potential toxicity.
Conclusion
2-(Methacryloyloxy)ethyl phthalate presents a compelling option as a crosslinking agent for the development of advanced, stimuli-responsive hydrogels for drug delivery. Its unique chemical structure allows for the creation of pH-sensitive networks that can be tailored to release therapeutic agents in a controlled and targeted manner. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of MOP-crosslinked hydrogels in their drug development endeavors. By understanding the underlying principles of synthesis, characterization, and drug release, scientists can innovate and optimize these intelligent materials for a wide range of biomedical applications.
References
-
Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(Methacryloyloxy)Ethyl] Phosphate as an Efficient Adsorbent for Wastewater Dye Removal. MDPI. Available from: [Link]
-
Synthesis and characterization of high performance superabsorbent hydrogels using bis[2-(methacryloyloxy)ethyl] phosphate as crosslinker. ResearchGate. Available from: [Link]
-
Swelling response of radiation synthesized 2-hydroxyethylmethacrylate-co-[2-(methacryloyloxy)ethyl] trimethylammonium chloride hydrogels under various in vitro conditions. PubMed. Available from: [Link]
-
Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water. MDPI. Available from: [Link]
-
Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers. ResearchGate. Available from: [Link]
-
Synthesis, characterization of 2-(methacryloyloxy)ethyl-(di-) l-lactate and their application in dextran-based hydrogels. Utrecht University Research Portal. Available from: [Link]
-
2-(2-methoxyethoxy)ethyl methacrylate hydrogels with gradient of cross-link density. ScienceDirect. Available from: [Link]
-
New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. ResearchGate. Available from: [Link]
-
Mono(2-methacryloyloxyethyl) phthalate. PubChem. Available from: [Link]
-
Effect of crosslinking on the properties of poly(2‐hydroxyethyl methacrylate) hydrogels. ResearchGate. Available from: [Link]
-
Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates. PubMed. Available from: [Link]
-
Biocompatible and bioadhesive hydrogels based on 2- hydroxyethyl methacrylate, monofunctional poly(alkylene glycol)s and itaconic acid. ResearchGate. Available from: [Link]
-
Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ScienceOpen. Available from: [Link]
-
Biodegradable Hydrogel Scaffolds Based on 2-Hydroxyethyl Methacrylate, Gelatin, Poly(β-amino esters), and Hydroxyapatite. MDPI. Available from: [Link]
-
Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. RSC Publishing. Available from: [Link]
-
Designing Temperature-Responsive Biocompatible Copolymers and Hydrogels Based on 2-Hydroxyethyl(meth)acrylates. ResearchGate. Available from: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Mono-2-(methacryloyloxy)ethyl Phthalate | 27697-00-3 | TCI AMERICA [tcichemicals.com]
- 6. Mono-2-(Methacryloyloxy)Ethyl Phthalate | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Designing temperature-responsive biocompatible copolymers and hydrogels based on 2-hydroxyethyl(meth)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Formulation of UV-Curable Coatings with 2-(Methacryloyloxy)ethyl Phthalate Mono
Introduction: The Strategic Role of 2-(Methacryloyloxy)ethyl Phthalate in UV-Curable Coatings
2-(Methacryloyloxy)ethyl phthalate (MMEP) is a versatile mono-methacrylate monomer that serves as a valuable component in the formulation of ultraviolet (UV)-curable coatings.[1][2] Its unique chemical structure, featuring a methacrylate group for polymerization, a phthalate moiety, and a carboxylic acid group, imparts a desirable combination of properties to cured coatings, including enhanced adhesion, improved flexibility, and good thermal stability.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of UV-curable coatings incorporating MMEP. We will delve into the underlying principles of formulation, provide detailed experimental protocols, and discuss the characterization of the resulting coatings.
Fundamental Principles of UV-Curable Formulations
A UV-curable coating is a complex system comprising several key components that work in concert to achieve the desired performance characteristics upon exposure to UV radiation. The primary constituents are:
-
Oligomers: These are higher molecular weight polymers that form the backbone of the coating and largely determine its fundamental properties, such as hardness, chemical resistance, and flexibility.
-
Monomers (Reactive Diluents): These are low viscosity liquids that are used to reduce the viscosity of the formulation for ease of application. They also copolymerize with the oligomers, influencing the crosslink density and final properties of the cured film. MMEP falls into this category.
-
Photoinitiators: These are compounds that absorb UV light and generate reactive species (free radicals or cations) that initiate the polymerization of the oligomers and monomers.
-
Additives: These are used in small quantities to modify specific properties of the coating, such as flow and leveling, substrate wetting, and pigment dispersion.
The selection and proportion of each of these components are critical to achieving a coating with the desired balance of properties.
The Unique Contribution of 2-(Methacryloyloxy)ethyl Phthalate (MMEP)
The molecular structure of MMEP is key to its utility in UV-curable coatings. The methacrylate group provides a reactive site for free-radical polymerization, allowing it to be readily incorporated into the cross-linked polymer network. The phthalate ring, being a bulky and rigid structure, can enhance the mechanical properties of the cured coating.[1] Furthermore, the presence of a carboxylic acid group can significantly improve adhesion to a variety of substrates, particularly metals and polar plastics, through hydrogen bonding and other polar interactions. This is a crucial advantage in many coating applications where substrate adhesion is paramount. The structural similarity of the phosphate group in bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), a monomer used in dental adhesives for its excellent etching and bonding to tooth enamel and dentine, suggests that the polar functionality of MMEP can play a similar role in promoting adhesion.[3][4]
Experimental Protocols
Part 1: Formulation of a Clear UV-Curable Coating
This protocol outlines the preparation of a basic, clear UV-curable coating formulation incorporating MMEP. The formulation is designed to provide a good starting point for further optimization depending on the specific application requirements.
Materials:
| Component | Function | Example Product | Weight Percentage (wt%) |
| Urethane Acrylate Oligomer | Backbone Polymer | Allnex Ebecryl 8402 | 50 |
| 2-(Methacryloyloxy)ethyl Phthalate (MMEP) | Reactive Diluent & Adhesion Promoter | CAS 27697-00-3 | 30 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | Sartomer SR506 | 15 |
| Photoinitiator (Free Radical) | Curing Agent | BASF Irgacure 184 | 4 |
| Leveling Additive | Surface Smoothening | BYK-333 | 1 |
Equipment:
-
High-shear mixer
-
Opaque mixing vessel
-
Laboratory balance
-
Film applicator (e.g., Byrd applicator)
-
UV curing system (medium-pressure mercury lamp)
Protocol:
-
Preparation: In an opaque mixing vessel, combine the urethane acrylate oligomer, 2-(Methacryloyloxy)ethyl phthalate, and isobornyl acrylate.
-
Mixing: Mix the components at a moderate speed using a high-shear mixer for 10-15 minutes until a homogeneous mixture is obtained.
-
Photoinitiator Addition: In a darkened environment (to prevent premature curing), add the photoinitiator to the mixture.
-
Final Mixing: Continue mixing for another 5-10 minutes until the photoinitiator is completely dissolved.
-
Additive Incorporation: Add the leveling agent and mix for a final 5 minutes.
-
Degassing: Allow the formulation to stand for at least 30 minutes to allow any entrapped air bubbles to escape.
Diagram of the Formulation Workflow:
Caption: Workflow for preparing the UV-curable coating formulation.
Part 2: Application and Curing
Protocol:
-
Substrate Preparation: Ensure the substrate (e.g., glass, metal, or plastic) is clean, dry, and free of any contaminants.
-
Application: Apply the formulated coating to the substrate using a film applicator (e.g., a Byrd applicator) to achieve a uniform film thickness. A typical dry film thickness for testing is 25-50 µm.
-
UV Curing: Place the coated substrate on the conveyor of a UV curing unit equipped with a medium-pressure mercury lamp. Cure the coating by passing it under the UV lamp at a specific conveyor speed to achieve a defined UV dose (typically 500-1000 mJ/cm²). The optimal UV dose will depend on the photoinitiator concentration and the film thickness.
Diagram of the UV Curing Process:
Caption: Schematic of the UV curing process.
Part 3: Characterization of the Cured Coating
The performance of the cured coating should be evaluated using a series of standardized tests.
1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion Test):
-
Principle: This test assesses the adhesion of the coating to the substrate by making a series of cuts through the coating in a lattice pattern, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape. The adhesion is rated based on the amount of coating removed.
-
Procedure:
-
Use a sharp blade to make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B = no removal, 0B = severe removal).
-
2. Hardness Testing (ASTM D3363 - Pencil Hardness Test):
-
Principle: This test determines the hardness of the coating by attempting to scratch it with pencils of known hardness.
-
Procedure:
-
A set of calibrated pencils of increasing hardness (e.g., 6B to 6H) is used.
-
Starting with the softest pencil, press the lead firmly against the coating at a 45° angle and push it forward.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
-
3. Flexibility Testing (ASTM D522 - Mandrel Bend Test):
-
Principle: This test evaluates the flexibility and resistance to cracking of the coating when bent around a cylindrical mandrel.
-
Procedure:
-
The coated substrate is bent 180° around a series of mandrels of decreasing diameter.
-
The smallest diameter mandrel around which the coating can be bent without cracking is reported as the flexibility of the coating.
-
4. Chemical Resistance Testing (ASTM D1308):
-
Principle: This test assesses the resistance of the coating to various chemicals.
-
Procedure:
-
A drop of the test chemical (e.g., solvent, acid, or base) is placed on the surface of the cured coating.
-
The spot is covered with a watch glass to prevent evaporation.
-
After a specified period (e.g., 1 hour), the chemical is removed, and the coating is inspected for any signs of damage, such as softening, discoloration, or blistering.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Adhesion | - Inadequate substrate cleaning- Low concentration of MMEP- High shrinkage of the formulation | - Ensure the substrate is thoroughly cleaned and degreased.- Increase the concentration of MMEP in the formulation.- Incorporate a more flexible oligomer or a monomer known to reduce shrinkage. |
| Incomplete Curing | - Insufficient UV dose- Incorrect photoinitiator or concentration- Film thickness is too high | - Increase the UV lamp intensity or decrease the conveyor speed.- Ensure the photoinitiator's absorption spectrum matches the lamp's output. Increase the photoinitiator concentration.- Apply a thinner coating. |
| Brittle Coating | - High crosslink density- High concentration of multifunctional monomers | - Replace a portion of the multifunctional monomer with a monofunctional one.- Use a more flexible oligomer. |
| Poor Surface Finish | - Inadequate leveling- Air entrapment | - Increase the concentration of the leveling additive.- Ensure proper degassing of the formulation before application. |
Conclusion
2-(Methacryloyloxy)ethyl phthalate is a valuable reactive monomer for the formulation of UV-curable coatings, offering a unique combination of reactivity, adhesion promotion, and mechanical property enhancement. By understanding the fundamental principles of UV-curable formulations and following the detailed protocols provided in this application note, researchers and scientists can effectively incorporate MMEP to develop high-performance coatings for a wide range of applications. Further optimization of the formulation will be necessary to meet the specific requirements of the intended end-use.
References
-
Al-Dulaijan, Y. A., et al. (2021). Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Journal of Dental Research, 100(11), 1247–1255. Retrieved from [Link]
- Google Patents. (1996). EP0736577A1 - UV-curable weather resistant coatings.
- Google Patents. (2017). US9956314B2 - Adhesive for use with bone and bone-like structures.
- Google Patents. (2005). EP1737895A2 - Uv curable coating compositions.
- Google Patents. (2007). US20070238804A1 - UV-curable hard coating compositions.
- Google Patents. (2014). EP2786987A1 - Reactive UV absorber, making method, coating composition, and coated article.
-
European Patent Office. (2020). EP3350266B1 - RADIATION CURABLE COMPOSITIONS FOR LOW GLOSS COATINGS. Retrieved from [Link]
-
Kerton Chemical. (n.d.). mono-[2-(Methacryloyloxy)ethyl]phthalate CAS 27697-00-3. Retrieved from [Link]
-
MDPI. (2018). Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. Polymers, 10(4), 385. Retrieved from [Link]
-
PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. Retrieved from [Link]
-
ChemRxiv. (2022). Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)3-Stabilized s-cis and s-trans Monomer Conformations. Retrieved from [Link]
Sources
- 1. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]
- 2. mono-[2-(Methacryloyloxy)ethyl]phthalate CAS 27697-00-3 For Sale - Kerton Chemical [kerton-industry.com]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9956314B2 - Adhesive for use with bone and bone-like structures - Google Patents [patents.google.com]
Application Notes & Protocols: 2-(Methacryloyloxy)ethyl Phthalate in Biomedical Adhesives
Introduction: The Role of 2-(Methacryloyloxy)ethyl Phthalate (MEP) in Advanced Biomedical Adhesion
In the landscape of biomedical materials, the interface between synthetic materials and biological tissues remains a critical challenge. Achieving robust, durable, and biocompatible adhesion is paramount for the success of dental restorations, tissue sealants, and medical device assembly. 2-(Methacryloyloxy)ethyl phthalate (MEP), a methacrylate ester monomer, has emerged as a significant component in the formulation of high-performance biomedical adhesives.[1][2]
MEP is a bifunctional molecule, possessing a polymerizable methacrylate group and a phthalate moiety.[1] This unique structure imparts a valuable combination of properties: the methacrylate group provides a reactive handle for free-radical polymerization, forming a cross-linked polymer network, while the bulky, somewhat hydrophobic phthalate group can enhance mechanical properties and adhesion to various substrates.[1][3][4] These characteristics make it a versatile building block in adhesive formulations.[1]
This guide provides an in-depth exploration of MEP's application in biomedical adhesives, focusing on its mechanistic role and offering detailed protocols for formulation and evaluation.
Key Properties of MEP (CAS: 27697-00-3):
| Property | Value | Source |
| Molecular Formula | C14H14O6 | [2][5] |
| Appearance | Colorless to light yellow transparent liquid/solid | [6][7] |
| Density | ~1.228 g/mL at 25 °C | [6] |
| Refractive Index | ~1.523 | [6] |
| Key Features | Polymerizable, enhances mechanical properties | [1] |
Mechanism of Adhesion: The Synergy of Polymerization and Interfacial Bonding
The efficacy of MEP in an adhesive system stems from its role as a co-monomer in a free-radical polymerization reaction. When combined with other monomers, an initiator, and exposed to an energy source (like UV light or a chemical trigger), MEP participates in the formation of a durable, cross-linked polymer matrix.
Core Principles:
-
Free-Radical Polymerization: The carbon-carbon double bond in the methacrylate group is susceptible to attack by free radicals generated from an initiator (e.g., camphorquinone in light-cure systems). This initiates a chain reaction, rapidly converting the liquid monomer blend into a solid polymer network.
-
Hybrid Layer Formation (Dentin Bonding): In dental applications, the adhesive system is designed to infiltrate the demineralized collagen network of dentin.[8] The polymerization of monomers like MEP within this collagen matrix forms a micromechanical interlock known as the "hybrid layer," which is fundamental to modern dentin adhesion.[8]
-
Co-monomer Functionality: MEP is rarely used alone. It is typically blended with other monomers to tailor the adhesive's properties. For instance, it might be combined with hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) to improve wetting and infiltration of moist substrates, and with cross-linking dimethacrylates like Bis-GMA to enhance the mechanical strength of the final polymer.[8]
Caption: Workflow for Microtensile Bond Strength (µTBS) Testing.
Procedure:
-
Tooth Preparation: Use freshly extracted, caries-free human third molars. Section the tooth perpendicular to its long axis to expose a flat, mid-coronal dentin surface. [9]Polish the surface with 600-grit SiC paper to create a standardized smear layer.
-
Adhesive Application: Apply the experimental adhesive to the dentin surface according to a defined protocol (e.g., etch-and-rinse or self-etch). For this formulation, a typical etch-and-rinse approach would be:
-
Etch dentin with 35% phosphoric acid for 15s, rinse thoroughly, and blot dry, leaving a visibly moist surface.
-
Apply two consecutive coats of the adhesive, gently air dry for 5s to evaporate the solvent, and light-cure for 20s. [10]3. Composite Buildup: Build a 5-6 mm high block of resin composite on the bonded surface in 1-2 mm increments, light-curing each increment for 40s. [10]4. Storage: Store the restored tooth in distilled water at 37°C for 24 hours. [11]5. Sectioning: Using a low-speed diamond saw under water cooling, serially section the tooth-composite block to create multiple beams, each with a cross-sectional area of approximately 1.0 x 1.0 mm. [12][9][13]6. Testing: Secure each beam to a microtensile testing jig using cyanoacrylate glue. [10]Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1.0 mm/min until fracture. [10][11]7. Calculation: The µTBS is calculated by dividing the peak load at fracture (in Newtons) by the cross-sectional area of the beam (in mm²). The result is expressed in Megapascals (MPa).
-
Application II: Soft Tissue Adhesives
While cyanoacrylates dominate the market for skin closure, methacrylate-based adhesives are being explored for internal soft tissue applications where lower cytotoxicity and more tailored mechanical properties are required. [14]Formulations containing monomers like MEP could offer a balance of adhesion and flexibility suitable for dynamic tissue environments.
Scientist's Insights: Biocompatibility is Paramount
For any internal medical device or adhesive, biocompatibility is non-negotiable. Cytotoxicity, or the potential for a material to damage or kill cells, is a primary screening test. [15][16]The ISO 10993 series of standards provides the framework for the biological evaluation of medical devices. [17]ISO 10993-5 specifically details the tests for in vitro cytotoxicity. [15][18]
Protocol: In Vitro Biocompatibility Assessment (ISO 10993-5 Extract Test)
This protocol outlines a method to assess the cytotoxicity of a cured MEP-based adhesive formulation using an extract-based test, which is a common approach for materials that do not directly contact cells in their final application. [18][19] Materials & Equipment:
-
Cured samples of the experimental adhesive (polymerized in molds of a defined surface area).
-
L-929 mouse fibroblast cell line (or other appropriate cell line). [19]* Complete cell culture medium (e.g., MEM with 10% fetal bovine serum).
-
96-well cell culture plates, incubator (37°C, 5% CO₂).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent for formazan dissolution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare discs of the cured adhesive. Calculate the surface area. Sterilize the samples (e.g., with ethylene oxide or gamma irradiation).
-
Extract Preparation (ISO 10993-12):
-
Place the sterilized samples in sterile glass vials with complete cell culture medium. The ratio of sample surface area to medium volume should be standardized (e.g., 3 cm²/mL).
-
Incubate the vials at 37°C for 24-72 hours to allow any leachable substances to diffuse into the medium. [18][19]This medium is now the "extract."
-
Prepare extracts from a negative control material (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC).
-
-
Cell Seeding: Seed L-929 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Cell Exposure: Remove the old medium from the wells and replace it with the prepared extracts (test sample, negative control, positive control). Also include wells with fresh medium only (blank control). Incubate for another 24-48 hours. [18]5. MTT Assay:
-
Remove the extract medium and add MTT solution to each well. Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance of each well on a microplate reader at ~570 nm.
-
-
Data Analysis: Calculate the percent cell viability for the test article relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect under ISO 10993-5.
Example Cytotoxicity Data Table:
| Sample | Mean Absorbance (570 nm) | % Cell Viability (Relative to Negative Control) | ISO 10993-5 Result |
| Blank (Medium Only) | 1.05 | - | - |
| Negative Control | 1.02 | 100% | Pass |
| Positive Control | 0.15 | 14.7% | Fail |
| MEP Adhesive Extract | 0.88 | 86.3% | Pass |
Safety and Handling
-
Handling: Methacrylate monomers can cause skin irritation and sensitization. [1]Always handle MEP and other monomers in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. [20]* Storage: Store MEP in a cool, dark, dry place, away from sources of heat or light that could cause premature polymerization. [6][7]It is often supplied with an inhibitor like MEHQ to improve shelf life. [20]* Disposal: Dispose of uncured monomer and related waste as hazardous chemical waste according to your institution's guidelines.
References
- A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. (URL: )
- ISO 10993-5: Cytotoxicity Testing of Medical Devices | Measurlabs. (URL: )
- Cytotoxicity Testing of Medical Devices: Compliance with ISO 10993-5 - Neujin Solutions. (URL: )
- Cytotoxicity tests on medical devices - CleanControlling. (URL: )
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Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - NIH. (URL: [Link])
- ADM-'Adhesives Micro-tensile Bond Strength 2016-06-08 final copy_proofread by VM on 2016-10-06. (URL: )
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Procedure for microtensile bond strength testing. - ResearchGate. (URL: [Link])
-
Safety and utility of a PMMA-based tissue adhesive for closure of surgical incision wounds. (URL: [Link])
-
Micro-tensile Versus Micro-shear Bond Testing of Dental Adhesive Systems to Dentin - IOSR Journal. (URL: [Link])
-
Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC - NIH. (URL: [Link])
-
Monomer methacrylate resins - Arkema Sartomer. (URL: [Link])
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Methacrylate saccharide-based monomers for dental adhesive systems - PMC - NIH. (URL: [Link])
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The microtensile bond test: A review - ResearchGate. (URL: [Link])
-
Methyl Methacrylate Adhesives (MMA) - H.B. Fuller. (URL: [Link])
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Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed. (URL: [Link])
-
2-(Methacryloyloxy)ethyl phthalate monoester – (27697-00-3) - EON Biotech. (URL: [Link])
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Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem. (URL: [Link])
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Application Notes and Protocols for the Controlled Radical Polymerization of 2-(Methacryloyloxy)ethyl Phthalate (MEP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of 2-(Methacryloyloxy)ethyl phthalate (MEP). While specific literature on the CRP of MEP is not abundant, this document leverages established principles and proven methodologies for structurally similar methacrylate monomers to propose robust starting points for synthesis via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The causality behind experimental choices is explained to empower researchers to rationally design and optimize their polymerization reactions. This guide is intended to serve as a foundational resource for the synthesis of well-defined poly(2-(Methacryloyloxy)ethyl phthalate) (PMEP) for a variety of applications, including coatings, adhesives, and advanced drug delivery systems.
Introduction: The Potential of Well-Defined Poly(2-(Methacryloyloxy)ethyl Phthalate)
2-(Methacryloyloxy)ethyl phthalate (MEP) is a functional monomer characterized by a methacrylate group amenable to radical polymerization and a phthalate moiety.[1][2] The resulting polymer, poly(2-(Methacryloyloxy)ethyl phthalate) (PMEP), possesses interesting properties owing to the combination of a flexible methacrylate backbone and the bulky, aromatic phthalate side chains. Conventional free radical polymerization of MEP can lead to polymers with broad molecular weight distributions and limited architectural control, which can be detrimental to performance in high-value applications.
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the ability to synthesize polymers with predetermined molecular weights, narrow polydispersity, and complex architectures (e.g., block copolymers, star polymers).[3][4] This level of control is crucial for applications in:
-
Drug Delivery: Well-defined amphiphilic block copolymers containing PMEP can self-assemble into micelles or other nanostructures for the encapsulation and controlled release of therapeutic agents.[5]
-
Coatings and Adhesives: Control over polymer chain length and architecture allows for the fine-tuning of mechanical properties, thermal stability, and adhesion.[1][2]
-
Biomaterials: The synthesis of biocompatible PMEP-based materials can be explored for applications such as tissue engineering and surface modification of medical devices.[6]
This guide provides detailed starting protocols for the synthesis of well-defined PMEP using ATRP and RAFT, enabling researchers to explore the full potential of this versatile polymer.
Physicochemical Properties of 2-(Methacryloyloxy)ethyl Phthalate (MEP)
A thorough understanding of the monomer's properties is essential for successful polymerization.
| Property | Value | Reference |
| CAS Number | 27697-00-3 | [1] |
| Molecular Formula | C₁₄H₁₄O₆ | [1] |
| Molecular Weight | 278.26 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 232 °C (lit.) | [2] |
| Density | 1.228 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.523 (lit.) | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Controlled Radical Polymerization of MEP: Mechanisms and Protocols
This section details the theoretical underpinnings and provides generalized experimental protocols for the ATRP and RAFT polymerization of MEP. These protocols are based on established procedures for other methacrylate monomers and should be considered as starting points for optimization.
Atom Transfer Radical Polymerization (ATRP) of MEP
Mechanism Overview: ATRP is a controlled radical polymerization technique that involves the reversible activation and deactivation of growing polymer chains. A transition metal complex (typically copper-based) in a lower oxidation state (activator) abstracts a halogen atom from an alkyl halide initiator, generating a radical that initiates polymerization. The same metal complex in a higher oxidation state (deactivator) can reversibly terminate the growing chain, establishing a dynamic equilibrium that maintains a low concentration of active radicals, thereby minimizing termination reactions.[3]
Experimental Workflow for ATRP of MEP
Caption: General workflow for the RAFT polymerization of 2-(Methacryloyloxy)ethyl phthalate (MEP).
Detailed Protocol for RAFT of MEP (Generalized)
Materials:
-
2-(Methacryloyloxy)ethyl phthalate (MEP), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or similar trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)
-
1,4-Dioxane or Toluene (solvent)
-
Methanol or Hexane (non-solvent for precipitation)
-
Reaction vial with a magnetic stir bar and rubber septum
Procedure:
-
Monomer Purification: Pass MEP through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a typical experiment, add MEP (e.g., 10 mmol), CPDTC (e.g., 0.1 mmol), AIBN (e.g., 0.02 mmol), and 1,4-dioxane (e.g., 10 mL) to a reaction vial containing a magnetic stir bar.
-
Degassing: Seal the vial with a rubber septum and degas the mixture by bubbling with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.
-
Polymerization: Place the vial in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals for analysis of monomer conversion (¹H NMR) and molecular weight evolution (GPC).
-
Termination and Purification: After the desired time or conversion is reached, terminate the polymerization by cooling the vial in an ice bath and exposing the contents to air.
-
Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold methanol or hexane). For higher purity, the polymer can be redissolved in a small amount of a good solvent and reprecipitated.
-
Drying: Collect the polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
Rationale for Experimental Choices:
-
RAFT Agent (CPDTC): Trithiocarbonates are generally effective for controlling the polymerization of methacrylates. The ratio of monomer to RAFT agent is the primary determinant of the target molecular weight.
-
Initiator (AIBN or V-501): These are common thermal initiators. The initiator concentration should be significantly lower than the RAFT agent concentration to ensure that most chains are initiated from the RAFT agent, which is crucial for good control.
-
Solvent: 1,4-Dioxane or toluene are suitable solvents for this system.
-
Temperature: The temperature should be chosen to ensure an appropriate decomposition rate of the initiator.
Characterization of PMEP
To confirm the successful synthesis of well-defined PMEP, a combination of analytical techniques should be employed:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal and narrow peak with a low PDI (typically < 1.3) is indicative of a controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine monomer conversion by comparing the integration of monomer vinyl peaks with the polymer backbone peaks. It can also be used to confirm the structure of the polymer and for end-group analysis to verify the incorporation of initiator or RAFT agent fragments.
-
¹³C NMR: To further confirm the polymer structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the monomer and polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which is an important thermal property.
Concluding Remarks
The protocols and methodologies outlined in this guide provide a solid foundation for the synthesis of well-defined poly(2-(Methacryloyloxy)ethyl phthalate) using ATRP and RAFT polymerization. While these are generalized procedures based on the behavior of similar methacrylate monomers, they offer a rational starting point for researchers. The key to success lies in careful experimental setup, particularly the removal of oxygen, and systematic optimization of reaction parameters to achieve the desired molecular weight and narrow polydispersity. The ability to synthesize PMEP with controlled characteristics opens up exciting possibilities for its application in advanced materials and biomedical technologies.
References
-
Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. (2025). PMC. [Link]
-
RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine. (2009). PubMed. [Link]
-
Facile synthesis of highly biocompatible poly(2-(methacryloyloxy)ethyl phosphorylcholine)-coated gold nanoparticles in aqueous solution. PubMed. [Link]
-
CAS 27697-00-3 Mono-2-(methacryloyloxy)ethyl Phthalate, ≥90%,stabilized with MEHQ. ACME Synthetic Chemicals. [Link]
-
Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. RSC Publishing. [Link]
-
RAFT Synthesis and Stimulus-Induced Self-Assembly in Water of Copolymers Based on the Biocompatible Monomer 2-(Methacryloyloxy)ethyl Phosphorylcholine. ResearchGate. [Link]
-
Figure 2 from RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine. Semantic Scholar. [Link]
-
pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. [Link]
-
Synthesis of biocompatible poly[2-(methacryloyloxy)ethyl phosphorylcholine]-coated magnetite nanoparticles. PubMed. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization. White Rose Research Online. [Link]
-
RAFT-Based Polymers for Click Reactions. PMC. [Link]
-
2-(Methacryloyloxy)ethyl phthalate monoester – (27697-00-3). EON Biotech. [Link]
-
Mono(2-methacryloyloxyethyl) phthalate. PubChem. [Link]
-
Mono(2-methacryloxy ethyl)phthalate - [¹³C NMR] - Spectrum. SpectraBase. [Link]
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Synthesis of Copolymers with 2-(Methacryloyloxy)ethyl Phthalate: An Application Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of copolymers incorporating mono-2-(methacryloyloxy)ethyl phthalate (MEP). This versatile monomer, with its characteristic methacrylate functionality and phthalate moiety, offers a unique building block for the creation of advanced polymeric materials with tunable properties. This document emphasizes the causality behind experimental choices, ensuring that the provided protocols are not merely instructional but also educational, fostering a deeper understanding of the polymerization processes.
Introduction: The Significance of Mono-2-(Methacryloyloxy)ethyl Phthalate (MEP) in Polymer Synthesis
Mono-2-(methacryloyloxy)ethyl phthalate (MEP) is an organic compound featuring a methacrylate group, which allows for its participation in various polymerization reactions[1]. The presence of the phthalate group imparts a degree of hydrophobicity and potential for specific interactions, making it a valuable comonomer for tailoring the physicochemical properties of the resulting copolymers[1]. These properties make MEP-containing copolymers particularly interesting for applications in coatings, adhesives, and, notably, in the biomedical field for drug delivery systems and tissue engineering scaffolds[1][2].
The ability to copolymerize MEP with a range of other vinyl monomers allows for the precise tuning of properties such as glass transition temperature (Tg), solubility, mechanical strength, and biocompatibility. This guide will explore the synthesis of MEP copolymers through three prevalent polymerization techniques: free radical polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP).
Foundational Concepts: Understanding Copolymerization Parameters
The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition and microstructure of the resulting copolymer. For a binary system of monomer 1 (M1) and monomer 2 (M2), the reactivity ratios are defined as:
-
r1 = k11 / k12 : The ratio of the rate constant for a propagating chain ending in M1 adding another M1 monomer (k11) to the rate constant of it adding an M2 monomer (k12).
-
r2 = k22 / k21 : The ratio of the rate constant for a propagating chain ending in M2 adding another M2 monomer (k22) to the rate constant of it adding an M1 monomer (k21).
While specific reactivity ratios for MEP are not extensively reported in the literature, data from structurally similar systems can provide valuable insights into its expected copolymerization behavior. For instance, studies on other functional methacrylates offer a predictive framework[3][4][5]. It is a standard and critical practice to experimentally determine these ratios for any new copolymer system to ensure precise control over the final polymer architecture[6][7].
Table 1: Reactivity Ratios for Selected Methacrylate Comonomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | 2-(Diisopropylamino)ethyl methacrylate (DPA) | 0.99 | 1.00 | 0.99 | Ideal/Random | [4] |
| Styrene (St) | 2-(Diisopropylamino)ethyl methacrylate (DPA) | 2.74 | 0.54 | 1.48 | Blocky Tendency | [4] |
| Styrene (St) | Methyl Methacrylate (MMA) | 0.49 | 0.35 | 0.17 | Alternating Tendency | [8][9] |
| Methacrylic Acid (MAA) | Ethyl Acrylate (EA) | 2.63 | 0.21 | 0.55 | Random |
This table presents data for analogous systems to provide a conceptual framework for predicting MEP copolymerization behavior.
Synthesis Protocols for MEP-Containing Copolymers
The choice of polymerization technique is dictated by the desired level of control over the polymer architecture, molecular weight, and polydispersity.
Free Radical Polymerization (FRP)
Free radical polymerization is a robust and widely used method for synthesizing a broad range of polymers. While it offers less control over the polymer architecture compared to controlled radical polymerization techniques, its simplicity and tolerance to various functional groups make it a valuable tool.
Protocol: Synthesis of Poly(MEP-co-MMA) via Free Radical Polymerization
This protocol describes the synthesis of a random copolymer of MEP and methyl methacrylate (MMA).
Materials:
-
Mono-2-(methacryloyloxy)ethyl phthalate (MEP), stabilized[10]
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and standard glassware
-
Nitrogen or Argon source
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve MEP (e.g., 5.56 g, 20 mmol) and MMA (e.g., 2.00 g, 20 mmol) in toluene (40 mL). Add AIBN (e.g., 0.066 g, 0.4 mmol, 1 mol% with respect to total monomers).
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), with stirring.
-
Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Causality of Experimental Choices:
-
Initiator: AIBN is a common thermal initiator that decomposes at a controlled rate at 70 °C, providing a steady stream of radicals to initiate polymerization.
-
Solvent: Toluene is a suitable solvent for both the monomers and the resulting copolymer.
-
Degassing: The removal of oxygen is critical as it can react with the propagating radicals to form unreactive peroxy radicals, thus inhibiting the polymerization.
-
Precipitation: This step is essential for removing unreacted monomers, initiator fragments, and the solvent.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled/living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It employs a chain transfer agent (CTA) to mediate the polymerization.
Protocol: Synthesis of a MEP-Containing Diblock Copolymer via RAFT
This protocol outlines the synthesis of a poly(MEP) macro-CTA followed by chain extension with a second monomer, for example, a hydrophilic methacrylate, to form a diblock copolymer.
Materials:
-
MEP, inhibitor removed
-
Comonomer (e.g., 2-hydroxyethyl methacrylate, HEMA), inhibitor removed
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)
-
AIBN
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Standard Schlenk line equipment
Procedure:
Part A: Synthesis of Poly(MEP) Macro-CTA
-
In a Schlenk flask, combine MEP (e.g., 5.56 g, 20 mmol), CPADB (e.g., 0.112 g, 0.4 mmol), and AIBN (e.g., 0.013 g, 0.08 mmol) in 1,4-dioxane (20 mL). The [Monomer]:[CTA]:[Initiator] ratio is a critical parameter for controlling the molecular weight.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (monitor conversion by ¹H NMR).
-
Quench the reaction by cooling and exposure to air.
-
Precipitate the macro-CTA in cold diethyl ether, filter, and dry under vacuum.
Part B: Chain Extension to Form a Diblock Copolymer
-
In a new Schlenk flask, dissolve the purified poly(MEP) macro-CTA (e.g., 2.8 g, assuming a target DP of 10 for the first block), HEMA (e.g., 2.6 g, 20 mmol), and AIBN (a small amount to reinitiate, e.g., 0.003 g) in 1,4-dioxane (20 mL).
-
Repeat the degassing procedure (steps 2 from Part A).
-
Conduct the polymerization at 70 °C until high conversion is reached.
-
Isolate and purify the final diblock copolymer by precipitation as described previously.
Causality of Experimental Choices:
-
RAFT Agent: CPADB is a versatile CTA suitable for methacrylates. The choice of CTA influences the control over the polymerization.
-
Staged Monomer Addition: The sequential addition of monomers allows for the synthesis of well-defined block copolymers. The first block acts as a macro-chain transfer agent for the polymerization of the second block.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate propagating polymer chains.
Protocol: Synthesis of Poly(MEP-co-styrene) via ATRP
This protocol details the synthesis of a copolymer of MEP and styrene using a copper-based catalyst system.
Materials:
-
MEP, inhibitor removed
-
Styrene, inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Anisole, anhydrous
-
Methanol
-
Standard Schlenk line equipment
Procedure:
-
Catalyst Complex Formation: To a dry Schlenk flask, add CuBr (e.g., 0.028 g, 0.2 mmol) and a magnetic stir bar. Seal the flask, and evacuate and backfill with argon three times. Add degassed anisole (10 mL) followed by the ligand, PMDETA (e.g., 0.042 mL, 0.2 mmol), via a syringe. Stir until a homogeneous catalyst complex is formed.
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of MEP (e.g., 5.56 g, 20 mmol), styrene (e.g., 2.08 g, 20 mmol), and the initiator, EBiB (e.g., 0.029 mL, 0.2 mmol), in degassed anisole (10 mL).
-
Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a cannula under an argon atmosphere. Place the flask in a thermostated oil bath at 90 °C.
-
Monitoring and Termination: Take samples periodically via a degassed syringe to monitor conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC). After the desired conversion is reached, terminate the polymerization by cooling and exposing the mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Causality of Experimental Choices:
-
Catalyst System: The CuBr/PMDETA system is a common and effective catalyst for the ATRP of methacrylates and styrenics. The ligand (PMDETA) solubilizes the copper salt and tunes its reactivity.
-
Initiator: EBiB is an efficient initiator for ATRP, with a bromine atom that can be reversibly transferred to the copper complex.
-
Inert Atmosphere: ATRP is highly sensitive to oxygen, which can oxidize the Cu(I) catalyst to the deactivating Cu(II) state. Therefore, maintaining an inert atmosphere is crucial.
Characterization of MEP Copolymers
A thorough characterization of the synthesized copolymers is essential to confirm their structure, composition, and physical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to determine the copolymer composition by integrating the signals corresponding to the different monomer units. It also confirms the successful incorporation of both monomers into the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the copolymer, confirming the presence of characteristic peaks for the methacrylate and phthalate groups.
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For controlled polymerizations like RAFT and ATRP, a low PDI (typically < 1.3) is expected.
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) of the copolymer, which is an important indicator of its thermal and mechanical properties.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the copolymer.
Potential Applications in Drug Development and Biomedical Research
The unique properties of MEP-containing copolymers make them attractive candidates for various biomedical applications.
-
Drug Delivery: The amphiphilic nature that can be achieved by copolymerizing MEP with hydrophilic monomers allows for the formation of micelles or nanoparticles capable of encapsulating hydrophobic drugs, enhancing their solubility and enabling controlled release[11].
-
Biomaterials and Tissue Engineering: The mechanical properties and biocompatibility of MEP copolymers can be tailored for use as scaffolds in tissue engineering or as coatings for medical devices to improve their biocompatibility.
-
pH-Responsive Systems: The carboxylic acid group in MEP can be utilized to create pH-sensitive hydrogels or nanoparticles that can release their payload in response to changes in the physiological environment, such as in tumor tissues or specific cellular compartments.
Workflow and Logical Relationships
Diagram: General Workflow for MEP Copolymer Synthesis and Characterization
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- 11. d-nb.info [d-nb.info]
Application Notes and Protocols: 2-(Methacryloyloxy)ethyl Phthalate in Advanced Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Methacryloyloxy)ethyl phthalate (MOP) in the formulation of stimuli-responsive drug delivery systems. This document offers in-depth insights into the unique properties of MOP, detailed protocols for the synthesis of MOP-based nanocarriers, and methodologies for their characterization and evaluation.
Introduction: The Rationale for 2-(Methacryloyloxy)ethyl Phthalate in Drug Delivery
2-(Methacryloyloxy)ethyl phthalate (MOP) is a functional monomer that presents a unique combination of a polymerizable methacrylate group and a phthalic acid moiety. This bifunctional nature makes it a highly attractive candidate for the design of "smart" drug delivery systems, particularly those that respond to changes in pH. The key to its utility lies in the carboxylic acid group of the phthalate, which can be ionized or deionized depending on the surrounding pH. This property can be harnessed to trigger the release of encapsulated therapeutics in specific physiological environments, such as the acidic milieu of tumors or the intracellular compartments of endosomes and lysosomes.[1][2]
The methacrylate component allows for the straightforward synthesis of polymers and copolymers through well-established polymerization techniques. By copolymerizing MOP with other functional monomers, the physicochemical properties of the resulting drug delivery system, such as its hydrophilicity, biocompatibility, and drug loading capacity, can be finely tuned.
Key Physicochemical Properties of MOP:
| Property | Value | Reference |
| Molecular Formula | C14H14O6 | [3] |
| Molecular Weight | 278.26 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; limited solubility in water | [4][5] |
Synthesis of MOP-Based Polymers for Drug Delivery
The synthesis of polymers incorporating MOP is typically achieved through free-radical polymerization. This method allows for the creation of both homopolymers and copolymers with a variety of other vinyl monomers. The choice of comonomer is critical for tailoring the properties of the final drug carrier. For instance, copolymerization with hydrophilic monomers like poly(ethylene glycol) methacrylate (PEGMA) can enhance the biocompatibility and circulation time of the resulting nanoparticles.
Protocol 1: Synthesis of a MOP-co-PEGMA Copolymer via Free-Radical Polymerization
This protocol describes the synthesis of a random copolymer of MOP and PEGMA, which can self-assemble into pH-responsive nanoparticles.
Materials:
-
2-(Methacryloyloxy)ethyl phthalate (MOP)
-
Poly(ethylene glycol) methacrylate (PEGMA, average Mn 360)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-Dioxane (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve MOP (e.g., 1.39 g, 5 mmol) and PEGMA (e.g., 1.80 g, 5 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Add AIBN (e.g., 16.4 mg, 0.1 mmol) to the solution.
-
Seal the flask and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring.
-
Place the flask in a preheated oil bath at 70°C and allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it with fresh diethyl ether.
-
Dry the polymer in a vacuum oven at 40°C overnight.
-
Characterize the resulting copolymer using techniques such as ¹H NMR for composition and GPC for molecular weight and polydispersity.
Causality Behind Experimental Choices:
-
AIBN as Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate at 70°C, providing a steady source of free radicals to initiate polymerization.
-
Anhydrous Dioxane as Solvent: Dioxane is a good solvent for both the monomers and the resulting polymer, ensuring a homogeneous reaction mixture. The use of an anhydrous solvent is crucial to prevent side reactions.
-
Nitrogen Purge: Oxygen is a potent inhibitor of free-radical polymerization. Removing it from the reaction vessel is essential for achieving a controlled polymerization and high molecular weight.
-
Precipitation in Diethyl Ether: Diethyl ether is a non-solvent for the polymer, causing it to precipitate out of the solution, which is an effective method for purification.
Formulation of MOP-Based Drug Delivery Systems
MOP-containing polymers can be formulated into various drug delivery platforms, including nanoparticles and hydrogels. The pH-responsive nature of the phthalic acid group is the key to their function.
Protocol 2: Formulation of pH-Responsive Nanoparticles by Nanoprecipitation
This protocol details the preparation of drug-loaded MOP-co-PEGMA nanoparticles using the nanoprecipitation method.
Materials:
-
MOP-co-PEGMA copolymer (synthesized as in Protocol 1)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Tetrahydrofuran (THF) (solvent for the polymer and drug)
-
Deionized water (non-solvent)
-
Magnetic stirrer
Procedure:
-
Dissolve the MOP-co-PEGMA copolymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in THF (2 mL).
-
Under moderate magnetic stirring, add the polymer-drug solution dropwise to deionized water (10 mL).
-
The sudden change in solvent polarity will cause the hydrophobic polymer segments to aggregate, forming nanoparticles with the drug encapsulated in the core.
-
Continue stirring for 4 hours to allow for the complete evaporation of the THF.
-
The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove any unloaded drug.
Diagram of Nanoparticle Self-Assembly:
Caption: Self-assembly of MOP-co-PEGMA nanoparticles via nanoprecipitation.
Characterization and Evaluation of MOP-Based Drug Carriers
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.
Physicochemical Characterization
| Parameter | Technique | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the shape and size of the nanoparticles. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency
-
After nanoparticle formation and purification, freeze-dry a known amount of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., THF) to disrupt the nanoparticle structure and release the encapsulated drug.
-
Quantify the amount of drug in the solution using UV-Vis spectroscopy or HPLC by comparing the absorbance or peak area to a standard calibration curve of the free drug.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Studies
The pH-responsive nature of MOP-based carriers can be evaluated by conducting drug release studies at different pH values, simulating physiological conditions (e.g., pH 7.4 for blood and pH 5.0 for the endosomal/lysosomal compartment).
Protocol 4: In Vitro pH-Triggered Drug Release
-
Prepare two sets of release media: phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.0.
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag into a known volume of the release medium (one for each pH) and keep it at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release percentage against time for each pH condition.
Expected Outcome: A significantly higher drug release rate is expected at pH 5.0 compared to pH 7.4, demonstrating the pH-responsive nature of the MOP-based nanoparticles.[2]
Diagram of pH-Responsive Drug Release Mechanism:
Caption: pH-triggered drug release from MOP-based nanoparticles.
Biocompatibility and Cytotoxicity Assessment
While MOP itself is used in various applications, its polymeric form for drug delivery requires rigorous biocompatibility testing. The potential for leachable monomers and the inherent cytotoxicity of the polymer must be evaluated. Phthalates, in general, can have associated toxicity, which necessitates careful evaluation.[6]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
-
Culture a relevant cell line (e.g., a cancer cell line for oncology applications or a normal cell line for general toxicity) in a 96-well plate.
-
Treat the cells with varying concentrations of the MOP-based nanoparticles (both blank and drug-loaded) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for a few hours.
-
Living cells with active mitochondria will reduce the MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Interpretation: A dose-dependent decrease in cell viability indicates cytotoxicity. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined. It is crucial to compare the cytotoxicity of the drug-loaded nanoparticles to that of the free drug to assess the therapeutic benefit of the delivery system.
Conclusion and Future Perspectives
2-(Methacryloyloxy)ethyl phthalate offers a versatile platform for the development of advanced, pH-responsive drug delivery systems. The protocols outlined in these application notes provide a foundational framework for the synthesis, formulation, and evaluation of MOP-based nanocarriers. Further research should focus on optimizing copolymer compositions for specific therapeutic applications, conducting in-depth in vivo studies to evaluate efficacy and biodistribution, and exploring the potential of MOP in other stimuli-responsive systems, such as dual pH- and temperature-responsive carriers. The inherent properties of MOP, combined with the tunability of polymer chemistry, position it as a promising material in the ongoing quest for more effective and targeted drug therapies.
References
- An, S., & Li, W. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery.
- Aryal, S., et al. (2010). Cisplatin–polymer conjugated nanoparticles for pH-responsive drug release.
- Chen, Q., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 12, 6475–6488.
- Griset, A. P., et al. (2009). pH-responsive nanoparticles for drug delivery. Journal of Controlled Release, 134(2), 84-91.
- Kim, B., et al. (2022). Formulation of pH-Responsive Methacrylate-Based Polyelectrolyte-Stabilized Nanoparticles for Applications in Drug Delivery.
-
PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. National Center for Biotechnology Information. Retrieved from [Link]
- Tang, J., et al. (2021). Combined cytotoxicity of polystyrene nanoplastics and phthalate esters on human lung epithelial A549 cells and its mechanism.
- Wu, Y., et al. (2010). pH-sensitive nanoparticles for drug delivery. Expert Opinion on Drug Delivery, 7(11), 1291-1301.
Sources
- 1. Facile synthesis of highly biocompatible poly(2-(methacryloyloxy)ethyl phosphorylcholine)-coated gold nanoparticles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO | 27697-00-3 [chemicalbook.com]
- 5. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]
- 6. researchers.usask.ca [researchers.usask.ca]
Mastering the Synthesis of 2-(Methacryloyloxy)ethyl Phthalate (MEP) and its Polymers: A Detailed Guide for Researchers
For Immediate Release
A comprehensive guide detailing the synthesis and polymerization of 2-(Methacryloyloxy)ethyl phthalate (MEP), a versatile monomer with significant potential in drug delivery and advanced materials, is now available for researchers, scientists, and drug development professionals. This document provides in-depth application notes and protocols, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental choices.
Introduction to 2-(Methacryloyloxy)ethyl Phthalate (MEP)
2-(Methacryloyloxy)ethyl phthalate (MEP) is a functional monomer characterized by a methacrylate group amenable to polymerization and a phthalic acid moiety. This unique structure imparts both reactive potential for polymer backbone formation and a carboxylic acid group that can be leveraged for further functionalization or to introduce pH-responsive properties into the resulting polymers. These characteristics make MEP-based polymers highly attractive for a range of applications, including the development of sophisticated drug delivery systems and functional coatings.[1]
Part 1: Synthesis and Purification of the MEP Monomer
The foundational step in preparing MEP-based polymers is the synthesis of the high-purity monomer. The most common and efficient route involves the reaction of phthalic anhydride with 2-hydroxyethyl methacrylate (HEMA).
Reaction Principle
The synthesis proceeds via a ring-opening reaction of phthalic anhydride by the hydroxyl group of HEMA. This reaction is typically carried out without a catalyst, relying on elevated temperatures to drive the formation of the monoester.
Caption: Synthesis of MEP from Phthalic Anhydride and HEMA.
Detailed Synthesis Protocol: MEP Monomer
Materials:
-
Phthalic anhydride (1.0 eq)
-
2-Hydroxyethyl methacrylate (HEMA) (1.0 eq)
-
Anhydrous toluene or other suitable inert solvent (optional, for solution-based synthesis)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, appropriate solvent system) or recrystallization.
Procedure:
-
Reactant Charging: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 2-hydroxyethyl methacrylate. If a solvent is used, dissolve the reactants in anhydrous toluene.
-
Reaction: Heat the mixture with stirring to a temperature between 80-120°C. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the disappearance of the solid phthalic anhydride. The reaction is typically complete within 2-4 hours.
-
Solvent Removal (if applicable): If the reaction was performed in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous liquid or a solid, requires purification to remove unreacted starting materials and any side products.
-
Column Chromatography: This is a highly effective method for purifying the MEP monomer. A silica gel column with a gradient solvent system (e.g., hexane/ethyl acetate) can be used to separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.[1][2] This involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals, leaving impurities in the solution.
-
Characterization of MEP Monomer
Confirmation of the successful synthesis and purity of the MEP monomer is crucial before proceeding to polymerization. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl, carboxylic acid, and methacrylate double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized monomer.
Part 2: Polymerization of 2-(Methacryloyloxy)ethyl Phthalate
The presence of the methacrylate group in MEP allows for its polymerization via various radical polymerization techniques. The choice of method will influence the characteristics of the resulting polymer, such as molecular weight, molecular weight distribution (polydispersity), and architecture.
A. Free Radical Polymerization
Free radical polymerization is a robust and widely used method for polymerizing vinyl monomers.[3]
Causality Behind Experimental Choices:
-
Initiator: Azo compounds, such as azobisisobutyronitrile (AIBN), are commonly used as thermal initiators. The choice of initiator and its concentration will affect the polymerization rate and the molecular weight of the polymer.[4]
-
Solvent: The choice of solvent depends on the solubility of both the monomer and the resulting polymer. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are often suitable for the polymerization of functional methacrylates.
-
Temperature: The reaction temperature is chosen based on the decomposition kinetics of the initiator. For AIBN, a temperature range of 60-80°C is typically employed.
Detailed Protocol: Free Radical Polymerization of MEP
Materials:
-
2-(Methacryloyloxy)ethyl phthalate (MEP) monomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous solvent (e.g., DMF, DMSO, or 1,4-dioxane)
-
Methanol or other non-solvent for precipitation
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the MEP monomer and AIBN in the chosen solvent.
-
Degassing: Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Oxygen is a radical scavenger and can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the desired reaction time (typically several hours).
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Caption: Workflow for Free Radical Polymerization of MEP.
B. Controlled Radical Polymerization (CRP) Techniques
For applications requiring well-defined polymers with controlled molecular weights and low polydispersity, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are preferred. The carboxylic acid group in MEP can interfere with some ATRP catalyst systems, so careful selection of the catalyst and conditions is necessary.[5][6][7] RAFT polymerization is often more tolerant to acidic functional groups.[8][9][10]
1. Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The presence of the acidic proton in MEP can protonate the ligand of the copper catalyst, leading to a loss of catalytic activity. Strategies to overcome this include using a protected monomer, a less sensitive catalyst system, or performing the polymerization in a suitable solvent system that minimizes this interaction.[5][6][7]
2. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that is generally more tolerant of acidic functional groups. It utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for good control over the polymer characteristics.
Key Considerations for RAFT of MEP:
-
Chain Transfer Agent (CTA): The choice of CTA is crucial and depends on the monomer. For methacrylates, dithiobenzoates or trithiocarbonates are commonly used.
-
Initiator: A standard radical initiator like AIBN is used, typically at a lower concentration relative to the CTA.
-
Solvent and Temperature: Similar to free radical polymerization, the solvent should solubilize all components, and the temperature is chosen based on the initiator's decomposition.
Part 3: Characterization of MEP-Based Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and composition.
Characterization Techniques:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
NMR Spectroscopy (¹H NMR): To confirm the polymer structure and, in some cases, to determine the degree of polymerization.
-
FTIR Spectroscopy: To verify the presence of the expected functional groups in the polymer.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and glass transition temperature of the polymer.
Data Summary
| Parameter | Free Radical Polymerization | Controlled Radical Polymerization (ATRP/RAFT) |
| Control over MW | Limited | High |
| Polydispersity (PDI) | Typically > 1.5 | Typically < 1.5 |
| Architecture | Linear, Branched | Linear, Block, Star, etc. |
| End-group functionality | Initiator fragments | Well-defined (Halogen in ATRP, CTA fragment in RAFT) |
Conclusion
This guide provides a foundational framework for the synthesis and polymerization of 2-(Methacryloyloxy)ethyl phthalate. By understanding the principles behind each step, researchers can tailor these protocols to achieve MEP-based polymers with desired characteristics for their specific applications in drug delivery, biomaterials, and other advanced fields. The ability to precisely control the synthesis of both the monomer and the resulting polymer is paramount to developing next-generation materials with enhanced performance and functionality.
References
-
Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules.
-
Atom Transfer Radical Polymerization of Methacrylic Acid: A Won Challenge. Journal of the American Chemical Society.
-
Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization. Macromolecules.
-
Functional polymers by atom transfer radical polymerization. Progress in Polymer Science.
-
Acid-triggered radical polymerization of vinyl monomers. Nature Synthesis.
-
Controlled radical polymerization - Design the architecture of polymers. P&S Intelligence.
-
WO2000012625A1 - Thermosetting compositions containing carboxylic acid functional polymers prepared by atom transfer radical polymerization. Google Patents.
-
Aqueous photo-RAFT polymerization under ambient conditions: synthesis of protein–polymer hybrids in open air. RSC Publishing.
-
Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI.
-
Poly(methyl methacrylate-co-2-hydroxyethyl methacrylate) Four-arm Star Functional Copolymers by Quasiliving ATRP: Equivalent Synthetic Routes by Protected and Nonprotected HEMA Comonomers. ResearchGate.
-
Effect of AIBN on the structure of α-polymer-end. ResearchGate.
-
CAS 27697-00-3 Mono-2-(methacryloyloxy)ethyl Phthalate (stabilized with MEHQ). Alfa Chemistry.
-
Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)3-Stabilized s-cis and s-trans Monomer Conformations. ChemRxiv.
-
Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry.
-
2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO | 27697-00-3. ChemicalBook.
-
Synthesis of 2-(Trimethylsilyloxy)ethyl Methacrylate: A Technical Guide. Benchchem.
-
Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI.
-
A Dual Initiator Approach for Oxygen Tolerant RAFT Polymerization. RSC Publishing.
-
Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. RSC Advances.
-
Mono-2-(Methacryloyloxy)Ethyl Phthalate. CymitQuimica.
-
Mono-2-(methacryloyloxy)ethyl Phthalate 27697-00-3. TCI Chemicals.
-
Mono(2-methacryloyloxyethyl) phthalate | C14H14O6 | CID 3709580. PubChem.
-
chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer.
-
27697-00-3(this compound) Product Description. ChemicalBook.
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- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Polymerization Shrinkage in Dental Resins Containing 2-(Methacryloyloxy)ethyl Phthalate
Welcome to the technical support center for dental resin formulation. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Methacryloyloxy)ethyl phthalate (mono) and encountering challenges with polymerization shrinkage. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.
Introduction: The Challenge of Polymerization Shrinkage
Polymerization shrinkage is an inherent characteristic of methacrylate-based dental resins, arising from the conversion of monomer molecules into a more compact polymer network.[1][2] This volumetric contraction can lead to a cascade of issues, including shrinkage stress, microleakage at the restoration margin, and potential restoration failure.[3] While no single solution exists, a combination of formulation strategies and proper technique can significantly mitigate these effects.
This guide specifically addresses formulations containing 2-(Methacryloyloxy)ethyl phthalate (2-MEP), a monomer that may be incorporated to modify resin properties such as viscosity and handling. Understanding how to manage polymerization shrinkage in the presence of 2-MEP is critical for developing durable and clinically successful dental composites.
Frequently Asked Questions (FAQs)
Q1: What is polymerization shrinkage and why is it a concern in dental resins?
Polymerization shrinkage is the volumetric reduction that occurs when monomer molecules, which are initially spaced apart by van der Waals forces, are converted into a tightly packed polymer network held together by shorter covalent bonds.[1][2] In dental composites, this shrinkage can be significant, ranging from 2% to 7% by volume.[4] The primary concern is the development of internal stresses within the material and at the interface with the tooth structure.[3] These stresses can lead to a variety of clinical problems, including:
-
Marginal Gaps: Shrinkage can pull the composite away from the cavity walls, creating gaps that can lead to microleakage.
-
Post-operative Sensitivity: Microleakage and stress on the tooth can result in patient sensitivity.
-
Secondary Caries: The ingress of bacteria through marginal gaps can lead to the development of new cavities under the restoration.
-
Cusp Deflection and Enamel Cracks: In larger restorations, shrinkage stress can cause the cusps of the tooth to bend or even lead to enamel fractures.
-
Reduced Longevity of the Restoration: The culmination of these issues can significantly shorten the clinical lifespan of the dental restoration.
Q2: What is the likely role of 2-(Methacryloyloxy)ethyl phthalate (2-MEP) in a dental resin formulation?
2-(Methacryloyloxy)ethyl phthalate (2-MEP), also known as mono-[2-(methacryloyloxy)ethyl] phthalate, is a methacrylate monomer that can be used in dental resin formulations.[5][6] While not typically classified as a low-shrinkage monomer itself, it is likely incorporated to modify the overall properties of the resin matrix. Its potential roles include:
-
Viscosity Modifier (Reactive Diluent): High-viscosity monomers like Bis-GMA are often too thick to be clinically manageable. Lower molecular weight monomers, such as 2-MEP, can be added to reduce the viscosity of the resin paste, improving its handling and adaptability to the cavity preparation.
-
Adhesion-Promoting Monomer: The phthalate group in 2-MEP may contribute to improved adhesion to the tooth structure, although this is not its primary cited function in the context of polymerization shrinkage.
-
Co-monomer for Property Tailoring: By copolymerizing with other monomers like Bis-GMA and TEGDMA, 2-MEP can influence the mechanical properties, such as the flexural strength and modulus of the final cured composite.
It is important to recognize that as a lower molecular weight methacrylate, 2-MEP will contribute to the overall polymerization shrinkage of the resin system.
Q3: What are the key factors that influence the degree of polymerization shrinkage?
Several factors related to the composition of the dental resin have a significant impact on the magnitude of polymerization shrinkage:
-
Monomer Composition: The chemical structure and molecular weight of the monomers are critical. High molecular weight, rigid monomers like Bis-GMA tend to exhibit lower shrinkage than smaller, more flexible diluent monomers like TEGDMA.[7][8][9]
-
Filler Content: The incorporation of inorganic fillers reduces the volume of the resin matrix, thereby decreasing the overall polymerization shrinkage of the composite material.[4][8] Higher filler loading generally leads to lower shrinkage.
-
Degree of Conversion: The extent to which the monomer double bonds are converted into single bonds during polymerization affects the final volume. While a high degree of conversion is desirable for optimal mechanical properties, it can also contribute to higher shrinkage.
-
Photoinitiator System: The type and concentration of the photoinitiator can influence the kinetics of the polymerization reaction, which in turn can affect the development of shrinkage stress.
Troubleshooting Guides
Problem 1: Excessive Volumetric Shrinkage in a 2-MEP Containing Formulation
You have formulated a dental resin with 2-MEP as a co-monomer and are observing volumetric shrinkage values that are unacceptably high.
The high shrinkage is likely due to an imbalance in the resin matrix, favoring lower molecular weight monomers, or insufficient filler loading. The concentration of 2-MEP itself, if too high relative to high molecular weight monomers, will contribute to this issue.
-
Modify the Monomer Ratio:
-
Increase the concentration of high molecular weight monomers: Replace a portion of the 2-MEP or other low molecular weight diluents (e.g., TEGDMA) with a higher molecular weight and more rigid monomer like Bis-GMA or UDMA. This will reduce the number of reactive groups per unit volume, leading to lower shrinkage.
-
Introduce novel low-shrinkage monomers: Consider incorporating advanced monomers designed to reduce shrinkage, such as those based on ring-opening polymerization or high molecular weight dimethacrylates like Bis-EFMA.[10][11][12]
-
-
Increase the Filler Loading:
-
Incorporate a higher percentage of inorganic fillers: This is one of the most effective ways to reduce polymerization shrinkage, as it decreases the volume of the polymerizable resin matrix.[4][8]
-
Optimize the filler particle size distribution: A well-graded mix of filler particle sizes can allow for higher filler loading and better packing, further reducing the resin volume.
-
-
Establish a Baseline: Prepare your control formulation containing 2-MEP and measure its volumetric shrinkage using a standardized method such as a video-imaging technique or a mercury dilatometer.
-
Formulate Experimental Resins: Create a series of new formulations with systematically varied monomer ratios and filler content, as outlined in the table below.
-
Measure Volumetric Shrinkage: For each experimental formulation, measure the volumetric shrinkage under identical curing conditions.
-
Analyze and Compare: Compare the shrinkage values of the experimental formulations to your baseline to determine the most effective composition.
| Formulation ID | Bis-GMA (wt%) | TEGDMA (wt%) | 2-MEP (wt%) | Filler (wt%) | Expected Outcome |
| Control | 40 | 30 | 30 | 60 | Baseline Shrinkage |
| EXP-1 | 50 | 20 | 30 | 60 | Reduced Shrinkage |
| EXP-2 | 40 | 30 | 30 | 70 | Significantly Reduced Shrinkage |
| EXP-3 | 50 | 20 | 30 | 70 | Lowest Shrinkage |
Problem 2: High Polymerization Shrinkage Stress Leading to Debonding
Your 2-MEP-containing composite exhibits acceptable volumetric shrinkage, but you are observing debonding from the tooth structure in in-vitro tests, indicating high shrinkage stress.
Polymerization shrinkage stress is a function of both the volumetric shrinkage and the elastic modulus of the material. A rapid polymerization reaction can also lead to the rapid development of stress. Even with moderate shrinkage, a high elastic modulus or a fast cure can generate significant stress at the bonded interface.
-
Modify the Curing Protocol:
-
Implement a "soft-start" or "pulse-delay" curing technique: These methods involve an initial low-intensity light exposure followed by a final high-intensity cure.[4] This allows for a slower initial polymerization, providing more time for the resin to flow and relieve stress before reaching its final rigid state.
-
Reduce the light intensity: A lower light intensity will slow down the polymerization rate, which can lead to lower stress development. However, ensure that the total energy delivered is sufficient for a complete cure.
-
-
Incorporate a Stress-Absorbing Liner:
-
Use a low-modulus liner: Applying a thin layer of a flowable composite or a resin-modified glass ionomer with a low elastic modulus can help to absorb some of the shrinkage stress from the overlying restorative composite.
-
-
Adjust the Photoinitiator System:
-
Optimize the photoinitiator concentration: While ensuring a complete cure, a slight reduction in the photoinitiator concentration can slow down the polymerization reaction.
-
Consider alternative photoinitiators: Different photoinitiator systems can have different reaction kinetics. Experimenting with alternative systems may help to achieve a slower, more controlled polymerization. Camphorquinone (CQ) is a common photoinitiator, but others like TPO can be considered, though they may require different light sources.[7]
-
Caption: Workflow for troubleshooting high polymerization shrinkage stress.
Visualizing the Polymerization Process
The following diagram illustrates the fundamental process of free-radical polymerization in a methacrylate-based dental resin, which is the underlying cause of volumetric shrinkage.
Caption: The process of free-radical polymerization leading to shrinkage.
References
- Low shrinkage bulk-filled dental resin composites with non-estrogenic dimethacrylate.
- Low shrinkage bulk-filled dental resin composites with non-estrogenic dimethacryl
- Low shrinkage bulk-filled dental resin composites with non-estrogenic dimethacrylate.
- Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites.
- A new resin matrix for dental composite having low volumetric shrinkage. PubMed.
- Polymerization shrinkage of ALcrM and Bis-gMA with TegDMA 7:3 in light cure.
- Characterization of a Low-Shrinkage, Light-Curable Dental Nanocomposite Containing 3-(Methacryloyloxy) Propyltrimethoxysilane (MPTMS)
- Volumetric shrinkage of composites using video-imaging. PubMed.
- Techniques to reduce polymerization shrinkage of resin-based composite. Google Scholar.
- Color Change of Commercial Resin Composited with Different Photoinitiators.
- Effect of combining photoinitiators on cure efficiency of dental resin-based composites. NIH.
- BisGMA/TEGDMA ratio and filler content effects on shrinkage stress. PubMed.
- Strategies to overcome polymerization shrinkage--materials and techniques. A review. PubMed.
- Contraction (shrinkage) in polymerization. Part II. Dental resin composites.
- Low-Shrinkage Resin Matrices in Restorative Dentistry-Narr
- Low-Shrink Composite Resins: A Review of Their History, Strategies for Managing Shrinkage, and Clinical Significance.
- (PDF) Strategies to Overcome Polymerization Shrinkage − Materials and Techniques. A Review.
- The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites. PubMed.
- Shrinkage strain – Rates study of dental composites based on (BisGMA/TEGDMA) monomers. Arabian Journal of Chemistry.
- Evaluation of linear polymerization shrinkage, flexural strength and modulus of elasticity of dental composites. SciSpace.
- Synthesis of Two Bis-GMA Derivates with Different Size Substituents as Potential Monomer to Reduce the Polymerization Shrinkage of Dental Restor
- Polymerization shrinkage stress of resin-based dental materials: A systematic review and meta-analyses of composition str
- Avoid Polymerization Shrinkage - Presented by Jose-Luis Ruiz, DDS. YouTube.
- 2-(Methacryloyloxy)
- 2-(METHACRYLOYLOXY)
- Mono-2-(methacryloyloxy)ethyl Phthalate (stabilized with MEHQ). TCI Chemicals.
- Mono(2-methacryloyloxyethyl)
Sources
- 1. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 5. Shrinkage strain – Rates study of dental composites based on (BisGMA/TEGDMA) monomers - Arabian Journal of Chemistry [arabjchem.org]
- 6. biomaterials.pl [biomaterials.pl]
- 7. The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low shrinkage bulk-filled dental resin composites with non-estrogenic dimethacrylate - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. Low shrinkage bulk-filled dental resin composites with non-estrogenic dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of low shrinkage stress dental composite with synthesized dimethacrylate oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing Parameters for 2-(Methacryloyloxy)ethyl Phthalate (MEP) Formulations
A Guide for Researchers and Formulation Scientists
Welcome to the technical support center for 2-(Methacryloyloxy)ethyl phthalate (MEP) formulations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve challenges in your curing processes. MEP, also known as mono-2-(methacryloyloxy)ethyl hydrogen phthalate, is a versatile methacrylate monomer used in applications ranging from dental adhesives to coatings, valued for its ability to form cross-linked polymers.[1][2][3] This guide is structured to provide rapid troubleshooting assistance and answer fundamental questions you may have during your research and development.
Troubleshooting Guide: Curing Anomalies & Solutions
This section addresses the most common issues encountered during the photopolymerization of MEP-based formulations. The diagnostic approach is designed to be systematic, moving from symptom to cause to corrective action.
dot
Figure 1: General troubleshooting workflow for MEP formulation curing issues.
Issue 1: Tacky or Incompletely Cured Surface
This is the most frequent issue in free-radical photopolymerization and is almost always related to atmospheric oxygen.
-
Question: My MEP formulation cures perfectly in the bulk of the material, but the surface exposed to air remains sticky or liquid. Why is this happening?
-
Answer & Scientific Explanation: This phenomenon is a classic case of oxygen inhibition . Molecular oxygen is a potent inhibitor of free-radical polymerization.[4] It reacts with the initiating free radicals and the growing polymer chain radicals to form peroxyl radicals.[5] These peroxyl radicals are much less reactive towards methacrylate double bonds, effectively terminating the polymerization chain reaction.[5] This effect is most pronounced at the air-resin interface where oxygen is abundant.[4] While methacrylates are generally less sensitive to oxygen inhibition than acrylates, the effect is still significant, especially in thin films.[5][6]
-
Diagnostic & Corrective Actions:
Protocol 1: Overcoming Oxygen Inhibition
-
Increase Radical Flux: The most straightforward approach is to generate radicals faster than oxygen can consume them.
-
Action A: Increase the photoinitiator concentration. A higher concentration generates more initial radicals, which helps to consume dissolved oxygen and overcome the inhibition effect.[4] Start with a 25-50% increase from your current level.
-
Action B: Increase the UV light intensity (irradiance). Higher intensity leads to a faster rate of radical generation from the photoinitiator.
-
-
Create an Inert Environment: Physically exclude oxygen from the curing surface.
-
Action: Cure the sample in a nitrogen (N₂) or argon (Ar) atmosphere. A simple glove box or a nitrogen purge over the sample surface during curing is highly effective. Free-radical polymerization proceeds readily in nitrogen-saturated samples.[4]
-
-
Formulation Modification (Chemical Approach):
-
Action: Incorporate an oxygen scavenger into your formulation. Tertiary amines, often used as co-initiators or synergists (e.g., Ethyl-4-dimethylaminobenzoate, EDMAB), can also act as oxygen scavengers.
-
-
Issue 2: Incomplete Bulk Cure (Soft or Gummy Polymer)
-
Question: My entire sample, not just the surface, is soft and fails to harden completely, even after extended UV exposure. What are the likely causes?
-
Answer & Scientific Explanation: This points to a fundamental issue with the energy dose received by the formulation or a mismatch between the UV source and the photoinitiator. The total UV energy dose (J/cm²) is a product of irradiance (W/cm²) and exposure time (s). An insufficient dose means not enough radicals are generated to achieve a high degree of monomer-to-polymer conversion. Furthermore, every photoinitiator has a specific UV absorbance spectrum. If the emission spectrum of your UV lamp does not significantly overlap with the absorbance spectrum of your initiator, the initiator cannot be activated efficiently, regardless of the light intensity.[7]
-
Diagnostic & Corrective Actions:
Protocol 2: Optimizing UV Dose and Spectral Match
-
Verify UV Lamp Output:
-
Action: Use a radiometer to measure the irradiance (mW/cm²) of your UV lamp at the sample distance. Lamps degrade over time; an output that has dropped significantly from its specification will result in under-curing.
-
-
Increase Exposure Time:
-
Action: Systematically increase the exposure time in increments (e.g., double the time) and observe the effect on hardness (e.g., using Shore durometry or pencil hardness tests).
-
-
Check Spectral Compatibility:
-
Action: Obtain the emission spectrum for your UV lamp (e.g., Mercury Arc, 365 nm LED, 405 nm LED) and the absorbance spectrum for your photoinitiator from the manufacturer's technical data sheet. Ensure there is strong overlap. For example, using a 405 nm LED with an initiator that only absorbs below 380 nm will be ineffective.
-
-
Evaluate Initiator Concentration:
-
Action: An initiator concentration that is too low will not generate enough radicals for full conversion. Conversely, a concentration that is too high, especially in thicker samples, can cause a "surface shielding" effect where the top layer absorbs most of the UV light, preventing it from penetrating and curing the bulk. Create a concentration ladder (e.g., 0.5%, 1.0%, 2.0%, 3.0% by weight) to find the optimal level for your sample thickness.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right photoinitiator for my MEP formulation?
A1: The selection depends on several factors: the UV source, sample thickness, and whether the formulation is clear or pigmented. Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction) systems.[8]
-
For Clear Formulations & Thin Coatings (<100 µm): Type I initiators like BAPO or DMPA are often effective as they are highly reactive.[9]
-
For Pigmented or Thicker Formulations (>100 µm): Longer wavelength initiators (e.g., TPO-L) are preferred because longer wavelength light penetrates more deeply.
-
Matching to UV Source: The most critical factor is matching the initiator's absorbance spectrum to your lamp's emission spectrum.[7]
| Photoinitiator Type | Common Examples | Typical Activation Wavelength (nm) | Key Characteristics |
| Type I (Cleavage) | BAPO, TPO, DMPA | 365 - 405 | High reactivity, good for clear systems. Some can cause yellowing.[9] |
| Type II (H-Abstraction) | Benzophenone (BP), ITX | 250 - 380 (requires synergist) | Requires a co-initiator (e.g., tertiary amine).[8] Often less yellowing. |
| Visible Light | Camphorquinone (CQ) | 450 - 490 (requires synergist) | Used extensively in dental applications.[10] Requires an amine co-initiator. |
Q2: My MEP monomer contains MEHQ as a stabilizer. Do I need to remove it before curing?
A2: No, it is generally not necessary or recommended to remove the monomethyl ether hydroquinone (MEHQ) stabilizer.[11][12] MEHQ is a free-radical scavenger, but its purpose is to prevent spontaneous polymerization during storage. Its concentration is typically very low (parts per million). The high flux of radicals generated by the photoinitiator during UV curing easily overwhelms the inhibitory effect of the MEHQ, allowing polymerization to proceed. Attempting to remove it can lead to premature and uncontrolled polymerization of the monomer.
Q3: Can I thermally cure MEP formulations instead of UV curing?
A3: Yes, thermal curing is possible, but it requires a different type of initiator. Instead of a photoinitiator, you would use a thermal initiator that decomposes upon heating to generate free radicals. Common examples include benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The curing temperature and time will depend on the specific initiator's half-life at a given temperature. You must select an initiator whose decomposition temperature is compatible with your substrate and application.
Q4: What causes my cured MEP polymer to be brittle?
A4: Brittleness is typically a result of high crosslink density and volumetric shrinkage during polymerization.[13] MEP is a monofunctional methacrylate, but formulations often include multifunctional monomers (di- or tri-acrylates) to increase crosslinking and improve properties. If the crosslink density is too high, the resulting polymer network is rigid with little chain mobility, leading to brittleness. To reduce brittleness, consider adding a mono-functional, low-Tg (glass transition temperature) monomer to the formulation to act as a reactive plasticizer and increase flexibility.
dot
Figure 2: Simplified mechanism of free-radical photopolymerization and oxygen inhibition.
References
- High potential of new dyeing photoinitiators for fast curing of (meth)acrylate compositions upon UV-Vis low light intensity.Polymer Chemistry (RSC Publishing).
- The effect of monomer structure on oxygen inhibition of (meth)acrylates photopolymerization.University of Iowa.
- 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO | 27697-00-3.ChemicalBook.
- An Overview of Oxygen Inhibition in Photocuring.RadTech.
- The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization.University of Iowa.
- Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length.Polymer Chemistry (RSC Publishing).
- The Impact of Oxygen on Photopolymerization Kinetics.RadTech.
- CAS 27697-00-3 Mono-2-(methacryloyloxy)ethyl Phthalate (stabilized with MEHQ).Alfa Chemistry.
- CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate.CymitQuimica.
-
Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. PubMed. Available at: [Link]
-
Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Minds@UW. Available at: [Link]
-
Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. Journal of Dental Research. Available at: [Link]
- US9956314B2 - Adhesive for use with bone and bone-like structures.Google Patents.
-
Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine. PubMed. Available at: [Link]
-
Evaluation of UV Curing Properties of Mixture Systems with Differently Sized Monomers. MDPI. Available at: [Link]
Sources
- 1. CAS 27697-00-3: mono-[2-(Methacryloyloxy)ethyl]phthalate [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Bis[2-(Methacryloyloxy) Ethyl] Phosphate as a Primer for Enamel and Dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. minds.wisconsin.edu [minds.wisconsin.edu]
- 8. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9956314B2 - Adhesive for use with bone and bone-like structures - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. materials.alfachemic.com [materials.alfachemic.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Biocompatibility of 2-(Methacryloyloxy)ethyl Phthalate (MMEP)-Based Materials
Last Updated: 2026-01-12
Introduction
Welcome to the technical support center for 2-(Methacryloyloxy)ethyl phthalate (MMEP)-based materials. MMEP is a monomer with significant potential in the formulation of polymers for various biomedical applications. However, like many methacrylates and phthalate-containing compounds, ensuring optimal biocompatibility is a critical prerequisite for clinical success. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the development and evaluation of MMEP-based biomaterials. Our goal is to provide you with the technical insights and practical protocols necessary to enhance the cytocompatibility of your materials and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary biocompatibility concerns associated with MMEP-based materials?
The primary concerns stem from two main sources: the methacrylate group and the phthalate moiety.
-
Residual Monomer: Incomplete polymerization can leave unreacted MMEP monomers within the polymer matrix.[1][2] Methacrylate monomers are known to be cytotoxic even at low concentrations, potentially causing cell death or inhibiting growth by interfering with cellular processes.[3][4][5]
-
Phthalate Leaching: Phthalates are not chemically bound to the polymer backbone and can leach out from the material over time, especially when in contact with biological fluids.[6][7][8] Leached phthalates are a significant concern due to their potential as endocrine disruptors and their association with various toxic health effects.[6][8]
Q2: How is the biocompatibility of MMEP-based materials typically evaluated?
Biocompatibility is assessed through a series of standardized in vitro and in vivo tests, guided by standards such as ISO 10993.[9][10] The initial and most critical assessment is the in vitro cytotoxicity test (ISO 10993-5).[9][10][11] This test evaluates the biological response of cultured cells to the material, typically through one of the following methods:
-
Extract/Elution Test: The material is incubated in a culture medium for a specific duration (e.g., 24 hours at 37°C), and this extract is then used to culture cells.[9][12] This is the most common method as it assesses the effect of leachable substances.
-
Direct Contact Test: The material is placed directly onto a layer of cultured cells.[11][13]
-
Indirect Contact/Agar Diffusion Test: An agar layer separates the material from the cells, allowing only leachable substances to diffuse through and interact with the cells.[12]
Q3: Can sterilization methods affect the biocompatibility of my MMEP-based polymer?
Absolutely. The sterilization method must be chosen carefully to avoid altering the material's chemical or physical properties, which could negatively impact its biocompatibility.
-
Ethylene Oxide (EtO): A common method, but residual EtO can be cytotoxic if not adequately removed through aeration.
-
Gamma Irradiation: Can cause polymer chain scission or cross-linking, potentially altering degradation rates and creating new leachable byproducts.
-
Autoclaving (Steam Sterilization): High temperatures can cause deformation or degradation of some MMEP-based polymers.
-
Ethanol Sterilization: Generally suitable for surface sterilization, but prolonged immersion can act as an extraction solvent, increasing the leaching of residual monomers and phthalates.
It is crucial to validate the biocompatibility of the final, sterilized device.
Troubleshooting Guide for In Vitro Cytotoxicity Assays
This section addresses common problems encountered during the in vitro evaluation of MMEP-based materials.
Problem 1: High Cytotoxicity Observed in Cell Culture (e.g., Low Cell Viability, Poor Morphology)
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| 1. Residual Monomer Leaching | Incomplete polymerization leaves unreacted, cytotoxic MMEP monomers that leach into the culture medium.[3][4][14] The rate of monomer release is often highest during the initial exposure period.[15] | Implement a post-polymerization heat treatment and solvent extraction. This process drives the polymerization reaction closer to completion and removes unreacted monomer.[15][16][17] |
| 2. Phthalate Moiety Leaching | The phthalate component is not covalently bonded and can diffuse out of the polymer matrix into the surrounding aqueous environment.[6][8] This process is influenced by factors like temperature and storage time.[6] | Perform a pre-incubation/leaching step. Soaking the material in a sterile buffer (like PBS) or water before cell culture can help remove surface-accessible and loosely bound phthalates.[16] |
| 3. Surface Contamination | Contaminants from the manufacturing process (e.g., mold release agents, oils, endotoxins) or handling can be highly cytotoxic. | Adopt a rigorous cleaning and sterilization protocol. Ensure all handling is aseptic. |
| 4. Incorrect Assay Controls | Without proper controls, it's impossible to determine if the cytotoxicity is from the material or another factor in the experimental setup. | Include all necessary controls. This is fundamental for a self-validating protocol. |
Troubleshooting Workflow: High Cytotoxicity
The following diagram outlines a logical workflow for diagnosing and resolving cytotoxicity issues with your MMEP-based material.
Caption: A decision-tree workflow for troubleshooting cytotoxicity in MMEP-based materials.
Problem 2: Poor or Inconsistent Adherent Cell Attachment on the Material Surface
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Hydrophobic Surface | Many polymers, including those based on MMEP, can have hydrophobic surfaces that are not conducive to cell adhesion, which is typically mediated by hydrophilic protein interactions.[18] | Employ Surface Modification Techniques. Introduce hydrophilic functional groups to the surface to improve wettability and promote protein adsorption and cell attachment.[18][19] |
| 2. Lack of Adhesion Sites | The material surface may lack the specific chemical motifs or topography required for cell receptors to bind effectively. | Consider Surface Coating or Grafting. Apply a thin layer of a biocompatible material known to support cell adhesion, such as collagen, fibronectin, or hydrophilic polymers like poly(ethylene glycol) (PEG).[20] |
| 3. Residual Solvents/Reagents | Solvents used during processing or cleaning (e.g., ethanol, acetone) can leave a residue that is detrimental to cell attachment. | Ensure Thorough Rinsing and Drying. After any solvent treatment, rinse extensively with sterile, ultrapure water and dry under vacuum or in a sterile hood to remove all traces of the solvent. |
Conceptual Diagram: Surface Modification Strategies
This diagram illustrates how surface modification can improve the biocompatibility of a hydrophobic MMEP polymer.
Caption: Modifying a hydrophobic surface to be hydrophilic enhances cell attachment.
Key Experimental Protocols
Protocol 1: Post-Polymerization Curing and Solvent Extraction
Objective: To minimize residual monomer and other leachable components from the polymerized MMEP material.
Rationale: Heat treatment provides the energy for further polymerization of remaining monomers, while solvent extraction physically removes them from the polymer matrix.[1][16][17] The choice of solvent and duration is critical for effective removal without damaging the material.
Materials:
-
Polymerized MMEP material
-
Oven or incubator capable of reaching desired post-curing temperature
-
Extraction solvent (e.g., Ethanol, Hexane, or a mixture, depending on polymer properties)
-
Sterile glassware
-
Shaker or orbital incubator
-
Vacuum oven for drying
Procedure:
-
Post-Curing: Place the polymerized MMEP material in an oven at a temperature below its glass transition temperature (e.g., 60-80°C) for an extended period (e.g., 12-24 hours). This helps to maximize the degree of conversion.[15]
-
Solvent Selection: Choose a solvent that is a good solvent for the MMEP monomer but a poor solvent for the polymer to avoid dissolving the material.
-
Extraction:
-
Place the cured material in a sterile glass container.
-
Add the selected solvent at a volume-to-material surface area ratio compliant with ISO 10993-12 guidelines (e.g., 3 cm²/mL).
-
Incubate on a shaker at a controlled temperature (e.g., 37-50°C) for 24-72 hours. The elevated temperature increases the diffusion rate of leachables.[6]
-
-
Solvent Replacement: Discard the solvent and replace it with a fresh batch at least twice during the extraction period to maintain a high concentration gradient.
-
Rinsing: After the final extraction, thoroughly rinse the material with sterile, ultrapure water or PBS to remove any residual solvent.
-
Drying: Dry the material in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved to ensure complete removal of water and solvent.
-
Validation: Perform a new cytotoxicity test on the treated material.
Protocol 2: In Vitro Cytotoxicity - Elution Test (Adapted from ISO 10993-5)
Objective: To assess the biological reactivity of the MMEP material by exposing a cell culture to extracts of the material.
Rationale: This method tests for the potential of leachable substances from the material to cause cytotoxic effects.[9][11] It is a highly sensitive and standardized method for initial biocompatibility screening.[9][10]
Materials:
-
Test material (post-cured and sterilized)
-
Negative Control: High-density polyethylene (HDPE)
-
Positive Control: Organotin-stabilized polyvinylchloride (PVC) or dilute phenol solution
-
Cell Line: L929 mouse fibroblasts (ATCC CCL 1) are commonly recommended.
-
Complete cell culture medium (e.g., MEM with 10% Fetal Bovine Serum)
-
Sterile, flat-bottom 96-well plates
-
MTT or similar viability assay reagents
-
Humidified incubator: 37°C, 5% CO₂
Procedure:
-
Extract Preparation:
-
Prepare samples of the test material, positive control, and negative control with a surface area of 3-6 cm²/mL of culture medium.
-
Place each sample in a separate sterile tube with complete culture medium.
-
Incubate for 24 hours at 37°C with agitation.
-
After incubation, centrifuge the tubes and collect the supernatant (the extract). This should be used immediately.
-
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density that will result in a sub-confluent monolayer (approx. 80% confluency) after 24 hours of incubation.
-
Cell Exposure:
-
After 24 hours, remove the existing culture medium from the wells.
-
Replace it with the prepared extracts (test material, positive control, negative control). Also include wells with fresh medium only (untreated control). Use at least 3-6 replicate wells for each condition.
-
-
Incubation: Incubate the plate for another 24-48 hours.
-
Viability Assessment (MTT Assay Example):
-
Remove the extract-containing medium.
-
Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Interpretation:
-
Calculate cell viability as a percentage relative to the untreated control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect. The material would be assigned a reactivity grade (0-4) based on the severity of the response.[12][13]
-
References
- Environmental Contaminants Reviews. (2019).
- National Institutes of Health (NIH). (2023).
- Medical Device and Diagnostic Industry. A Practical Guide to ISO 10993-5: Cytotoxicity.
- The Journal of Contemporary Dental Practice. (2012).
- PubMed. (n.d.).
- Greenlight Guru. (2021).
- Medistri SA. (2022). Cytotoxicity Testing — ISO 10993–5.
- Wickham Micro. (n.d.). Cytotoxicity Testing to ISO 10993-5 / USP 87.
- NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method.
- Polyzen. (2024).
- PubMed. (2012).
- National Institutes of Health (NIH). (2022). Surface Modification of Polymethylmethacrylate (PMMA) by Ultraviolet (UV)
- National Institutes of Health (NIH). (n.d.). EFFECT OF POST-POLYMERIZATION HEAT TREATMENTS ON THE CYTOTOXICITY OF TWO DENTURE BASE ACRYLIC RESINS.
- National Institutes of Health (NIH). (2023).
- PubMed. (n.d.).
- ResearchGate. (2025).
- Taylor & Francis Online. (n.d.).
- Proteintech. (n.d.). Cell culture troubleshooting.
- ResearchGate. (2025). Minimization of the inevitable residual monomer in denture base acrylic.
- National Institutes of Health (NIH). (n.d.).
- PubMed. (n.d.).
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Technical Support Center: Prevention of Yellowing in Polymers Containing 2-(Methacryloyloxy)ethyl Phthalate (MEP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers containing 2-(Methacryloyloxy)ethyl phthalate (MEP). This guide is designed to provide in-depth technical assistance for troubleshooting and preventing the common issue of polymer yellowing. By understanding the underlying mechanisms and implementing appropriate preventative measures, you can ensure the long-term stability and aesthetic quality of your MEP-containing materials.
Understanding the Root Cause: Why Do MEP-Containing Polymers Turn Yellow?
Yellowing in polymers is a visual manifestation of chemical degradation. For polymers incorporating 2-(Methacryloyloxy)ethyl phthalate, the discoloration arises from the formation of chromophores—molecular structures that absorb light in the blue to violet region of the visible spectrum, making the material appear yellow. The primary triggers for the formation of these chromophores are photo-oxidation and thermo-oxidative degradation .[1][2]
The MEP monomer itself possesses two key structural features that contribute to its susceptibility to yellowing:
-
Methacrylate Group: The methacrylate backbone is susceptible to degradation through processes initiated by heat and UV radiation.[1]
-
Phthalate Moiety: The aromatic phthalate group can act as a chromophore and is also prone to degradation under UV exposure.[3][4]
The degradation process is typically a free-radical chain reaction:
-
Initiation: Heat or UV radiation provides the energy to break chemical bonds within the polymer backbone or the MEP side chain, generating highly reactive free radicals.[1] Residual polymerization initiators can also be a source of initial radicals.
-
Propagation: These free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from the polymer chains, creating hydroperoxides and more free radicals. This cycle continues, leading to widespread degradation.
-
Termination: The reaction ceases when free radicals combine. However, the damage, including chain scission, cross-linking, and the formation of degradation byproducts like ketones, aldehydes, and conjugated double bonds, has already occurred.[2] These byproducts are often the primary cause of yellowing.[1][5]
Diagram: The Vicious Cycle of Photo-Oxidation
Caption: Free-radical chain reaction leading to polymer degradation and yellowing.
Troubleshooting Guide: Identifying and Resolving Yellowing Issues
This section provides a structured approach to diagnosing and solving yellowing problems encountered during your experiments.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Explanations |
| Yellowing immediately after polymerization/curing | 1. Inappropriate Photoinitiator: Some photoinitiators, like camphorquinone (CQ), have an inherent yellow hue. Unreacted initiator can contribute to the initial color.[6] 2. Excessive Initiator Concentration: Higher concentrations of initiators can lead to more significant yellowing.[7][8] 3. Thermal Stress During Curing: High-intensity curing lamps or exothermic polymerization can cause thermal degradation. | 1. Optimize Photoinitiator System: Consider using a photoinitiator with a lower intrinsic color or one that photobleaches more effectively upon curing. Phenylpropanedione (PPD) is an alternative, though its effect on yellowing can be concentration-dependent.[7][8] 2. Reduce Initiator Concentration: Titrate the initiator concentration to the lowest effective level that still achieves complete curing. 3. Control Curing Temperature: Use a curing lamp with a controlled temperature output. If the polymerization is highly exothermic, consider using a heat sink or performing the reaction in smaller batches. |
| Gradual yellowing upon exposure to ambient light | 1. UV Degradation: The polymer is undergoing photo-oxidation due to exposure to UV radiation from sunlight or fluorescent lighting.[3] The phthalate moiety is particularly susceptible to UV degradation.[4][9] 2. Inadequate UV Stabilization: The formulation lacks sufficient UV protection. | 1. Incorporate UV Stabilizers: Add a UV absorber (e.g., benzotriazole or benzophenone type) to absorb harmful UV radiation and a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals. A synergistic effect is often observed when both are used.[10][11][12] 2. Storage Conditions: Store samples and final products in dark conditions or in UV-blocking containers. |
| Yellowing after heat treatment or during storage at elevated temperatures | 1. Thermo-oxidative Degradation: The polymer is degrading due to a combination of heat and oxygen.[1][2] 2. Antioxidant Depletion/Degradation: The inherent antioxidant package is insufficient or has been consumed. Some phenolic antioxidants can themselves form colored byproducts upon degradation. | 1. Add Antioxidants: Incorporate a blend of primary (free-radical scavenging, e.g., hindered phenols) and secondary (hydroperoxide decomposing, e.g., phosphites) antioxidants. This provides protection during high-temperature processing and long-term heat exposure. 2. Optimize Antioxidant Selection: If phenolic antioxidant-induced yellowing is suspected, consider using non-staining antioxidants or a combination with phosphite stabilizers to mitigate color formation. |
| Yellowing in specific environments (e.g., high humidity, chemical exposure) | 1. Hydrolysis: The ester linkages in both the methacrylate and phthalate groups can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to degradation.[13] 2. Chemical Interaction: Exposure to certain chemicals can initiate or accelerate degradation pathways. | 1. Assess Hydrolytic Stability: If the application involves aqueous or high-humidity environments, evaluate the hydrolytic stability of your polymer formulation. Consider incorporating more hydrolytically stable co-monomers if necessary. 2. Material Compatibility: Ensure that the polymer is not exposed to incompatible solvents or chemicals that could accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: Can the MEP monomer itself cause yellowing before polymerization?
A: Yes, the MEP monomer can appear as a colorless to light yellow liquid.[3][14][15] This initial color can be due to trace impurities from the synthesis process or slight degradation during storage. It is crucial to use high-purity monomer and store it according to the manufacturer's recommendations, typically in a cool, dark place, to minimize pre-polymerization yellowing.
Q2: What is the ideal concentration range for UV stabilizers and antioxidants?
A: The optimal concentration depends on the specific polymer system, the intended application, and the severity of the environmental exposure. However, a general starting point for formulation development is:
-
UV Absorbers (e.g., Benzotriazoles): 0.1 - 1.0% by weight.
-
Hindered Amine Light Stabilizers (HALS): 0.1 - 1.0% by weight.
-
Primary Antioxidants (e.g., Hindered Phenols): 0.05 - 0.5% by weight.
-
Secondary Antioxidants (e.g., Phosphites): 0.1 - 1.0% by weight.
It is highly recommended to perform a design of experiments (DOE) to determine the optimal concentrations and potential synergistic effects for your specific formulation.
Q3: Will adding a blue tint to the formulation counteract the yellowing?
A: While adding a small amount of a blue or violet dye can visually neutralize a yellow tint, it does not address the underlying chemical degradation. The polymer will continue to degrade, leading to the deterioration of its mechanical and physical properties. This approach should only be considered a cosmetic fix for minor, unavoidable initial coloration and not a substitute for proper stabilization.
Q4: Are there any processing conditions that can minimize yellowing?
A: Absolutely. To minimize thermal degradation during processing (e.g., extrusion, molding):
-
Use the lowest possible processing temperature that still allows for adequate flow and mixing.
-
Minimize residence time in the processing equipment.
-
Process under a nitrogen atmosphere to reduce exposure to oxygen.
Q5: How can I test the long-term color stability of my formulation?
A: Accelerated aging studies are the most efficient way to predict long-term stability.[16][17][18] This involves exposing polymer samples to intensified environmental stressors in a controlled chamber:
-
QUV Accelerated Weathering Tester: Simulates the effects of sunlight and moisture.
-
Xenon Arc Chamber: Provides a closer match to the full spectrum of natural sunlight.
-
Thermal Aging: Storing samples in a calibrated oven at elevated temperatures.
Color changes are typically quantified using a spectrophotometer or colorimeter to measure changes in the CIE Lab* color space, specifically the b* value (yellowness/blueness).
Experimental Protocol: Formulation of a Color-Stable, UV-Curable MEP Resin
This protocol provides a starting point for creating a photocurable resin with enhanced resistance to yellowing.
Materials:
-
2-(Methacryloyloxy)ethyl phthalate (MEP), inhibitor-free
-
Co-monomer (e.g., Isobornyl Methacrylate for hardness, Lauryl Methacrylate for flexibility)
-
Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
UV Absorber (e.g., 2-(2H-benzotriazol-2-yl)-p-cresol)
-
Hindered Amine Light Stabilizer (HALS) (e.g., Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate)
-
Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Precision scale
Procedure:
-
Preparation: In an amber glass vial, combine the MEP monomer and any co-monomers.
-
Stabilizer Addition: While stirring, add the UV absorber, HALS, and antioxidant to the monomer blend. Typical starting concentrations are 0.5% w/w for the UV absorber and HALS, and 0.2% w/w for the antioxidant. Stir until all solids are completely dissolved. Gentle warming (to ~40°C) may be required.
-
Initiator Addition: Once the stabilizers are dissolved and the solution has cooled to room temperature, add the photoinitiator (e.g., 0.5% w/w BAPO). Stir in the dark until fully dissolved.
-
Degassing: To remove dissolved oxygen which can inhibit polymerization, gently purge the formulation with nitrogen for 5-10 minutes.
-
Curing: Dispense the resin into a mold or onto a substrate and cure using a UV lamp with an appropriate wavelength (e.g., 365-405 nm). Curing time will depend on the lamp intensity and resin thickness.
-
Evaluation: Evaluate the initial color of the cured polymer. Subject the cured sample to accelerated aging (e.g., QUV) and monitor color change (Δb*) over time compared to a non-stabilized control.
Diagram: Workflow for Developing a Color-Stable Formulation
Caption: A systematic approach to formulating and testing color-stable MEP polymers.
References
-
How Does UV absorber Work? | China Baoxu Chemical. (n.d.). Retrieved from [Link]
-
Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025). ResearchGate. Retrieved from [Link]
-
Accelerated aging studies of the selected commercial films. (n.d.). Biblioteka Nauki. Retrieved from [Link]
-
Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art. (2021). National Institutes of Health. Retrieved from [Link]
-
The Science of HALS: Protecting Plastics from UV Damage. (2025). 3V Sigma USA. Retrieved from [Link]
- US Patent for Methyl methacrylate polymer coating composition. (1954). Google Patents.
-
Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites. (n.d.). PubMed. Retrieved from [Link]
-
LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea). (n.d.). Monash University. Retrieved from [Link]
-
Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? (2021). National Institutes of Health. Retrieved from [Link]
- CN103709729A - Yellowing resistant thermoplastic polyurethane composition and preparation method thereof. (2014). Google Patents.
-
Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites. (n.d.). Felipe Schneider. Retrieved from [Link]
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Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (n.d.). PubMed Central. Retrieved from [Link]
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Accelerated aging studies of the selected commercial films. (n.d.). ResearchGate. Retrieved from [Link]
-
Removal of di-(2-ethylhexyl) phthalate from aqueous solution by UV/peroxymonosulfate: Influencing factors and reaction pathways. (2025). ResearchGate. Retrieved from [Link]
-
Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. (2025). ResearchGate. Retrieved from [Link]
-
Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. (n.d.). PubMed Central. Retrieved from [Link]
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Photo-curable resins based on poly(globalide) for 3D printing of resorbable scaffolds: synthesis, crosslinking and post-functionalization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2019). National Institutes of Health. Retrieved from [Link]
-
(PDF) Accelerated Environmental Ageing of Polymeric Materials. (n.d.). ResearchGate. Retrieved from [Link]
-
Discoloration of polymers by phenolic antioxidants. (n.d.). ResearchGate. Retrieved from [Link]
- PHOTOCURABLE RESIN COMPOSITION, INK AND COATING MATERIAL. (2017). Google Patents.
-
(PDF) Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. (2023). ResearchGate. Retrieved from [Link]
-
Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. (2023). National Institutes of Health. Retrieved from [Link]
-
Phthalates and Their Impacts on Human Health. (2021). National Institutes of Health. Retrieved from [Link]
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Photochemical degradation of diethyl phthalate with UV/H2O2. (2007). PubMed. Retrieved from [Link]
-
Color Instability of Composite. (2012). Lee Ann Brady, DMD's Dental Blog. Retrieved from [Link]
-
Degradation mechanism of diethyl phthalate with electrogenerated hydroxyl radical on a Pd/C gas-diffusion electrode. (2010). PubMed. Retrieved from [Link]
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troubleshooting poor mechanical strength in 2-(Methacryloyloxy)ethyl phthalate mono polymers
A Guide to Troubleshooting Poor Mechanical Strength in Homopolymers
Welcome to the technical support center for 2-(Methacryloyloxy)ethyl phthalate (MEP) homopolymers. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the mechanical integrity of their polymerized materials. As Senior Application Scientists, we have compiled field-proven insights and foundational scientific principles to help you diagnose and resolve common issues in your experiments.
Introduction to 2-(Methacryloyloxy)ethyl Phthalate (MEP) Polymerization
2-(Methacryloyloxy)ethyl phthalate (MEP) is a methacrylate monomer that, upon polymerization, can form a clear, thermoplastic material.[1][2] Its phthalate group and methacrylate backbone contribute to its unique properties. However, achieving desirable mechanical strength in its homopolymer form requires careful control over polymerization conditions. Poor mechanical performance, such as brittleness or softness, often points to suboptimal parameters in the synthesis process. This guide will walk you through a logical troubleshooting process to identify and rectify these issues.
Frequently Asked Questions (FAQs)
Q1: My poly(MEP) is extremely brittle and shatters easily. What is the most likely cause?
A: The most common cause of brittleness in methacrylate polymers is low molecular weight.[3] Shorter polymer chains have fewer entanglement points, leading to reduced toughness. This can be a result of several factors, including excessively high initiator concentrations, high polymerization temperatures, or the presence of residual inhibitors.
Q2: The polymer is soft and tacky, and it seems like the polymerization is incomplete. Why is this happening?
A: A soft and tacky consistency strongly suggests a low degree of monomer conversion. This can be caused by insufficient initiator concentration, polymerization time, or temperature. Additionally, the presence of oxygen during free-radical polymerization can significantly inhibit the reaction, leading to an incomplete cure.
Q3: Can I improve the mechanical strength of my poly(MEP) after it has already been polymerized?
A: Yes, in some cases. If the polymer has a sufficiently high molecular weight but is brittle due to internal stresses, post-polymerization annealing can improve its toughness and reduce brittleness.[4] This process involves heating the polymer below its glass transition temperature to allow for molecular chain relaxation.
Q4: How do I know if the MEP monomer I'm using is pure enough for polymerization?
A: Monomer purity is critical. The manufacturer's specifications should indicate the type and concentration of inhibitor present (often MEHQ).[5][6] If the monomer has been stored for an extended period or exposed to air, the inhibitor concentration may be high. It is good practice to pass the monomer through an inhibitor removal column before use to ensure consistent polymerization kinetics.[3]
In-Depth Troubleshooting Guides
Issue 1: The Polymer is Brittle and Fractures Easily
A brittle polymer is a classic sign that the constituent polymer chains are too short, resulting in low molecular weight. The mechanical properties of polymers are strongly dependent on chain entanglement.[7]
Root Cause Analysis & Solutions
-
Possible Cause A: Incorrect Initiator Concentration
-
Scientific Rationale: The initiator concentration directly influences the number of growing polymer chains initiated at the start of the reaction. An excessively high concentration of initiator generates a large number of radicals, leading to the formation of many short polymer chains before the monomer is depleted.[8][9] Conversely, a very low concentration might not generate enough radicals to achieve full conversion.
-
Troubleshooting Steps:
-
Review Formulation: Check your experimental notes against established protocols. Ensure the initiator concentration is within the recommended range for methacrylate polymerization.
-
Systematic Optimization: Perform a series of small-scale polymerizations, varying the initiator concentration systematically. See the table below for a suggested starting range.
-
Characterize Molecular Weight: Use Gel Permeation Chromatography (GPC) to measure the molecular weight (Mn and Mw) and polydispersity index (PDI) of your resulting polymers. This will provide a quantitative link between initiator concentration and chain length.
-
-
| Initiator (AIBN) Conc. (wt% of monomer) | Expected Molecular Weight | Expected Mechanical Properties |
| High (>1.0%) | Low | Brittle, low toughness |
| Optimal (0.1% - 0.5%) | High | Improved toughness and strength |
| Low (<0.05%) | Very High (but risk of low conversion) | Potentially strong but may be soft if incomplete |
-
Possible Cause B: Excessive Polymerization Temperature
-
Scientific Rationale: Temperature affects the rates of all reactions involved in polymerization: initiation, propagation, and termination. While higher temperatures increase the rate of polymerization, they can disproportionately increase the rate of termination reactions, leading to shorter polymer chains and thus lower mechanical strength.[10][11]
-
Troubleshooting Steps:
-
Select Appropriate Initiator: Ensure the initiator is suitable for your chosen temperature. For example, AIBN is commonly used in the 50-70 °C range.[10]
-
Lower the Temperature: Attempt the polymerization at a lower temperature for a longer duration. This often favors the propagation reaction over termination, resulting in higher molecular weight polymers.
-
Monitor Exotherm: Bulk polymerization of methacrylates is highly exothermic. A rapid temperature increase (autoacceleration or the gel effect) can lead to a runaway reaction and a significant decrease in molecular weight control.[12] Ensure your reaction vessel has adequate heat dissipation.
-
-
-
Possible Cause C: Presence of Inhibitors or Impurities
-
Scientific Rationale: Commercial methacrylate monomers are shipped with inhibitors (like MEHQ) to prevent spontaneous polymerization during storage.[5] These inhibitors work by scavenging free radicals. If not removed, they will consume initiator-derived radicals, leading to premature chain termination and low molecular weight.
-
Troubleshooting Steps:
-
Monomer Purification: Always pass the MEP monomer through an inhibitor removal column immediately before use.
-
Use Fresh Monomer: Use monomer from a freshly opened bottle whenever possible.
-
Check for Other Impurities: Ensure all glassware is scrupulously clean and solvents are of high purity, as other impurities can also act as chain transfer agents or inhibitors.
-
-
Troubleshooting Workflow: Brittle Polymer
Caption: Troubleshooting workflow for brittle poly(MEP).
Issue 2: The Polymer is Soft, Tacky, or Incompletely Cured
A soft or tacky polymer indicates low monomer conversion, meaning a significant amount of unreacted monomer remains, acting as a plasticizer.
Root Cause Analysis & Solutions
-
Possible Cause A: Insufficient Polymerization Time or Temperature
-
Scientific Rationale: Polymerization is not instantaneous. The reaction requires sufficient time and thermal energy for the polymer chains to propagate to high conversion. If the reaction is stopped prematurely or the temperature is too low for the initiator to decompose efficiently, the result will be an incompletely cured material.[13]
-
Troubleshooting Steps:
-
Increase Polymerization Time: Extend the reaction time significantly (e.g., double the initial time) and observe if the material hardness improves.
-
Increase Polymerization Temperature: If extending the time is ineffective, incrementally increase the polymerization temperature (e.g., in 5-10 °C steps) to ensure an adequate rate of initiation.
-
Post-Cure: Consider adding a post-curing step where the polymerized sample is held at an elevated temperature (below degradation temperature) for several hours to drive the reaction to completion.
-
-
-
Possible Cause B: Oxygen Inhibition
-
Scientific Rationale: Molecular oxygen is a potent inhibitor of free-radical polymerization. It reacts with the initiator-derived radicals and growing polymer chains to form stable peroxy radicals, which are generally unreactive and do not propagate the polymerization.
-
Troubleshooting Steps:
-
Degas the Monomer: Before initiating polymerization, thoroughly degas the monomer solution. This can be achieved by bubbling an inert gas (like nitrogen or argon) through the liquid for at least 30 minutes.
-
Maintain Inert Atmosphere: Conduct the entire polymerization process under a positive pressure of an inert gas to prevent oxygen from re-entering the system.
-
-
Relationship Diagram: Polymerization Parameters vs. Mechanical Strength
Caption: Key parameters influencing the mechanical strength of poly(MEP).
Key Experimental Protocols
Protocol 1: Inhibitor Removal from MEP Monomer
-
Prepare the Column: Use a glass chromatography column packed with a suitable inhibitor removal resin (e.g., activated basic alumina). The amount of resin should be approximately 10-20% by weight of the monomer to be purified.
-
Pass the Monomer: Gently pour the MEP monomer onto the top of the column.
-
Collect the Monomer: Allow the monomer to pass through the resin bed under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use Immediately: The purified monomer is now susceptible to spontaneous polymerization and should be used immediately. Do not store it for extended periods.
Protocol 2: Bulk Polymerization of MEP
-
Preparation: Place a known mass of purified MEP monomer into a reaction vessel (e.g., a sealed glass vial or a round-bottom flask) equipped with a magnetic stir bar.
-
Initiator Addition: Add the desired amount of initiator (e.g., AIBN, 0.1-0.5 wt%). Ensure it is fully dissolved.
-
Degassing: Seal the vessel and bubble dry nitrogen or argon through the solution for 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the sealed vessel in a preheated oil bath or oven at the desired temperature (e.g., 60-70 °C for AIBN). Maintain the temperature for the specified duration (e.g., 12-24 hours).
-
Cooling: After the reaction time has elapsed, remove the vessel from the heat source and allow it to cool slowly to room temperature.
Protocol 3: Post-Polymerization Annealing
-
Placement: Place the fully polymerized and cooled poly(MEP) sample in an oven with precise temperature control.
-
Heating: Heat the sample to a temperature approximately 10-20 °C below its glass transition temperature (Tg). The Tg of poly(MEP) will need to be determined experimentally (e.g., via DSC), but a starting point for annealing could be in the range of 60-80 °C.
-
Holding: Hold the sample at this temperature for several hours (e.g., 4-12 hours). The exact time will depend on the sample's size and thickness.
-
Slow Cooling: Crucially, cool the sample down to room temperature very slowly (e.g., over several hours). This can be achieved by turning off the oven and allowing it to cool naturally with the sample inside. Rapid cooling will re-introduce internal stresses.[4]
References
-
Cheng, T. et al. (2015). Characterization of mechanical properties of polymers by nanoindentation tests. Philosophical Magazine, 86(28). Available at: [Link]
-
Wikipedia. (n.d.). Polymer characterization. Retrieved from: [Link]
- BenchChem. (2025). Troubleshooting poor mechanical properties in methacrylate-based polymers. Technical Support Center.
-
Ozkir, S. E., et al. (2018). Effect of heat polymerization conditions and microwave on the flexural strength of polymethyl methacrylate. European Journal of Dentistry, 12(1), 116–120. Available at: [Link]
-
Sikora, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials, 15(22), 8205. Available at: [Link]
- Razali, N. A. M. (2011).
- Hungenberg, K. D. (2006). High-temperature radical polymerization of methyl methacrylate in a continuous pilot scale process. Macromolecular Reaction Engineering, 1(1), 2-23.
- Patsidis, A. C. (n.d.).
-
Lin, C. P., et al. (2001). Mechanical properties of methacrylate-based model dentin adhesives: Effect of loading rate and moisture exposure. Journal of Biomedical Materials Research, 58(5), 557-564. Available at: [Link]
- Nogueira, T. R., et al. (2010). Effect of Initiator Type and Concentration on Polymerization Rate and Molecular Weight in the Bimolecular Nitroxide-Mediated Radical Polymerization of Styrene. Advanced Polymer Technology, 29(1), 11-19.
-
Chemistry For Everyone. (2025). How Does Temperature Affect PMMA?. YouTube. Available at: [Link]
- Al-Takai, I. F. (2025).
-
Quora. (2016). How's does polymer annealing strengthen the polymer?. Retrieved from: [Link]
-
PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. Retrieved from: [Link]
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- 7. Polymer characterization - Wikipedia [en.wikipedia.org]
- 8. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. umpir.ump.edu.my [umpir.ump.edu.my]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of heat polymerization conditions and microwave on the flexural strength of polymethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
minimizing residual monomer content in poly(2-(Methacryloyloxy)ethyl phthalate mono)
A Guide to Minimizing Residual Monomer Content
Welcome to the technical support center for poly(2-(methacryloyloxy)ethyl phthalate mono) (PMEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing residual monomer content in your PMEP polymers. As Senior Application Scientists, we understand that achieving high purity is critical for the performance and safety of your final application. This resource combines established scientific principles with field-proven insights to help you navigate the challenges of PMEP synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is residual monomer and why is it a significant concern in PMEP?
Residual monomers are unreacted monomer molecules that remain in the polymer matrix after the polymerization process is complete. In the context of PMEP, the presence of residual this compound can be problematic for several reasons:
-
Toxicity: Unreacted monomers can be toxic, which is a major concern for biomedical applications such as drug delivery systems or tissue engineering scaffolds.[1]
-
Altered Physicochemical Properties: The presence of residual monomer can act as a plasticizer, altering the mechanical and rheological properties of the final polymer. This can affect its performance, stability, and degradation profile.[1]
-
Unwanted Odors and Tastes: For certain applications, residual monomers can contribute to undesirable odors or tastes.[1]
Q2: What are the typical levels of residual monomer found in methacrylate-based polymers?
The amount of residual monomer can vary significantly depending on the polymerization method and conditions.[2]
-
Bulk Polymerized Polymers: Typically have residual monomer levels ranging from 0.1% to 0.9%.[3]
-
Solution Polymerized Polymers: In solid form, these have residual monomer levels similar to bulk polymerized polymers. If supplied in a solvent, the residual monomer content can be higher but is often insignificant compared to the solvent content.[3]
-
Emulsion Polymerized Polymers: Generally exhibit the lowest residual monomer levels, often in the range of 0.01% to 0.05%.[3]
For specialized applications, such as in the pharmaceutical industry, regulations may require residual monomer levels to be in the low parts-per-million (ppm) range.[4]
Q3: How can I accurately measure the residual monomer content in my PMEP sample?
Several analytical techniques can be employed to quantify residual monomers in a polymer sample. The choice of method depends on the required sensitivity, the nature of the polymer matrix, and the available instrumentation.[1][5]
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2][5] | High sensitivity and robustness.[5] GC-MS provides excellent speciation.[5] | Requires extraction of the monomer from the polymer matrix, which can be complex. Not suitable for non-volatile monomers.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary and a mobile phase.[1] | Suitable for non-volatile or high molecular weight monomers.[1] High precision and repeatability. | May require sample preparation to remove interfering substances from the polymer matrix. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies molecules based on the magnetic properties of their atomic nuclei. | Allows for direct quantification from a solution without the need for extraction. Provides structural information.[1] | Less sensitive compared to GC methods.[1] |
Troubleshooting Guide: High Residual Monomer Content in PMEP
This section addresses common issues encountered during PMEP synthesis that can lead to high residual monomer content.
Issue 1: My PMEP has high residual monomer content immediately after polymerization. What aspects of my polymerization process should I investigate?
High residual monomer content after the initial polymerization is often due to suboptimal reaction conditions. Here are the key factors to consider:
-
Causality: In free-radical polymerization, the goal is to achieve near-complete conversion of the monomer to polymer. This is governed by the rates of initiation, propagation, and termination. If the rate of propagation slows down significantly before all the monomer is consumed, high residual monomer will result.
-
Troubleshooting Steps:
-
Initiator Concentration and Type:
-
Problem: Insufficient initiator concentration will lead to a low concentration of active radical species, resulting in a slow rate of polymerization and incomplete conversion. The initiator may also be decomposing too quickly or too slowly at the chosen reaction temperature.
-
Solution: Ensure the initiator concentration is appropriate for the monomer concentration. For AIBN, a common initiator, a typical starting point is 0.1 to 1 mol% with respect to the monomer.[6] If using a thermally labile initiator, ensure the reaction temperature is suitable for its half-life.
-
-
Polymerization Temperature:
-
Problem: The polymerization temperature directly affects the rate of initiator decomposition and the propagation rate constant. A temperature that is too low will result in a slow polymerization rate.[7]
-
Solution: For AIBN, a typical temperature range is 60-80 °C. Increasing the temperature can enhance the polymerization rate and drive the reaction closer to completion. However, be aware of the ceiling temperature of the polymer, above which depolymerization can occur.
-
-
Polymerization Time:
-
Problem: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.[7]
-
Solution: Extend the polymerization time. It is advisable to monitor the reaction kinetics by taking aliquots at different time points and analyzing the monomer conversion.
-
-
Monomer and Solvent Concentration:
-
Problem: In solution polymerization, very low monomer concentrations can slow down the propagation rate. The choice of solvent can also influence the reaction kinetics.
-
Solution: If using solution polymerization, consider increasing the monomer concentration. Ensure the chosen solvent does not inhibit the polymerization reaction. 1,4-Dioxane is a commonly used solvent for methacrylate polymerizations.[6]
-
-
Presence of Inhibitors:
-
Problem: Monomers are often supplied with inhibitors (e.g., MEHQ) to prevent premature polymerization during storage.[8] If not effectively removed, these inhibitors will quench the radicals generated by the initiator, leading to an induction period or complete inhibition of the polymerization.
-
Solution: Remove the inhibitor from the monomer prior to polymerization by passing it through a column of activated basic alumina.[6]
-
-
Issue 2: I have optimized my polymerization conditions, but the residual monomer level is still not low enough for my application. What post-polymerization purification methods can I use?
Post-polymerization purification is often a necessary step to achieve the high purity required for many applications.
-
Causality: Even under optimal conditions, achieving 100% conversion is challenging. Post-polymerization techniques aim to physically separate the unreacted monomer from the polymer.
-
Recommended Purification Methods:
-
Precipitation:
-
Principle: This is the most common and effective method for purifying PMEP. The polymer is dissolved in a "good" solvent and then added to a large excess of a "poor" or "non-solvent." The polymer precipitates out of solution, while the monomer remains dissolved in the solvent/non-solvent mixture.
-
Protocol: A detailed step-by-step protocol is provided in the "Experimental Protocols" section below.
-
-
Vacuum Drying / Thermal Treatment:
-
Principle: For volatile monomers, applying a vacuum at an elevated temperature can facilitate their removal from the polymer matrix.
-
Caution: This method may be less effective for PMEP due to its relatively high boiling point. Additionally, the temperature must be kept below the polymer's glass transition temperature to avoid changes in its morphology and potential degradation. Simply applying a vacuum may not be sufficient to significantly reduce the residual monomer content of some methacrylate copolymers.[4]
-
-
Solvent Extraction:
-
Principle: The polymer can be washed repeatedly with a solvent in which the monomer is soluble, but the polymer is not.
-
Application: This can be an alternative to precipitation, especially for cross-linked polymers that do not dissolve.
-
-
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of PMEP
This protocol provides a general starting point for the solution polymerization of PMEP.
-
Monomer Purification: Pass the this compound (PMEP) monomer through a short column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the purified PMEP monomer and the initiator (e.g., AIBN, 0.1-1 mol%) in a suitable solvent (e.g., 1,4-dioxane).[6]
-
Degassing: Seal the flask and degas the solution by bubbling argon through it for at least 30 minutes with stirring.[6] This is crucial to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the intended reaction time (e.g., 12-24 hours).
-
Termination: To quench the reaction, cool the flask to room temperature and expose the solution to air.
Protocol 2: Purification of PMEP by Precipitation
This protocol describes the purification of PMEP to remove unreacted monomer.
-
Dissolution: Dissolve the crude polymer from Protocol 1 in a minimal amount of a good solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Precipitation: Slowly add the polymer solution dropwise to a large excess (at least 10-fold volume) of a stirred non-solvent, such as n-hexane or diethyl ether. The polymer should precipitate as a solid.
-
Isolation: Allow the precipitate to settle, then decant the supernatant. The supernatant contains the dissolved residual monomer.
-
Washing: Wash the precipitated polymer with fresh non-solvent to remove any remaining traces of monomer.
-
Drying: Collect the purified polymer and dry it under vacuum at an elevated temperature (e.g., 40-60 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent and non-solvent.
Protocol 3: Quantification of Residual PMEP using HPLC
This protocol outlines a general method for quantifying residual PMEP.
-
Sample Preparation:
-
Accurately weigh a sample of the purified and dried PMEP polymer.
-
Dissolve the polymer in a known volume of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This solution will be used for analysis.
-
Ensure complete dissolution of the polymer. Sonication may be required.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the PMEP monomer of known concentrations in the same solvent used for the sample preparation.
-
Inject these standards into the HPLC system and record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common choice for this type of analysis.[9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used.[9] The exact ratio should be optimized for good separation of the monomer peak from any polymer or solvent peaks.
-
Detector: A UV detector set at a wavelength where the PMEP monomer has strong absorbance (e.g., around 230 nm) is suitable.[9]
-
Injection: Inject the prepared polymer sample solution into the HPLC system.
-
-
Quantification:
-
Identify the peak corresponding to the PMEP monomer in the chromatogram of the polymer sample based on its retention time from the standard injections.
-
Determine the area of this peak.
-
Use the calibration curve to determine the concentration of the residual monomer in the sample solution.
-
Calculate the weight percentage (wt%) or ppm of the residual monomer in the original polymer sample.
-
Visualizations
Caption: Factors influencing residual monomer and purification solutions.
Caption: Workflow for PMEP purification by precipitation.
References
-
Methods of analysis and control of residual monomer in polymers. (2025, July 14). [Source name not provided]. Retrieved from [Link]
-
Karabanova, L. V., Boiteux, G., Seytre, G., & Shilov, V. V. (2005). Determination of residual monomer content in dental acrylic polymers and effect after tissues implantation. Journal of Materials Science: Materials in Medicine, 16(10), 943–948. Retrieved from [Link]
-
SGS Polymer Solutions. (n.d.). Residual Monomer Analysis. Retrieved from [Link]
-
Vallittu, P. K. (1998). Effect of polymerization temperature and time on the residual monomer content of denture base polymers. European Journal of Oral Sciences, 106(1), 610–614. Retrieved from [Link]
-
Miller, W. K. (1962). Determination of Residual Monomer in Polymer Emulsions by Rapid Distillation and Gas Chromatography. Analytical Chemistry, 34(11), 1442–1444. Retrieved from [Link]
-
Methacrylate Producers Association. (n.d.). Levels of Residual Monomer(s) in Acrylic Polymers. Retrieved from [Link]
-
Chen, J. C., Chan, D. C. N., & Chan, K. C. (2001). Influence of polymerization conditions on monomer elution and microhardness of autopolymerized polymethyl methacrylate. Journal of Oral Rehabilitation, 28(11), 1051–1057. Retrieved from [Link]
-
Aydin, M., & Al-Gunaid, T. (2017). Level of residual monomer released from orthodontic acrylic materials. The Angle Orthodontist, 87(3), 475–481. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Araujo, H. H., Sayfour, C., & Poco, J. G. R. (2002). Techniques for reducing residual monomer content in polymers: A review. Polymer Engineering & Science, 42(7), 1442–1468. Retrieved from [Link]
-
Chemicalland21. (n.d.). Mono-2-(methacryloyloxy)ethyl Phthalate, ≥90%,stabilized with MEHQ. Retrieved from [Link]
-
PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. Retrieved from [Link]
-
Armes, S. P., & Vamvakaki, M. (2012). Near-monodisperse poly(2-(methacryloyloxy)ethyl phosphorylcholine)-based macromonomers prepared by atom transfer radical polymerization and thiol-ene click chemistry. Langmuir, 28(5), 2928–2936. Retrieved from [Link]
-
Kim, B. H., Kim, N., & Moon, D. C. (2014). Gas chromatographic method for the determination of residual monomers, 2-(acryloyloxy)ethyl isocyanate and 2-(methacryloyloxy)ethyl isocyanate, as curing agents in an ultraviolet curable adhesive. Journal of Chromatographic Science, 52(2), 143–148. Retrieved from [Link]
-
Ling, R. S. M., & Simpson, J. (1981). Residual Monomer in Acrylic Polymers. Clinical Orthopaedics and Related Research, (161), 131–139. Retrieved from [Link]
- Google Patents. (n.d.). EP1966252A2 - Process for removing residual volatile monomers from a polymer in powder form.
-
EON Biotech. (n.d.). 2-(Methacryloyloxy)ethyl phthalate monoester – (27697-00-3). Retrieved from [Link]
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- 3. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
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- 9. Level of residual monomer released from orthodontic acrylic materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Adhesion of 2-(Methacryloyloxy)ethyl phthalate (MEP) Mono Coatings
Welcome to the technical support center for 2-(Methacryloyloxy)ethyl phthalate (MEP) mono coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the adhesion of MEP-based coatings in their experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to ensure reliable and reproducible results.
Section 1: Troubleshooting Guide
This section addresses common adhesion problems encountered during the application of MEP coatings in a question-and-answer format.
Issue 1: My MEP coating is delaminating or peeling from the substrate.
Possible Cause: This is one of the most common modes of coating failure and can be attributed to several factors, primarily inadequate surface preparation or a mismatch between the coating and the substrate.[1][2]
In-depth Explanation: Adhesion is fundamentally the strength of the bond between the coating and the substrate.[3] This can be categorized into two main types: mechanical adhesion, where the coating physically interlocks with the surface, and chemical adhesion, which involves chemical bonds forming between the coating and the substrate.[4] For MEP coatings, which are methacrylate-based, achieving robust adhesion relies on a combination of both. Delamination occurs when the interfacial bond is weaker than the internal strength of the coating itself.
Solutions:
1. Rigorous Surface Preparation: Up to 80% of all coating failures can be directly attributed to inadequate surface preparation.[5] The substrate must be impeccably clean and have the appropriate surface texture to promote adhesion.
-
Protocol for Substrate Cleaning:
-
Solvent Cleaning: Begin by removing organic contaminants like oils and grease. Wipe the substrate with a lint-free cloth soaked in a suitable solvent such as acetone or isopropyl alcohol.[6][7]
-
Aqueous Cleaning: For inorganic contaminants, use a mild detergent solution followed by a thorough rinse with deionized water. Ensure the surface is "water-break free," meaning water sheets evenly across the surface without beading, which indicates a clean, high-energy surface.[7]
-
Drying: Thoroughly dry the substrate before coating application. Trapped moisture can lead to blistering and subsequent delamination.[1] An oven bake or a moisture-free air blast can be effective.[2]
-
-
Protocol for Surface Profiling (Mechanical Etching):
-
Objective: To increase the surface area and create a micro-roughened profile for mechanical interlocking of the MEP coating.[6]
-
Methods:
-
Abrasive Blasting: For robust substrates like metals, abrasive blasting (shot blasting or sandblasting) is highly effective.[8]
-
Sanding/Grinding: For plastics and other sensitive materials, gentle sanding with fine-grit sandpaper (e.g., 220 grit) can create the necessary profile.[7][9]
-
Chemical Etching: For glass and some metals, chemical etching can be employed to create a reactive and profiled surface.[5][7]
-
-
2. Enhancing Surface Energy: Many plastics, such as polyethylene and polypropylene, have low surface energy, which impedes proper wetting by the coating.[10]
-
Protocol for Surface Energy Modification:
-
Corona or Plasma Treatment: These methods use ionized air to create polar functional groups on the substrate surface, increasing its surface energy and promoting chemical bonding with the MEP coating.[10]
-
Flame Treatment: A controlled flame can also be used to oxidize the surface of some plastics, improving wettability.[7]
-
3. Use of Adhesion Promoters: Adhesion promoters are bifunctional molecules that act as a bridge between the substrate and the coating.[11][12]
-
Mechanism: One end of the adhesion promoter molecule bonds with the substrate, while the other end has a functional group (like an acrylate or methacrylate) that co-reacts with the MEP during curing, forming a strong covalent bond.[13][14]
-
Selection: For MEP coatings, which are methacrylate-based, an adhesion promoter with a methacrylate functional group is ideal.[13][15] Silane-based adhesion promoters are particularly effective for glass and metal substrates.[14]
-
Application: Adhesion promoters are typically applied as a very thin layer onto the clean, dry substrate before the MEP coating is applied.[12]
Issue 2: The MEP coating is showing blisters or bubbles.
Possible Cause: Blistering is often caused by trapped solvents, air, or moisture beneath the coating.[1]
In-depth Explanation: During the curing process, if volatile components are trapped under a rapidly forming coating surface, they can vaporize and create pressure, leading to the formation of blisters. This is particularly relevant for UV-cured systems where the surface can cure very quickly.
Solutions:
-
Proper Solvent Evaporation: If solvents are used to adjust the viscosity of the MEP formulation, ensure they have completely evaporated before initiating the curing process. A "flash-off" time at a slightly elevated temperature can be beneficial.
-
Control Curing Conditions:
-
UV Curing: For UV-cured MEP coatings, the intensity of the UV light and the speed of curing can be optimized. A very rapid cure can trap unreacted monomer or photoinitiator byproducts.[16]
-
Thermal Curing: For thermally cured systems, a gradual increase in temperature is preferable to a sudden high temperature, which can cause rapid solvent boiling and blistering.[6]
-
-
De-gassing the Formulation: Before application, the MEP formulation can be gently degassed under vacuum to remove any dissolved air.
Issue 3: The cured MEP coating is brittle and cracks easily.
Possible Cause: This can be due to excessive cross-linking, a coating that is too thick, or a mismatch in the coefficient of thermal expansion between the coating and the substrate.[1]
In-depth Explanation: Methacrylate coatings polymerize to form a cross-linked network.[17] While this provides hardness and chemical resistance, excessive cross-linking can lead to a brittle film with internal stresses.
Solutions:
-
Optimize Formulation: The formulation of the MEP coating can be modified to improve flexibility. The addition of plasticizers or co-monomers with longer, more flexible chains can reduce brittleness.[3]
-
Control Film Thickness: Apply the MEP coating within the recommended thickness range. Thick coatings can build up internal stress during curing, leading to cracking.[2]
-
Gradual Curing: A slower, more controlled curing process can help to reduce the build-up of internal stresses in the coating.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is 2-(Methacryloyloxy)ethyl phthalate (MEP) and what are its key properties for coatings?
A1: 2-(Methacryloyloxy)ethyl phthalate (MEP) is a methacrylate monomer.[18] Its chemical structure includes a methacrylate group that allows it to undergo polymerization, and a phthalate group that can enhance adhesion and mechanical properties.[4][18] It is often used as a cross-linking agent in coatings and adhesives.[19][20] Key properties include good thermal stability and the ability to enhance the mechanical properties of polymeric materials.[18] It is typically a colorless to light yellow liquid.[18][21]
Q2: What are the primary mechanisms of adhesion for MEP coatings?
A2: MEP coatings adhere to substrates through a combination of:
-
Mechanical Adhesion: Where the coating flows into and physically interlocks with the microscopic pores and roughness of the substrate surface.[4]
-
Chemical Adhesion: This involves the formation of chemical bonds (covalent, hydrogen, or van der Waals forces) between the MEP coating and the substrate. The functional groups in the MEP molecule and on the substrate surface play a crucial role here.[4][14]
Q3: What is the difference between a primer and an adhesion promoter?
A3:
-
Primer: A primer is a preparatory coating applied to a surface before the main topcoat. It serves multiple functions, including sealing porous surfaces, providing a uniform surface for the topcoat, and improving adhesion. Primers are typically applied as a thicker layer than adhesion promoters.[11][12]
-
Adhesion Promoter: An adhesion promoter is a chemical agent that is specifically designed to enhance the bond between a substrate and a coating.[11] It functions by creating a chemical bridge between the two materials and is usually applied as a very thin, often monomolecular, layer.[11][12]
Q4: How does the curing method affect the adhesion of MEP coatings?
A4: The curing method is critical for achieving optimal adhesion. MEP coatings are often cured using UV light or thermal energy.[18]
-
UV Curing: This method uses photoinitiators in the formulation that, upon exposure to UV light, generate free radicals to initiate polymerization.[22][23] A complete and uniform cure is essential for good adhesion. Incomplete curing can result in a weak coating with poor adhesion.[24]
-
Thermal Curing: In this method, heat is used to initiate the polymerization reaction. The temperature and duration of the cure must be carefully controlled. Insufficient heat or time can lead to an under-cured coating, while excessive heat can make the coating brittle and cause degradation.[6]
Section 3: Data and Protocols
Table 1: Recommended Surface Preparation Methods for Various Substrates
| Substrate | Recommended Cleaning Method | Recommended Profiling Method | Recommended Adhesion Promoter |
| Metals (e.g., Aluminum, Steel) | Solvent wipe (acetone, isopropanol), followed by an alkaline wash.[6][9] | Abrasive blasting or sanding.[8][9] | Silane-based or phosphate-based adhesion promoters.[14] |
| Plastics (e.g., Polypropylene, Polycarbonate) | Isopropyl alcohol wipe.[7] | Corona or plasma treatment to increase surface energy.[10] | Acrylate-functional adhesion promoters.[13] |
| Glass | Piranha solution (use with extreme caution) or strong UV/ozone cleaning.[25] | Chemical etching (e.g., with hydrofluoric acid, use with extreme caution) or application of a silane coupling agent.[10] | Silane-based adhesion promoters (e.g., with methacrylate functionality).[14] |
| Concrete | Acid etching or diamond grinding to remove laitance.[5][9] | Diamond grinding or shot blasting.[8] | Epoxy-based primers. |
Experimental Workflow for Enhancing MEP Coating Adhesion
Caption: A step-by-step workflow for applying MEP coatings to ensure optimal adhesion.
Mechanism of an Adhesion Promoter
Caption: How an adhesion promoter bridges the substrate and the MEP coating.
References
-
Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting. Retrieved from [Link]
-
Kansai Paint. (n.d.). Troubleshooting Adhesion failure. Retrieved from [Link]
-
Adhesives & Sealants Industry. (2014, September 2). Achieving Adhesion to Difficult Substrates. Retrieved from [Link]
-
CAPLINQ Corporation. (n.d.). Adhesion Primers & Promoters | Surface Treatments. Retrieved from [Link]
-
Sun Coating Company. (2025, March 19). How to Fix Common Coating Adhesion Problems. Retrieved from [Link]
-
MCB Books. (n.d.). Methacrylate Adhesives | Formulations | Production process. Retrieved from [Link]
-
A+P Adhesives. (n.d.). Chemistry of adhesives - theory, processing & application. Retrieved from [Link]
-
All Things Flooring. (2018, May 28). Surface Preparation – Methods of Preparation Part 2. Retrieved from [Link]
-
BTG Labs. (n.d.). Unlock Success in Adhesive Bonding: The Definitive Troubleshooting Guide. Retrieved from [Link]
-
ACTEGA EMEA. (n.d.). Troubleshooting I Adhesion Problems with UV Coatings. Retrieved from [Link]
-
Sherwin-Williams. (n.d.). Surface Preparation. Retrieved from [Link]
-
Gluegun.com. (n.d.). An Introduction to Methyl Methacrylate Adhesives (MMAs). Retrieved from [Link]
-
Aculon. (n.d.). Aculon Methacrylate Functional Adhesion Promoter. Retrieved from [Link]
-
U.S. Paint. (n.d.). Adhesion Promoters, Primers, and Sealers. Retrieved from [Link]
-
Bohrium. (n.d.). Improvement of adhesion properties of polypropylene substrates by methyl methacrylate UV photografting surface treatment. Retrieved from [Link]
-
MDPI. (n.d.). An Easy Fabrication Method to Prepare Inexpensive UV–Cured Transparent Silicone Modified Polyacrylate Coatings with Good Adhesion and UV Resistance. Retrieved from [Link]
-
Tri-Chem Corporation. (2019, July 11). Surface Preparation Before Applying Coatings. Retrieved from [Link]
-
H.B. Fuller. (n.d.). Methyl Methacrylate Adhesives (MMA). Retrieved from [Link]
-
BadAss Custom Coatings. (n.d.). Understanding Adhesion Promoter. Retrieved from [Link]
-
ResearchGate. (2018, March 4). How to improve the adhesive of PMMA and quartz substrate ?. Retrieved from [Link]
-
Gluegun.com. (2025, December 5). User's Guide to Methyl Methacrylate Adhesives (MMAs). Retrieved from [Link]
-
Parker Hannifin. (n.d.). Recommended Surface Preparation for Epoxies, Acrylics and Silicones. Retrieved from [Link]
-
SINOVOGO. (2025, April 14). How to Improve Adhesion in UV Coatings(Section 2). Retrieved from [Link]
-
CASE Chemistry. (2025, August 13). UV Curable Coatings | Acrylate/Methacrylate Oligomers, Reactive Monomers, Photoinitiators, Additives. Retrieved from [Link]
-
PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. Retrieved from [Link]
-
Unichem. (2023, April 11). Adhesion to Difficult Substrates: Theories, Failures & Solutions. Retrieved from [Link]
-
Laserax. (2023, August 29). What is Surface Preparation: Steps & Examples. Retrieved from [Link]
-
UV+EB Technology. (2022, November 29). Adhesion and Energy-Curable Coatings. Retrieved from [Link]
-
MG Chemicals. (n.d.). The Fundamentals of Polymer Curing. Retrieved from [Link]
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- 12. Adhesion Promoters, Primers, and Sealers | U.S. Paint [uspaint.com]
- 13. caplinq.com [caplinq.com]
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- 16. youtube.com [youtube.com]
- 17. makingchembooks.com [makingchembooks.com]
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- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
controlling the viscosity of 2-(Methacryloyloxy)ethyl phthalate mono resin mixtures
Welcome to the technical support center for 2-(Methacryloyloxy)ethyl phthalate (MEP) mono resin systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling the viscosity of MEP-based formulations. As a key monomer in applications ranging from tissue culture scaffolds to advanced coatings, precise control over the rheological properties of MEP mixtures is critical for experimental success and product performance.[1][2][3] This document provides expert-driven insights and validated protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Viscosity Issues in MEP Formulations
This section addresses specific problems you may encounter during your experiments. The solutions are based on fundamental principles of polymer chemistry and material science.
Question 1: My freshly prepared MEP resin mixture is too viscous for my application (e.g., dispensing, coating, or 3D printing). How can I effectively reduce its viscosity?
Answer: High viscosity in a freshly prepared MEP resin mixture is a common issue that can hinder processing. The primary causes are the inherent molecular weight and intermolecular forces of the formulation's components. There are three primary methods to address this, which can be used alone or in combination.
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Thermal Adjustment: The viscosity of methacrylate resins is highly dependent on temperature.[4] By gently warming the resin, you increase the thermal energy of the molecules, which overcomes intermolecular forces (like van der Waals forces) and allows them to move more freely, thus reducing the bulk viscosity.[5][6] This method is advantageous as it does not alter the chemical composition of your formulation.
-
Causality: The relationship between temperature and viscosity can often be described by the Arrhenius equation, which shows an exponential decrease in viscosity with an increase in absolute temperature.[5]
-
Actionable Advice: Heat your resin mixture in a controlled manner (e.g., in a water bath or on a calibrated hot plate) to a temperature between 30°C and 50°C. Monitor the viscosity in real-time until the desired level is reached. Be cautious not to overheat, as excessive temperatures can risk initiating premature thermal polymerization, even in the presence of inhibitors.[7]
-
-
Addition of a Non-Reactive Solvent: Introducing a low-viscosity, non-polar solvent can effectively decrease the overall viscosity by physically separating the polymer and monomer chains.
-
Causality: The solvent molecules intersperse between the MEP and other resin components, reducing chain entanglement and friction.[8]
-
Actionable Advice: Choose a solvent that is compatible with all components of your mixture and suitable for your final application. Good starting points for MEP, which is soluble in many organic solvents, include acetone or ethyl acetate for a fast-evaporating option, or toluene for a slower-evaporating one.[9][10][11] Add the solvent incrementally (e.g., 1-2% by weight at a time) while mixing and measuring the viscosity. A key consideration is that this solvent must be fully removed before or during curing, as residual solvent can create voids and negatively impact the mechanical properties of the final polymer.
-
-
Incorporation of a Reactive Diluent: This is often the preferred method in formulations where the final properties are critical. A reactive diluent is a low-viscosity monomer that is added to reduce the viscosity of the mixture and will co-polymerize with the MEP during curing, becoming a permanent part of the final polymer network.[12]
-
Causality: Reactive diluents are typically smaller molecules with lower molecular weights than the primary oligomers or polymers in the resin, leading to a significant reduction in the mixture's viscosity.[13][14]
-
Actionable Advice: Select a reactive diluent that provides the desired viscosity reduction without compromising the required thermal or mechanical properties of the cured material. Common choices for methacrylate systems include ethyl-methacrylate (EMA), butyl-methacrylate (BMA), or triethylene glycol dimethacrylate (TEGDMA).[15][16] Studies have shown that adding 20 wt% of EMA or BMA can dramatically decrease the viscosity of urethane (meth)acrylate oligomer systems with only minor changes to mechanical properties.[16]
-
Question 2: The viscosity of my MEP resin is increasing during storage, even in a sealed, dark container. What is causing this, and how can it be prevented?
Answer: A gradual increase in viscosity during storage is a strong indicator of premature polymerization.[17] Methacrylate monomers like MEP contain a carbon-carbon double bond that can react via a free-radical mechanism to form polymer chains.[17] If this occurs slowly over time, the average molecular weight of the resin increases, leading to a rise in viscosity.
-
Causality: This unwanted polymerization can be initiated by exposure to ultraviolet (UV) light, elevated temperatures, or contamination with radical-generating species. Even in the dark, very slow thermal polymerization can occur if the storage temperature is too high.
-
Role of Inhibitors: Commercial MEP is typically supplied with an inhibitor, such as the methyl ether of hydroquinone (MEHQ) or hydroquinone (HQ), to scavenge free radicals and prevent spontaneous polymerization during shipping and storage.[18][19][20] However, the effectiveness of these inhibitors is finite and can be compromised.
-
Actionable Prevention:
-
Confirm Inhibitor Presence: Ensure the MEP monomer you are using contains an adequate level of inhibitor. For long-term storage or custom formulations, it may be necessary to add a small amount of additional inhibitor (e.g., 50-200 ppm of MEHQ).[21]
-
Strict Temperature Control: Store the resin at the recommended temperature, typically between 0°C and 4°C for short-term and -20°C for long-term storage, to minimize thermal energy that could overcome the activation barrier for polymerization.[1][19]
-
Avoid Contamination: Use clean, dedicated spatulas and containers for handling the resin. Contaminants, particularly peroxides or certain metal ions, can initiate polymerization.
-
Oxygen's Role: For many common inhibitors like MEHQ, a small amount of dissolved oxygen is required to facilitate the inhibition mechanism. Therefore, storing under a completely inert atmosphere (like pure nitrogen or argon) can sometimes be counterproductive. Storing in a sealed container with a normal air headspace is often optimal.
-
Question 3: I've observed significant batch-to-batch inconsistency in the viscosity of my MEP resin mixtures, even though I'm following the same formulation. What are the likely sources of this variability?
Answer: Batch-to-batch variability in viscosity is a frustrating problem that points to subtle, uncontrolled variables in your process. The most common culprits are:
-
Temperature Fluctuations: As discussed, viscosity is highly sensitive to temperature.[22] A difference of just a few degrees in ambient lab temperature or the starting temperature of your components can lead to noticeable viscosity differences.[6]
-
Self-Validation: Always measure and record the temperature of your components and the final mixture. Use a temperature-controlled water bath to equilibrate all components before mixing.
-
-
Inaccurate Component Measurement: Small errors in the weight or volume percentages of high-viscosity components will have a magnified effect on the final mixture's viscosity.
-
Self-Validation: Use a calibrated analytical balance with sufficient precision for all measurements. For highly viscous components, ensure complete transfer from weighing containers.
-
-
Mixing Procedure and Shear: The duration and intensity of mixing can temporarily affect viscosity (shear thinning). More importantly, inadequate mixing can lead to localized regions of high and low viscosity, resulting in an inconsistent bulk measurement.
-
Self-Validation: Standardize your mixing procedure. Use the same equipment, speed (rpm), and mixing time for every batch. After mixing, allow the resin to rest for a defined period to allow entrapped air bubbles to escape, as these can affect viscosity readings.
-
-
Component Variability: Ensure that the raw materials are from the same manufacturing lot. There can be slight variations in the purity, molecular weight distribution, or inhibitor concentration of monomers between different production lots, which can impact viscosity.[8][23]
-
Self-Validation: Record the lot numbers of all components used for each batch. If you suspect a raw material issue, prepare a small test batch using a new lot number to compare.
-
Logical Flowchart for Troubleshooting High Viscosity
The following diagram outlines a systematic approach to diagnosing and resolving high viscosity issues in MEP resin mixtures.
Caption: Systematic workflow for diagnosing and resolving high viscosity in MEP resin mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the viscosity of an MEP resin mixture?
The viscosity of an MEP resin mixture is a multifactorial property governed by:
-
Temperature: As temperature increases, viscosity decreases exponentially.[4]
-
Molecular Weight & Structure: Higher molecular weight polymers or oligomers in the mix will significantly increase viscosity.[24] The chemical structure of the molecules also plays a role.
-
Composition & Concentration: The relative concentration of each component (MEP monomer, oligomers, fillers, additives) is a primary determinant. Higher concentrations of high-viscosity components will dominate the mixture's properties.
-
Fillers: The addition of solid fillers (e.g., silica, glass fibers) will increase viscosity, often significantly, depending on the particle size, shape, and loading.[13]
-
Shear Rate: Most resin systems are non-Newtonian, meaning their viscosity changes with the applied shear force (e.g., during mixing or pumping). They are typically shear-thinning, where viscosity decreases at higher shear rates.
Q2: What is a "reactive diluent" and how does it differ from a standard solvent?
A reactive diluent is a low-viscosity monomer that is added to a resin formulation to reduce its overall viscosity.[12] The key difference from a standard (non-reactive) solvent is that the reactive diluent has functional groups (in this case, a methacrylate group) that allow it to co-polymerize with the primary resin components during the curing process.[12] It becomes a permanent, covalently bonded part of the final polymer network.
| Feature | Reactive Diluent | Non-Reactive Solvent |
| Chemical Nature | Low-viscosity monomer | Volatile organic compound |
| Role in Curing | Co-polymerizes with the resin | Evaporates before or during curing |
| Effect on Final Product | Becomes part of the polymer backbone | Does not become part of the product |
| Primary Advantage | Reduces viscosity without creating voids | High efficiency at viscosity reduction |
| Primary Disadvantage | Can alter final mechanical/thermal properties | Must be completely removed to avoid defects |
Q3: How should I properly measure the viscosity of my MEP resin mixture?
Accurate viscosity measurement is crucial for quality control. A rotational viscometer or rheometer is the standard instrument for this task.
-
Instrument Choice: For simple QC checks, a Brookfield-type viscometer may be sufficient. For detailed characterization, including shear rate dependence, a cone-and-plate or parallel-plate rheometer is recommended.
-
Temperature Control: The sample must be maintained at a precise, constant temperature during measurement, as minor fluctuations will skew results. Use an instrument with an integrated, circulating temperature bath.
-
Spindle/Geometry Selection: Choose a spindle or geometry appropriate for the expected viscosity range of your sample to ensure the torque reading is within the instrument's optimal range (typically 10-90%).
-
Shear Rate: If using a rheometer, perform a flow sweep by measuring viscosity across a range of shear rates (e.g., 0.1 to 100 s⁻¹) to understand the material's shear-thinning behavior. For comparative QC, always measure at the same, defined shear rate.
-
Sample Handling: Ensure the sample is free of air bubbles and that you use the correct sample volume as specified by the instrument manufacturer.
Experimental Protocols
Protocol 1: Standard Method for Viscosity Reduction by Heating
-
Safety First: Perform all work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[25]
-
Equipment: Calibrated hot plate with magnetic stirring, thermocouple or thermometer, and a water bath.
-
Procedure:
-
Place the sealed container of your high-viscosity MEP resin mixture into a water bath set to a target temperature (e.g., 40°C). Do not heat directly on the hot plate to avoid localized overheating.
-
Place a thermocouple or thermometer directly into the resin to monitor its actual temperature.
-
If the container allows, use a magnetic stir bar at a low speed (e.g., 100-150 rpm) to ensure uniform heating.
-
Allow the resin to equilibrate at the target temperature for at least 30 minutes.
-
Once equilibrated, remove a sample and measure its viscosity using a pre-heated viscometer/rheometer set to the same temperature.
-
If the viscosity is still too high, increase the temperature in 5°C increments, allowing it to re-equilibrate each time. Do not exceed 60°C to minimize the risk of thermal polymerization.
-
Protocol 2: Viscosity Reduction Using a Reactive Diluent
-
Safety First: Consult the Safety Data Sheet (SDS) for the chosen reactive diluent. Work in a well-ventilated fume hood and wear appropriate PPE.[25]
-
Materials: Your high-viscosity MEP resin mixture, a low-viscosity reactive diluent (e.g., Ethyl Methacrylate - EMA), an analytical balance, and a planetary or overhead mechanical mixer.
-
Procedure:
-
Place a known mass of your MEP resin mixture into a mixing vessel.
-
On the analytical balance, weigh out the desired amount of EMA. Start with a low concentration, such as 5% of the total resin weight.
-
Slowly add the EMA to the MEP resin while mixing at a moderate speed.
-
Continue mixing for a standardized time (e.g., 15 minutes) to ensure complete homogenization.
-
Allow the mixture to rest for 10-15 minutes to allow any entrapped air to dissipate.
-
Measure the viscosity of the new formulation at a controlled temperature.
-
If further reduction is needed, create a new batch and increase the percentage of the reactive diluent incrementally (e.g., to 10%, 15%) until the target viscosity is achieved. Remember to prepare test coupons from your final formulation and cure them to verify that the mechanical and thermal properties still meet your application's requirements.[15][16]
-
Factors Influencing Viscosity: A Conceptual Overview
The diagram below illustrates the interplay between key factors that determine the viscosity of a resin mixture.
Caption: Relationship between controlling factors and the resulting bulk viscosity of the resin.
References
- Google Patents. (n.d.). US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers.
- Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
-
Siraya Tech. (2025). Tips for Printing with High-Viscosity Resins. Retrieved from [Link]
-
Makevale. (2024). Are polymerisation inhibitors causing product failure? Retrieved from [Link]
-
Quora. (2023). How to reduce the viscosity of an acrylic resin during processing. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Inhibition of Polymerization. I. Methyl Methacrylate. Retrieved from [Link]
-
ResearchGate. (2019). How to inhibit Methacrylate self polymerization? Retrieved from [Link]
-
PubMed. (n.d.). Effects of adding methacrylate monomers on viscosity and mechanical properties of experimental light-curing soft lining materials based on urethane (meth)acrylate oligomers. Retrieved from [Link]
-
AdDent, Inc. (n.d.). Viscosity and stickiness of dental resin composites at elevated temperatures. Retrieved from [Link]
-
J-Stage. (n.d.). Effects of adding methacrylate monomers on viscosity and mechanical properties of experimental light-curing soft lining material. Retrieved from [Link]
-
TORAY PLASTICS. (n.d.). Melt Viscosity Properties | TORELINA. Retrieved from [Link]
-
XiXisys.com. (n.d.). 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO (CAS No. 27697-00-3) SDS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Methacrylate. Retrieved from [Link]
-
Phrozen. (2025). The Secret Weapon of High-Speed 3D Printing: Optimizing Resin Viscosity. Retrieved from [Link]
-
MDPI. (n.d.). Viscosity-Dependent Shrinkage Behavior of Flowable Resin Composites. Retrieved from [Link]
-
ResearchGate. (n.d.). Complex viscosity master curves of all PMMA resins at the reference temperature of 170 ° C. Retrieved from [Link]
-
YouTube. (2018). Understanding How Temperature Affects Resin Viscosity. Retrieved from [Link]
-
Reddit. (2022). Why Resin Viscosity is the main cause of many other printing problems (and how to fix it). Retrieved from [Link]
-
Core.ac.uk. (n.d.). TEMPERATURE EFFECT ON POLYMERIZATION KINETICS OF POLY METHYL METHACRYLATE (PMMA). Retrieved from [Link]
-
NIH. (2023). 3D printing of ultra-high viscosity resin by a linear scan-based vat photopolymerization system. Retrieved from [Link]
-
ResearchGate. (2019). Determination of the Intrinsic Viscosity and Molecular Weight of Poly(methyl methacrylate) Blends. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Degradation and Polymerization Shrinkage Reduction of Resin Composites Using Isobornyl Methacrylate. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of UV Curing resins for Photo-Curing 3D Printing. Retrieved from [Link]
-
Esstech Inc. (n.d.). Monofunctional and Multifunctional Monomers. Retrieved from [Link]
-
DergiPark. (2019). Determination of the intrinsic viscosity and molecular weight of Poly(methyl methacrylate) blends. Retrieved from [Link]
-
PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. Retrieved from [Link]
-
NIH. (2020). Formulation of a Model Resin System for Benchmarking Processing-Property Relationships in High-Performance Photo 3D Printing Applications. Retrieved from [Link]
-
PubMed. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. Retrieved from [Link]
-
Sartorius. (n.d.). MEP HyperCel Mixed-Mode Chromatography Resin Datasheet. Retrieved from [Link]
-
Prospector. (2018). Formulating for 3D printing: Constraints and Components for Stereolithography. Retrieved from [Link]
Sources
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stability issues of 2-(Methacryloyloxy)ethyl phthalate mono during storage
Welcome to the technical support guide for 2-(Methacryloyloxy)ethyl phthalate mono (MMEP). This resource is designed for our valued partners in research, science, and drug development. MMEP is a versatile monomer, but its bifunctional nature—possessing both a polymerizable methacrylate group and a reactive carboxylic acid—necessitates careful storage and handling to ensure experimental success. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stability and purity of your MMEP.
Troubleshooting Guide
This section addresses specific issues you may encounter during the storage and use of MMEP. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Appearance of Solid Precipitates or Increased Viscosity
Observation: You notice that your MMEP, which is typically a liquid or low-melting solid, has become more viscous, or you observe solid particles, flakes, or a complete solidification at its recommended storage temperature.
Probable Cause: This is a classic sign of unintended polymerization. The methacrylate group (C=C double bond) is susceptible to free-radical polymerization, especially under improper storage conditions.[1] This process is often initiated by:
-
Elevated Temperatures: Heat accelerates the natural decomposition of peroxides (often present as impurities) into free radicals, which initiate polymerization. The rate of polymerization increases exponentially with temperature.[1]
-
Light Exposure: UV light can provide the energy to initiate polymerization.[1]
-
Inhibitor Depletion/Inactivation: Commercial MMEP is stabilized with an inhibitor, typically Monomethyl Ether of Hydroquinone (MEHQ).[2][3][4] If the inhibitor is consumed or becomes inactive, polymerization can proceed unchecked.
-
Contamination: Contaminants such as metals from corrosion, acids, bases, or dust can act as initiators.[1][5]
Solution Workflow:
-
Isolate and Assess: Immediately quarantine the affected vial or container to prevent the issue from spreading to other stock. Assess the extent of polymerization. Is it a small amount of precipitate or has the entire volume solidified?
-
Do NOT Attempt to Redissolve: Heating a partially polymerized monomer is extremely dangerous. It can lead to a runaway polymerization reaction, generating significant heat and pressure, which may cause the container to rupture.[1]
-
Check Storage Conditions: Verify that your storage units are maintaining the correct temperature. For MMEP, short-term storage at 0-4°C and long-term storage at -20°C is recommended.[2][6] Ensure the material is stored in the dark.
-
Verify Inhibitor Presence (Optional Advanced Step): If you have access to analytical equipment, you can quantify the remaining MEHQ concentration (see Experimental Protocol 1). A significant drop from the concentration stated on the Certificate of Analysis indicates inhibitor depletion.
-
Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines.
Preventative Measures:
-
Strict Temperature Control: Adhere strictly to the recommended storage temperatures.
-
Light Protection: Always store MMEP in opaque or amber containers in a dark location.[7]
-
First-In, First-Out: Use older stock first to minimize the risk of inhibitor depletion over time.
-
Maintain Air Headspace: The MEHQ inhibitor requires oxygen to function effectively.[1] Do not store MMEP under an inert atmosphere like nitrogen or argon. Ensure there is an air gap at the top of the container.[8]
Issue 2: Change in pH or Acidity of Solutions Containing MMEP
Observation: You dissolve MMEP in a solvent for your experiment and notice that the pH of the solution becomes more acidic over time.
Probable Cause: This issue points towards the hydrolysis of the phthalate monoester. MMEP has an ester linkage that can be cleaved by water, a reaction that is catalyzed by both acids and bases. The hydrolysis of the monoester produces phthalic acid and 2-hydroxyethyl methacrylate (HEMA).[9] The newly formed phthalic acid, with its two carboxylic acid groups, will lower the pH of the solution. This process is significantly faster in alkaline (basic) conditions compared to acidic or neutral conditions.[9]
Solution Workflow:
-
Confirm pH Change: Use a calibrated pH meter or pH indicator strips to confirm the drop in pH.
-
Evaluate Solvent Purity: Ensure that the solvent used is anhydrous and free from acidic or basic impurities. The presence of water is the primary requirement for hydrolysis.
-
Control Experimental pH: If your application allows, buffer the solution to a neutral or slightly acidic pH to minimize the rate of hydrolysis.
-
Use Freshly Prepared Solutions: Prepare solutions of MMEP immediately before use to minimize the time available for hydrolysis to occur.
Preventative Measures:
-
Use Anhydrous Solvents: When possible, use high-purity, anhydrous solvents to prepare your MMEP solutions.
-
Protect from Moisture: Store MMEP in tightly sealed containers with a desiccant if necessary, especially in humid environments.
-
Avoid Basic Conditions: Be aware that basic conditions will dramatically accelerate the degradation of the molecule via hydrolysis.
Visualizing Degradation Pathways
To better understand these stability issues, the following diagrams illustrate the key chemical transformations.
Caption: Unintended free-radical polymerization of MMEP.
Caption: Hydrolysis degradation pathway of MMEP.
Frequently Asked Questions (FAQs)
Q1: Why has the color of my MMEP changed from colorless to light yellow? A slight yellowing over time can be a result of the oxidation of the phenolic inhibitor (MEHQ) or the formation of other minor degradation byproducts. While a pale yellow color may not significantly impact performance in all applications, a distinct or dark yellow color is a strong indicator of degradation and potential polymerization. It is best to test a small sample for performance before using it in a critical experiment.
Q2: What are the ideal storage conditions for MMEP? A summary of ideal storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Short-term: 0-4°C. Long-term: -20°C.[2][6] | Minimizes the rate of spontaneous polymerization and inhibitor consumption. |
| Light | Store in the dark in an opaque or amber container. | UV light can initiate polymerization.[7] |
| Atmosphere | Store under an air headspace. Do NOT store under inert gas. | The MEHQ inhibitor requires dissolved oxygen to effectively scavenge free radicals.[1][8] |
| Moisture | Protect from moisture. Keep container tightly sealed. | Prevents hydrolysis of the ester linkage. |
Q3: Can I remove the inhibitor from MMEP before my experiment? Yes, the inhibitor can be removed if your application is sensitive to it (e.g., in certain polymerization reactions or biological assays). A common method is to pass the monomer through a column packed with an inhibitor-remover resin. However, once the inhibitor is removed, the MMEP is extremely reactive and should be used immediately. It cannot be stored for any significant length of time.
Q4: How long can I store MMEP? The shelf life of MMEP depends heavily on storage conditions. When stored as recommended, commercial grades of similar methacrylate monomers generally have a shelf life of one year.[1] However, it is crucial to refer to the expiration date provided by the supplier on the Certificate of Analysis. Once a container is opened, the shelf life may be reduced.
Q5: What analytical techniques can I use to check the quality of my MMEP? Several techniques can be employed:
-
HPLC: Can be used to determine the purity of the monomer and quantify the amount of polymer that may have formed.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the monomer and any volatile impurities or degradation products.[11]
-
UV-Visible Spectroscopy: Can be used to determine the concentration of the MEHQ inhibitor.[12][13][14]
-
FTIR Spectroscopy: Can confirm the presence of key functional groups and detect changes like the disappearance of the C=C bond signal upon polymerization.[15]
Experimental Protocols
Protocol 1: Estimation of MEHQ Inhibitor Concentration via UV-Vis Spectroscopy
Objective: To semi-quantitatively assess the concentration of MEHQ inhibitor in a sample of MMEP.
Principle: MEHQ exhibits a characteristic UV absorbance that can be measured to estimate its concentration. This method provides a way to check for significant inhibitor depletion.
Methodology:
-
Prepare a Blank Solution: Use a high-purity solvent in which MMEP is soluble and that is UV-transparent in the measurement range (e.g., acetonitrile or methanol).
-
Prepare a Standard (Optional but Recommended): If high accuracy is needed, prepare a standard solution of known MEHQ concentration in the same solvent.
-
Prepare the MMEP Sample: Accurately dilute a small, known weight of your MMEP sample in the chosen solvent to a concentration that will give an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 AU).
-
Acquire Spectra:
-
Zero the spectrophotometer using the blank solution.
-
Measure the UV absorbance spectrum of your diluted MMEP sample from approximately 250 nm to 350 nm.
-
MEHQ has a characteristic absorbance peak around 290-295 nm.
-
-
Analysis:
-
Compare the absorbance maximum of your sample to that of a fresh, unopened lot of MMEP (if available) prepared at the same concentration.
-
A significantly lower absorbance at the characteristic wavelength suggests inhibitor depletion.
-
If a standard was used, you can calculate the concentration using a calibration curve or the Beer-Lambert law (A = εbc).
-
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Shelf Life and Storage Conditions of Vinyl Methacrylate Monomer.
- Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere, 35(4), 667-749.
- Singh, L. K., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. Toxics, 13(1), 32.
- Li, Y., et al. (2024). Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. Environmental Microbiology.
- Correa, P. E., & de Rossi, R. H. (2006). Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. Arkivoc, 2006(5), 237-247.
- Ankersmid. (n.d.). Measuring MeHQ (Polymerization Inhibitor).
- Ankersmid Process. (n.d.). Measuring MeHQ (Polymerization Inhibitor).
- Barshad, Y. (2020, August 11). Measuring MeHQ (Polymerization Inhibitor).
- Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor).
- Fleischer, H., et al. (2014, March 3). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials.
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Validation & Comparative
A Comparative Analysis of 2-(Methacryloyloxy)ethyl Phthalate (MOP) and HEMA in Dental Adhesive Formulations
Introduction
The long-term clinical success of resin-based dental restorations is critically dependent on the durability and stability of the adhesive interface between the restorative material and the tooth structure. The chemical composition of dental adhesives, particularly the blend of resin monomers, plays a pivotal role in determining the immediate bond strength and the long-term performance of this interface. For decades, 2-hydroxyethyl methacrylate (HEMA) has been a ubiquitous hydrophilic monomer in dental adhesive systems. Its amphiphilic nature enhances dentin wettability and promotes the infiltration of other resin monomers into the demineralized collagen network, a crucial step for forming a stable hybrid layer.[1][2] However, the pronounced hydrophilicity of HEMA is also its primary drawback, contributing to increased water sorption, swelling, and hydrolytic degradation of the polymerized adhesive, which can compromise the longevity of the restoration.[1][3]
This has spurred the development of HEMA-free adhesive systems, aiming to mitigate these long-term disadvantages.[1][4] One such alternative functional monomer is 2-(Methacryloyloxy)ethyl phthalate (MOP), also known as mono-2-methacryloyloxyethyl phthalate (MMEP).[5] MOP presents a unique chemical structure, combining a polymerizable methacrylate group with a phthalic acid moiety, which offers a different balance of hydrophilicity and chemical reactivity.
This guide provides an in-depth, objective comparison of MOP and HEMA, focusing on their performance characteristics within dental adhesive systems. We will synthesize findings from experimental data to evaluate their impact on bond strength, hydrolytic stability, and biocompatibility, providing researchers, scientists, and product development professionals with the critical information needed to make informed decisions in the formulation of next-generation dental adhesives.
Monomer Profiles: Chemical Structure and Properties
The distinct chemical structures of HEMA and MOP are fundamental to their differing behaviors in an adhesive solution and after polymerization.
2-Hydroxyethyl Methacrylate (HEMA)
HEMA is a small, water-soluble monomer characterized by a hydroxyl group (-OH) that imparts significant hydrophilicity.[3] This property allows it to improve the miscibility of hydrophobic and hydrophilic components in an adhesive solution, preventing phase separation.[3][6]
Caption: Chemical structure of 2-Hydroxyethyl Methacrylate (HEMA).
2-(Methacryloyloxy)ethyl Phthalate (MOP)
MOP is a larger, more complex monomer. It contains a methacrylate group for polymerization, an ethyl group, and a phthalate group which includes a carboxylic acid.[7] This structure provides a different hydrophilic-hydrophobic balance compared to HEMA. The aromatic phthalate group introduces a degree of hydrophobicity and rigidity, while the carboxylic acid group can potentially interact with the calcium in hydroxyapatite of the tooth structure.[7][8]
Caption: Chemical structure of 2-(Methacryloyloxy)ethyl Phthalate (MOP).
Performance Comparison: A Data-Driven Analysis
The choice between HEMA and MOP in a dental adhesive formulation involves a trade-off between several key performance indicators.
Bond Strength
Achieving a high and stable bond strength to both enamel and dentin is the primary objective of a dental adhesive.
-
HEMA: The inclusion of HEMA in adhesive systems is known to positively influence bond strength, particularly to dentin.[6] Its ability to wet the dentin surface and carry other monomers into the collagen network is crucial for micromechanical interlocking.[1] However, the benefit of HEMA concentration appears to be optimal at lower levels. One study found that an experimental one-step self-etch adhesive with 10% HEMA performed best in terms of bond strength, whereas a higher concentration of 36% yielded the lowest bond strength.[9] This suggests that excessive HEMA can lead to compromised mechanical properties.[3]
-
MOP/HEMA-Free Alternatives: Studies comparing HEMA-containing and HEMA-free adhesives have shown that HEMA-free systems can achieve comparable, and in some cases better, clinical performance, especially regarding retention over time.[4][10] While specific data directly comparing MOP-based adhesives to HEMA-based ones is less prevalent, the principle of replacing the overly hydrophilic HEMA with other functional monomers aims to improve the durability of the bond. For instance, a study on universal adhesives found that some HEMA-free formulations containing other acidic functional monomers (like 10-MDP) exhibited high bond strengths to dentin and enamel.[11] The influence of HEMA's absence or presence on bond strength can be material-dependent.[12]
Table 1: Comparative Bond Strength Data
| Adhesive Type | Substrate | Mean Bond Strength (MPa) ± SD | Key Finding | Source |
| HEMA-free (GO) | Dentin | 10.57 ± 3.72 | Significantly lower than HEMA-containing counterparts in this study. | [12] |
| HEMA-containing (Adper SE Plus) | Dentin | 29.08 ± 8.93 | High bond strength, statistically similar to other HEMA-containing adhesives. | [12] |
| HEMA-containing (OptiBond All-In-One) | Dentin | 28.36 ± 6.49 | High bond strength, demonstrating reliable performance. | [12] |
| HEMA-free Universal (ZIP) | Dentin (Self-Etch) | 37.4 ± 3.1 | Exhibited high bond strength values, comparable to HEMA-containing universal adhesives. | [11] |
| HEMA-containing Universal (SBU) | Dentin (Self-Etch) | 48.6 ± 3.3 | Showed very high bond strength values. | [11] |
Water Sorption and Solubility
Water sorption can lead to swelling and plasticization of the polymer network, while solubility indicates the mass of substances that leach out, both of which degrade the adhesive interface over time.[13][14]
-
HEMA: HEMA's high hydrophilicity is directly linked to increased water sorption.[3][15] Even after polymerization, the poly-HEMA hydrogel readily absorbs water, which can soften the adhesive and promote the hydrolysis of both the polymer and the surrounding collagen fibrils.[14][15] This process is a primary cause for the long-term degradation of resin-dentin bonds.[1][16] Studies have shown that simplified, HEMA-rich adhesive systems tend to exhibit higher water sorption and solubility compared to conventional, less hydrophilic systems.[13]
-
MOP: The larger, more hydrophobic phthalate group in MOP is expected to reduce water sorption compared to HEMA. By replacing HEMA, MOP-containing formulations aim to create a more hydrolytically stable polymer network. While direct comparative data is limited, the general trend for HEMA-free adhesives is towards lower water sorption and solubility, which is considered a significant advantage for improving the longevity of restorations.[12] A study on experimental bonding agents confirmed that the exclusion of HEMA significantly decreased water sorption.[15]
Table 2: Water Sorption and Solubility of Adhesive Systems
| Adhesive System | HEMA Presence | Water Sorption (µg/mm³) | Solubility (µg/mm³) | Key Finding | Source |
| Adper Single Bond Plus | HEMA-containing | ~268.5 | - | Exhibited high water sorption values. | [13] |
| Adper Easy One | HEMA-containing | ~216.5 | - | Showed significant water sorption. | [13] |
| Experimental (Original) | HEMA-containing | Significantly Higher | - | HEMA's presence significantly increased water sorption. | [15] |
| Experimental (H-free) | HEMA-free | Significantly Lower | - | HEMA's absence significantly reduced water sorption. | [15] |
Biocompatibility and Cytotoxicity
The biocompatibility of dental adhesives is a critical safety concern, as unreacted monomers can leach from the restoration and diffuse through the dentinal tubules to the dental pulp, potentially causing inflammation and cytotoxic effects.[17][18]
-
HEMA: HEMA is a known contact allergen and has demonstrated dose- and time-dependent cytotoxicity in numerous in-vitro studies.[6][19] Its small molecular size facilitates penetration through skin and dentin.[6] The toxic effects are attributed to the generation of reactive oxygen species (ROS), which can lead to oxidative stress, DNA damage, and apoptosis (programmed cell death) in pulp and gingival fibroblasts.[20][21] However, some studies rank HEMA as less cytotoxic than other common monomers like Bis-GMA or UDMA.[19][22]
Table 3: Comparative Cytotoxicity of Dental Monomers
| Monomer | Cell Line | Cytotoxicity Ranking | Key Finding | Source |
| HEMA | Human Gingival Fibroblasts | Least toxic vs. others | HEMA was found to be the least toxic compared to Bis-GMA, UDMA, and TEGDMA. | [22] |
| HEMA | Various | More toxic than TEGDMA | The order of cytotoxicity is often cited as BisGMA > UDMA > TEGDMA > HEMA. | [19] |
| Various Adhesives | Rat Pulp Cells & Human Lung Fibroblasts | Varies by formulation | Self-etch adhesives (often with complex monomers) appeared less cytotoxic than some total-etch types. | [22][23] |
Experimental Methodologies
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for the key performance tests discussed.
Microtensile Bond Strength (µTBS) Testing
This method is widely used to assess the adhesive strength to tooth substrates, as it allows for better stress distribution at the interface compared to shear tests and enables the testing of multiple samples from a single tooth.[24][25]
Caption: Workflow for Water Sorption and Solubility Testing per ISO 4049.
Protocol:
-
Specimen Preparation: Prepare at least five disc-shaped specimens of the cured adhesive resin with a diameter of 15.0 mm and a thickness of 1.0 mm. [26]2. Initial Conditioning: Place the specimens in a desiccator containing silica gel at 37°C. Weigh them periodically until a constant mass (m1) is achieved (i.e., mass change of less than 0.1 mg in any 24-hour period). [27]3. Water Immersion: Immerse the specimens in individual containers with at least 10 mL of distilled water at 37°C for 7 days. [26]4. Post-Immersion Weighing: After 7 days, remove the discs, blot away surface water, wave in the air for 15 seconds, and weigh them 1 minute after removal from the water to obtain mass m2.
-
Re-conditioning: Place the specimens back into the desiccator and re-condition them until a constant mass (m3) is achieved.
-
Calculation:
-
Calculate the volume (V) of each disc in mm³.
-
Water Sorption (Wsp) in µg/mm³ is calculated as: Wsp = (m2 - m3) / V
-
Solubility (Wsl) in µg/mm³ is calculated as: Wsl = (m1 - m3) / V
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. [28]
Caption: Workflow for an MTT Cytotoxicity Assay.
Protocol:
-
Extract Preparation: Prepare cured discs of the adhesive materials as described for water sorption. Sterilize them (e.g., with ethylene oxide). Place the discs in a complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL and incubate for 24 hours at 37°C to create material extracts. [18]2. Cell Culture: Seed human gingival fibroblasts or L929 mouse fibroblasts into a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.
-
Exposure: Remove the initial culture medium and replace it with the prepared material extracts (e.g., undiluted, and serial dilutions). Include a negative control (fresh medium) and a positive control (e.g., phenol-containing medium). [29]4. Incubation: Incubate the cells with the extracts for a defined period, typically 24 hours. [18]5. MTT Reagent: Remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. A lower absorbance value indicates higher cytotoxicity. [28]
Discussion and Future Perspectives
The choice between HEMA and an alternative like MOP is not straightforward and reflects a fundamental challenge in adhesive dentistry: balancing hydrophilicity for good substrate interaction with hydrophobicity for long-term durability.
HEMA remains a popular choice due to its proven ability to enhance wetting and prevent phase separation in single-bottle systems. [3]Its solvent-like nature and adhesion-promoting qualities are undeniable assets. However, the wealth of evidence pointing to water sorption and subsequent hydrolytic degradation as a major failure mechanism for HEMA-containing adhesives cannot be ignored. [1][15]Furthermore, its allergenic potential is a persistent clinical concern. [3][6] MOP and HEMA-free alternatives represent a logical evolution in adhesive chemistry. By replacing HEMA, formulators aim to create a more stable and durable adhesive layer. The larger molecular structure and increased hydrophobicity of monomers like MOP are designed to reduce water uptake. The carboxylic acid group in MOP also offers the potential for chemical interaction with tooth hydroxyapatite, which could contribute to a more stable chemical bond, similar to the mechanism of other well-regarded functional monomers like 10-MDP.
However, the removal of HEMA is not without challenges. HEMA-free formulations can be more prone to phase separation between their hydrophilic and hydrophobic components, which can create water-filled voids at the adhesive interface and compromise the bond. [1][4]Therefore, the overall formulation, including the choice of solvents and other monomers, is critical to the success of a HEMA-free system.
For researchers and developers, the path forward involves synthesizing and testing novel functional monomers that can mimic the wetting and adhesion-promoting benefits of HEMA without its hydrophilic liability. Monomers like MOP are promising candidates, but require rigorous, long-term testing to validate their clinical performance. Future studies should focus on direct, head-to-head comparisons of MOP and HEMA in otherwise identical adhesive formulations, evaluating not only immediate bond strength but also bond degradation after artificial aging (e.g., thermocycling and long-term water storage), water sorption, and a full suite of biocompatibility tests.
Conclusion
The comparison between 2-(Methacryloyloxy)ethyl phthalate (MOP) and HEMA highlights a critical paradigm in dental adhesive technology.
-
HEMA is the established, hydrophilic standard that ensures excellent substrate wetting and monomer miscibility but at the cost of long-term hydrolytic stability and biocompatibility concerns. [1][3][6]* MOP , as a representative HEMA-free alternative, offers the potential for significantly improved durability by creating a more hydrophobic and stable polymer network, thereby reducing water sorption and subsequent degradation. [15] While HEMA-free systems have demonstrated good clinical performance, the ultimate success of MOP or any alternative monomer will depend on the ability of the overall adhesive formulation to achieve robust and lasting adhesion to the complex tooth substrate. The experimental protocols detailed in this guide provide a framework for the systematic evaluation required to validate these next-generation materials and advance the field of restorative dentistry.
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A Comparative Guide to Monomer Selection in Composite Formulations: 2-(Methacryloyloxy)ethyl Phthalate vs. Bis-GMA
This guide provides an in-depth technical comparison of two key monomers utilized in polymer composite formulations: 2-(Methacryloyloxy)ethyl phthalate (MEP) and Bisphenol A-glycidyl methacrylate (Bis-GMA). As researchers, scientists, and drug development professionals, the selection of an appropriate monomer system is paramount to achieving the desired physicochemical and mechanical properties of the final composite material. This document will delve into the chemical nature, performance characteristics, and biocompatibility considerations of MEP and Bis-GMA, supported by available experimental data and established scientific principles.
Introduction: The Critical Role of Monomers in Composite Performance
The organic resin matrix, primarily composed of polymerizable monomers, forms the continuous phase of a composite material, binding the reinforcing filler particles and dictating many of the composite's fundamental properties. The choice of monomer influences viscosity, polymerization kinetics, shrinkage stress, mechanical strength, water sorption, and biocompatibility.
Bis-GMA has been the foundational monomer in dental restorative composites since its introduction by Rafael Bowen in 1962.[1] Its rigid aromatic backbone and terminal methacrylate groups contribute to the high strength and durability of the resulting polymer network. However, its high viscosity and concerns related to the potential for bisphenol A (BPA) release have driven the exploration of alternative monomers.[2][3]
2-(Methacryloyloxy)ethyl phthalate (MEP) , a mono-methacrylate monomer, presents an alternative chemical architecture.[4][5][6][7] While not as extensively studied as a primary base monomer in dental composites, its structure suggests unique properties that warrant consideration. It has been investigated for use as a cross-linking agent and in primer formulations.[4][8][9]
This guide will provide a comparative analysis of these two monomers, highlighting their structural differences and the consequential impact on key performance metrics. It is important to note that while extensive data exists for Bis-GMA, direct comparative studies with MEP in composite formulations are limited. Therefore, some comparisons will be based on chemical structure-property relationships and data from analogous monomer systems.
Chemical Structure and Intrinsic Properties
The inherent chemical structures of MEP and Bis-GMA are the primary determinants of their behavior in a composite formulation.
| Feature | 2-(Methacryloyloxy)ethyl Phthalate (MEP) | Bisphenol A-glycidyl Methacrylate (Bis-GMA) |
| Molecular Formula | C14H14O6 | C29H36O8 |
| Molecular Weight | 278.26 g/mol [4][5] | 512.60 g/mol [1] |
| Structure | Aromatic phthalate core with one methacrylate group linked via an ethyl ester. | Two aromatic rings linked by a propane group, with two methacrylate groups attached via glycidyl ether linkages.[1] |
| Functionality | Monofunctional (one polymerizable methacrylate group). | Difunctional (two polymerizable methacrylate groups).[1] |
| Hydrogen Bonding | Potential for hydrogen bonding through the carboxylic acid group of the phthalate moiety. | Strong intermolecular hydrogen bonding due to the presence of two hydroxyl groups.[2] |
| Viscosity | Expected to have a lower viscosity than Bis-GMA due to its smaller size and monofunctionality. | Extremely high viscosity (around 820 Pa·s) primarily due to strong hydrogen bonding.[2] |
Comparative Performance Analysis
This section will compare the anticipated and documented performance of MEP and Bis-GMA in key areas relevant to composite formulation.
Polymerization Characteristics
Polymerization Shrinkage and Stress:
Polymerization shrinkage is an inherent consequence of the conversion of monomer molecules into a more compact polymer network.[10] High shrinkage can lead to stress at the composite-substrate interface, potentially causing marginal gaps and failure of the restoration.
-
Bis-GMA: Due to its large molecular volume, Bis-GMA exhibits lower polymerization shrinkage compared to smaller, more mobile monomers like TEGDMA.[11] However, the high viscosity and rigidity of the Bis-GMA network can lead to the development of significant shrinkage stress.
-
MEP: As a monofunctional monomer, MEP would not form a cross-linked network on its own and would act as a chain terminator. In a formulation with a difunctional monomer, it would reduce the cross-link density. This, combined with its smaller size, would likely lead to higher overall volumetric shrinkage if used in high concentrations. However, the resulting less rigid network might generate lower stress.
Degree of Conversion:
The degree of conversion (DC) refers to the percentage of methacrylate double bonds that have reacted during polymerization. A higher DC generally correlates with improved mechanical properties and stability.
-
Bis-GMA: The high viscosity of Bis-GMA can hinder monomer mobility, often leading to an incomplete conversion of methacrylate groups, with typical DC values around 55-75%.[2]
-
MEP: The lower anticipated viscosity of MEP could facilitate greater mobility and potentially a higher degree of conversion in a copolymer system.
Mechanical Properties
The mechanical integrity of a composite is crucial for its clinical longevity, particularly in load-bearing applications.
| Mechanical Property | Bis-GMA Based Composites | MEP Based Composites (Anticipated) |
| Flexural Strength | High, due to the rigid aromatic backbone and cross-linked network.[12][13][14] | Lower, due to the lack of cross-linking from the monofunctional MEP, which would reduce the overall network rigidity. |
| Flexural Modulus | High, indicating a stiff material.[12][14][15] | Lower, suggesting a more flexible material. |
| Compressive Strength | Generally high, contributing to the material's durability under masticatory forces.[12][16] | Likely lower due to the reduced cross-link density. |
Physicochemical Properties
Water Sorption and Solubility:
Water sorption can lead to plasticization of the polymer matrix, reducing its mechanical properties and potentially causing discoloration. Solubility refers to the mass of substance that leaches out from the composite.[15][17]
-
Bis-GMA: The hydroxyl groups in Bis-GMA contribute to its hydrophilicity and water sorption.[15][18] However, its ethoxylated derivative, Bis-EMA, which lacks these hydroxyl groups, exhibits lower water sorption.[15][18]
-
MEP: The presence of the ester and carboxylic acid groups would impart some hydrophilicity to MEP, suggesting it may exhibit a degree of water sorption. Direct comparative data is needed to make a definitive statement.
Biocompatibility
Biocompatibility is a critical consideration for any material intended for biomedical applications.
-
Bis-GMA: A primary concern with Bis-GMA is its synthesis from bisphenol A (BPA), a known endocrine disruptor.[3][19][20] While Bis-GMA itself is a larger, more stable molecule, studies have shown that unreacted monomer or degradation byproducts, including BPA, can leach from dental composites.[3][19][21][22][23][24] The risk of BPA release is a significant driver for the development of BPA-free alternatives.[25]
-
MEP: MEP is a phthalate ester. Phthalates as a class of chemicals have also come under scrutiny for their potential endocrine-disrupting effects. The biocompatibility of MEP within a cured composite matrix would need to be thoroughly evaluated, including leachable studies and toxicological assessments.
Experimental Protocols for Comparative Evaluation
To address the current knowledge gap, a series of standardized experiments are proposed to directly compare MEP and Bis-GMA in composite formulations.
Formulation of Experimental Composites
To ensure a valid comparison, experimental composites should be formulated with a consistent filler type and loading, and a standardized photoinitiator system. The variable will be the monomer composition.
Workflow for Composite Formulation:
Caption: Workflow for preparing experimental composite specimens.
Recommended Characterization Tests
The following tests are essential for a comprehensive comparison of the two monomer systems.[13][26][27][28]
-
Flexural Strength and Modulus (ISO 4049):
-
Polymerization Shrinkage:
-
Utilize the bonded-disk method or a linometer to measure the dimensional change of the composite during and after light curing.[10]
-
This will quantify the volumetric shrinkage of the different formulations.
-
-
Water Sorption and Solubility (ISO 4049):
-
Degree of Conversion (FTIR Spectroscopy):
-
Use Fourier Transform Infrared (FTIR) spectroscopy to measure the absorbance of the aliphatic C=C bond peak before and after polymerization.
-
The change in peak height or area is used to calculate the percentage of reacted methacrylate groups.
-
-
Biocompatibility (Leachable Analysis):
Logical Flow of Experimental Evaluation:
Caption: Logical relationship of experimental evaluations.
Conclusion and Future Perspectives
Bis-GMA remains a cornerstone monomer in composite technology due to its ability to form strong and durable materials. However, its high viscosity and the persistent concerns surrounding BPA necessitate the continued investigation of alternatives.
2-(Methacryloyloxy)ethyl phthalate presents a different chemical paradigm. Based on its structure, it is anticipated to offer lower viscosity, potentially improving handling and the degree of conversion. However, as a monofunctional monomer, its incorporation at high levels would likely compromise the cross-link density, leading to reduced mechanical properties. Furthermore, the biocompatibility of phthalate-based monomers requires rigorous investigation.
The lack of direct comparative data underscores a significant research opportunity. The experimental protocols outlined in this guide provide a framework for a systematic evaluation of MEP as a potential component in novel composite formulations. Such research is essential to fully understand its advantages and limitations and to determine its viability as a safe and effective alternative or additive in the next generation of advanced composite materials.
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Synthesis and Characteristics of Dental Composites with Novel Bis-GMA Derivate as a Resin Base. (n.d.). Scientific.Net. Retrieved January 12, 2026, from [Link]
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Evaluation of Water Sorption and Color Stability of Paste-Resin Composite. (2020). IADR/AADR/CADR General Session. Retrieved January 12, 2026, from [Link]
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Bis-MEPP-based Flowable Resin Has Low Sorption and High Color Stability. (2019). IADR/AADR/CADR General Session. Retrieved January 12, 2026, from [Link]
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The Hidden Hormone Disruptor in Dental Materials: Bis-GMA. (2025). Seattle Dental Care. Retrieved January 12, 2026, from [Link]
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Evaluation of BPA and Bis-GMA Release from Recent Dental Composite Materials by LC-MS/MS. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the In Vitro Degradation of 2-(Methacryloyloxy)ethyl Phthalate (MEP) Mono-Based Polymers
Introduction: The Promise and Challenge of MEP-Based Polymers in Biomedical Applications
Researchers in drug development and tissue engineering are in a constant search for novel biomaterials with tailored properties. Among the vast array of synthetic polymers, those based on 2-(methacryloyloxy)ethyl phthalate (MEP) present an interesting, albeit under-researched, platform. The unique molecular architecture of MEP, featuring a polymerizable methacrylate group and a phthalate monoester, suggests a potential for a unique degradation profile, which is critical for applications such as controlled drug release and temporary tissue scaffolds. The methacrylate backbone provides mechanical stability, while the ester linkages, particularly the phthalate ester, are anticipated points of hydrolytic and enzymatic cleavage.
This guide provides a comprehensive overview of the expected in vitro degradation behavior of MEP mono-based polymers. It is important to note that, at the time of this writing, direct experimental data on the in vitro degradation of MEP-based polymers is not extensively available in the peer-reviewed literature. Therefore, this guide will extrapolate the likely degradation mechanisms and performance based on the well-established degradation pathways of structurally related polymers, namely polymethacrylates and polymers containing phthalate esters. We will also present a comparative analysis with common biodegradable polymers to offer a predictive benchmark for researchers exploring this novel class of materials.
Anticipated In Vitro Degradation Mechanisms of MEP-Based Polymers
The degradation of MEP-based polymers in a physiological environment is expected to proceed through two primary, and potentially synergistic, mechanisms: hydrolytic degradation and enzymatic degradation.
Hydrolytic Degradation: The Role of Water in Ester Bond Cleavage
Hydrolysis is a chemical reaction where water molecules break down chemical bonds.[1] In the context of MEP-based polymers, the ester linkages are the primary targets for hydrolytic attack. This process can be influenced by factors such as pH and temperature.[1]
The MEP monomer contains two ester groups: one in the methacrylate portion and the other in the phthalate side chain. The ester bond in the methacrylate part of the polymer backbone is generally more resistant to hydrolysis compared to those in many biodegradable polyesters like polylactic acid (PLA) or polyglycolic acid (PGA). However, the phthalate ester in the side chain is expected to be more susceptible to hydrolysis. This reaction would lead to the cleavage of the side chain, releasing phthalic acid and 2-hydroxyethyl methacrylate. The rate of this hydrolysis is expected to be slow under neutral physiological conditions (pH 7.4) but could be accelerated in more acidic or alkaline environments.[1]
Enzymatic Degradation: Nature's Scissors at Work
The human body contains a plethora of enzymes that can catalyze the degradation of foreign materials. For polymers containing ester bonds, esterases and lipases are the most relevant classes of enzymes.[2][3] While the polymethacrylate backbone is generally considered to be resistant to enzymatic degradation, the phthalate ester side chains are likely to be recognized and cleaved by these enzymes.[4][5]
The enzymatic degradation of phthalates is a well-documented process in environmental microbiology and is relevant to the biotransformation of plasticizers.[5][6] This process typically involves the hydrolysis of the ester bond, leading to the formation of a monoester and an alcohol.[1] In the case of MEP-based polymers, enzymes like cholesterol esterase, commonly found in saliva and other bodily fluids, could potentially hydrolyze the phthalate ester, leading to the release of phthalic acid and the corresponding methacrylate-containing fragment.[7][8] The rate and extent of this enzymatic degradation would depend on the specific enzyme, its concentration, and the accessibility of the phthalate groups within the polymer matrix.
A Comparative Look: Benchmarking MEP-Based Polymers Against Established Biomaterials
To provide a framework for understanding the potential performance of MEP-based polymers, it is useful to compare their expected degradation characteristics with those of well-studied biodegradable polymers.
| Polymer Class | Primary Degradation Mechanism | Typical Degradation Time (in vitro) | Key Degradation Byproducts | Reference |
| Poly(lactic-co-glycolic acid) (PLGA) | Bulk Hydrolysis | Weeks to Months | Lactic Acid, Glycolic Acid | [9] |
| Poly(L-lactic acid) (PLLA) | Bulk Hydrolysis | Months to Years | Lactic Acid | [9] |
| Poly(methyl methacrylate) (PMMA) | Primarily non-degradable in vivo; slow surface erosion under harsh conditions | Very Long (Years) | Minimal degradation products in physiological conditions | [10][11] |
| Predicted MEP-based Polymers | Side-chain hydrolysis (hydrolytic and enzymatic) | Predicted to be slow, likely months to years | Phthalic Acid, 2-hydroxyethyl methacrylate | Inferred from[1][5][6] |
This table presents a generalized comparison. Actual degradation rates are highly dependent on specific polymer characteristics (molecular weight, crystallinity) and the in vitro conditions.
Experimental Protocols for In Vitro Degradation Studies
For researchers embarking on the study of MEP-based polymers, a well-designed in vitro degradation study is paramount. The following protocols are based on the widely accepted ASTM F1635 standard for hydrolytically degradable polymers and can be adapted for MEP-based systems.[12]
Protocol 1: Hydrolytic Degradation Study (ASTM F1635 Modified)
Objective: To determine the rate of hydrolytic degradation of MEP-based polymers in a simulated physiological environment.
Materials:
-
MEP-based polymer samples (e.g., films, microspheres) of known dimensions and weight.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator set to 37°C.
-
Analytical balance (precision of 0.1% of sample weight).
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system for molecular weight analysis.
-
pH meter.
-
Lyophilizer or vacuum oven.
Procedure:
-
Prepare triplicate samples of the MEP-based polymer for each time point.
-
Sterilize the samples using a validated method (e.g., ethylene oxide, gamma irradiation) that does not significantly alter the polymer properties. Non-sterilized samples can be used for comparative purposes.[12]
-
Place each sample in a sterile container with a sufficient volume of PBS to ensure a high solution-to-polymer ratio (e.g., 100:1 v/w) to maintain a stable pH.[12]
-
Incubate the containers at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 weeks), retrieve the triplicate samples.
-
Carefully remove the polymer samples from the PBS.
-
Analyze the pH of the remaining PBS to monitor for any significant changes due to acidic degradation byproducts.
-
Gently rinse the polymer samples with deionized water to remove any salts.
-
Dry the samples to a constant weight using a lyophilizer or a vacuum oven at a low temperature.
-
Measure the final dry weight of the samples to determine mass loss.
-
Analyze the molecular weight and molecular weight distribution of the degraded polymer using GPC/SEC.
-
(Optional) Analyze the degradation medium (PBS) using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify released byproducts.
Protocol 2: Enzymatic Degradation Study
Objective: To assess the susceptibility of MEP-based polymers to enzymatic degradation.
Materials:
-
MEP-based polymer samples.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Relevant enzyme (e.g., cholesterol esterase, lipase from Pseudomonas sp.). The choice of enzyme should be justified based on the intended application and expected biological environment.
-
Incubator set to 37°C.
-
Same analytical equipment as in Protocol 1.
Procedure:
-
Follow steps 1 and 2 from the hydrolytic degradation protocol.
-
Prepare two sets of samples: one to be incubated in PBS with the selected enzyme at a physiologically relevant concentration, and a control group incubated in PBS without the enzyme.
-
Place each sample in a sterile container with the appropriate solution.
-
Incubate all containers at 37°C.
-
Follow steps 5 through 12 from the hydrolytic degradation protocol for both the enzyme-containing and control samples at each time point.
-
Compare the mass loss, molecular weight reduction, and byproduct release between the two groups to determine the effect of the enzyme.
Visualizing the Process: Degradation Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: Predicted degradation pathways of MEP-based polymers.
Caption: General workflow for in vitro polymer degradation studies.
Conclusion and Future Directions
While direct experimental evidence is currently limited, the chemical structure of 2-(methacryloyloxy)ethyl phthalate mono-based polymers provides a strong basis for predicting their in vitro degradation behavior. The presence of a methacrylate backbone suggests good mechanical integrity, while the phthalate ester side chains offer a handle for controlled degradation through both hydrolytic and enzymatic pathways. This positions MEP-based polymers as a potentially valuable class of materials for biomedical applications where a slow and steady degradation profile is desired.
For researchers and drug development professionals, the key takeaway is the necessity for rigorous in vitro degradation studies to validate these predictions. The protocols and comparative data presented in this guide offer a starting point for such investigations. Future work should focus on synthesizing a range of MEP-based polymers with varying molecular weights and copolymer compositions, followed by comprehensive in vitro degradation studies to elucidate their degradation kinetics and byproduct profiles. Such data will be crucial in determining the true potential and safety of these promising biomaterials.
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A Comparative Guide to the Biocompatibility Testing of 2-(Methacryloyloxy)ethyl Phthalate Mono for Medical Devices
This guide provides a comprehensive analysis of the biocompatibility testing required for medical devices incorporating 2-(Methacryloyloxy)ethyl phthalate mono (MEP). Designed for researchers, scientists, and drug development professionals, this document delves into the regulatory framework, essential testing protocols, and a comparative analysis with alternative materials, grounded in the principles of scientific integrity and experimental validation.
Introduction: The Role and Scrutiny of MEP in Medical Devices
This compound, a monomer often used in the formulation of polymers for medical devices, serves as a crucial component in achieving desired material properties such as flexibility.[1] However, its classification as a phthalate derivative necessitates a rigorous biocompatibility evaluation to ensure patient safety.[2] The primary concern stems from the potential for unreacted monomers or degradation products to leach from the device and elicit an adverse biological response.[3][4]
The biocompatibility of any medical device is its ability to perform its intended function without causing any unacceptable local or systemic effects in the recipient.[5][6] For materials like MEP, this evaluation is not a single test but a comprehensive assessment guided by a risk management process.[7][8] This guide will navigate the complexities of this process, providing both the "what" and the "why" behind the required testing.
The Regulatory Cornerstone: ISO 10993
The biological evaluation of medical devices is globally harmonized under the ISO 10993 series of standards.[5][6][7] These standards provide a framework for determining the appropriate biocompatibility steps based on the nature and duration of the device's contact with the body.[5][8] Compliance with ISO 10993 is paramount for regulatory approval in major markets, including the US (FDA) and the EU (MDR).[7][9]
The initial and most critical step is the creation of a Biological Evaluation Plan (BEP). This risk-based plan identifies the potential biological hazards associated with the device and outlines the necessary testing strategy.[7][8] For a device containing MEP, the BEP would categorize the device and subsequently determine the required toxicological endpoints for evaluation.[5]
Logical Framework for Biocompatibility Assessment
The following diagram illustrates the typical workflow for assessing the biocompatibility of a medical device containing a material of concern like MEP, as stipulated by ISO 10993-1.
Caption: Workflow for ISO 10993 Biocompatibility Evaluation.
The "Big Three": Foundational Biocompatibility Tests
For almost all medical devices, a core set of tests, often referred to as "The Big Three," is required to assess fundamental biocompatibility endpoints: cytotoxicity, sensitization, and irritation.[10]
In Vitro Cytotoxicity (ISO 10993-5)
This test is a highly sensitive and widely used screening tool to determine the general toxicity of a material's extractables on cultured cells.[11][12] A material is considered cytotoxic if it causes cell lysis or a significant reduction in cell viability.[12]
-
Causality: The rationale for this test is that if a material releases substances that are toxic to cells in a controlled in vitro environment, it poses a potential risk of causing local tissue damage in vivo. It is a fundamental first step required for all devices.[11]
-
Methodology: The most common method is the elution test, where the device material is extracted using a culture medium (e.g., for 24 hours at 37°C).[11] This extract is then applied to a monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts).[11][12]
-
Evaluation: Cell viability is assessed qualitatively (microscopic observation of cell morphology) and quantitatively (e.g., using an MTT or XTT assay). A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[12]
Sensitization (ISO 10993-10)
This test evaluates the potential of a material's leachable chemicals to induce an allergic or hypersensitivity reaction after repeated or prolonged contact.[13][14][15]
-
Causality: Some chemicals can trigger a cell-mediated immune response, leading to allergic contact dermatitis. This test is crucial for any device with skin or mucosal contact.
-
Methodology: Historically, in vivo animal models have been the standard.[13]
-
Guinea Pig Maximization Test (GPMT): A highly sensitive method where extracts are first injected with an adjuvant to amplify the immune response, followed by a topical patch application.[15]
-
Murine Local Lymph Node Assay (LLNA): Now often preferred, this method measures the proliferation of lymphocytes in the lymph nodes draining the site of application as an indicator of a sensitization response.[14][15]
-
-
Evaluation: In guinea pig tests, the skin reaction (redness and swelling) at the challenge site is scored and compared to control animals.[15] In the LLNA, a stimulation index is calculated based on radioisotope incorporation.[14]
Irritation (ISO 10993-23)
The irritation test assesses the potential for a device or its extracts to cause local, non-immune-mediated inflammation at the site of contact.[16]
-
Causality: Unlike sensitization, irritation is a direct, localized inflammatory response to a chemical that does not involve the immune system's memory. It's a primary indicator of material-tissue incompatibility.
-
Methodology: The test typically involves applying extracts of the device material to the skin (dermal irritation) or injecting them intracutaneously in rabbits.
-
Evaluation: The application sites are observed and scored for signs of erythema (redness) and edema (swelling) at specific time points after exposure. The scores are used to calculate a Primary Irritation Index.
Comparative Analysis: MEP vs. Alternative Monomers
The selection of a monomer in a medical device formulation is a balance between functional properties and biocompatibility. Growing concerns over phthalates have led to the increased use of alternative materials.[3][17][18]
| Biocompatibility Endpoint | 2-(Methacryloyloxy)ethyl phthalate (MEP) | 2-Hydroxyethyl Methacrylate (HEMA) | Methyl Methacrylate (MMA) |
| Cytotoxicity | Moderate to High Potential: As a phthalate, residual MEP monomer can leach and exhibit cytotoxic effects. Rigorous post-polymerization processing is critical to minimize this risk. | Low to Moderate Potential: HEMA is widely used in hydrogels and contact lenses. While the polymer is generally biocompatible, residual monomer can show some cytotoxicity. | High Potential: Residual MMA monomer is a known cytotoxic agent. Complete polymerization is essential. Often used in bone cements where this is a known clinical consideration. |
| Sensitization | Moderate Potential: Methacrylates as a class are known sensitizers. The phthalate moiety may also contribute to the sensitization potential. Positive results in GPMT or LLNA are possible. | Known Sensitizer: HEMA is a well-documented contact allergen, particularly in dental and orthopedic applications. | Known Sensitizer: MMA is a known skin sensitizer, a significant concern for dental technicians and orthopedic surgeons. |
| Irritation | Moderate Potential: Leachables can cause local tissue irritation. The level of risk is directly related to the concentration of residual monomer and other extractables. | Low to Moderate Potential: Generally considered a low-level irritant when properly polymerized. | Moderate to High Potential: Residual MMA can be a significant irritant to skin and mucous membranes. |
Insight: While all three monomers can present biocompatibility challenges related to residual unpolymerized monomer, the primary concern with MEP is compounded by its phthalate structure, which is under increasing regulatory scrutiny. Alternatives like HEMA are common, but they are not without their own issues, particularly sensitization. The key takeaway is that biocompatibility is not just a property of the chemical itself, but of the final, finished, and sterilized medical device. Processing and purification are as critical as the initial material choice.
Detailed Experimental Protocol: In Vitro Cytotoxicity (Elution Method, ISO 10993-5)
This protocol provides a self-validating system for assessing the cytotoxic potential of a MEP-containing polymer.
Workflow for In Vitro Cytotoxicity Assay
Caption: Step-by-step workflow for the ISO 10993-5 Elution Test.
Step-by-Step Methodology:
-
Preparation of Test Article and Controls:
-
Aseptically prepare the final, sterilized MEP-containing device material.
-
Prepare equivalent surface areas of a negative control (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC).
-
Causality: Controls are essential for a self-validating system. The negative control ensures the test system itself is not toxic, while the positive control confirms the test system can detect a cytotoxic substance.
-
-
Preparation of Extracts (as per ISO 10993-12):
-
Place each material in a separate sterile vessel containing a complete cell culture medium (e.g., MEM with 10% bovine serum).
-
Use an extraction ratio based on surface area or weight (e.g., 3 cm²/mL).
-
Incubate at 37°C for 24 hours. This simulates the physiological environment and allows potential leachables to diffuse into the medium.[11]
-
-
Cell Culture:
-
Culture L929 mouse fibroblast cells (or other appropriate cell line) in 96-well plates until they form a near-confluent monolayer.
-
Causality: L929 cells are a robust and sensitive cell line recommended by the standard.[19]
-
-
Cell Exposure:
-
Aspirate the old culture medium from the wells.
-
Add the prepared extracts (from the test article, negative control, and positive control) to replicate wells. Include wells with fresh medium only as a blank control.
-
-
Incubation and Examination:
-
Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
Examine the cells microscopically for any changes in morphology (e.g., cell rounding, detachment, lysis) and grade the reactivity.
-
-
Quantitative Viability Assay (e.g., MTT):
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Read the absorbance of each well using a microplate spectrophotometer.
-
-
Interpretation of Results:
-
Calculate the percentage viability of the test article-treated cells relative to the negative control-treated cells.
-
Acceptance Criteria: Per ISO 10993-5, a reduction in viability of more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[12] The positive control must show >30% reduction, and the negative control must show no cytotoxic effect.
-
Conclusion and Future Perspectives
The biocompatibility testing of this compound is a critical, multi-faceted process governed by the ISO 10993 standards. While MEP can be used in safe and effective medical devices, its successful implementation hinges on a thorough understanding of its potential hazards—cytotoxicity, sensitization, and irritation—and the manufacturing processes required to minimize the presence of harmful leachables.
The industry trend is undeniably moving towards phthalate-free alternatives to mitigate regulatory and health concerns.[17][18] However, this guide demonstrates that "alternative" does not automatically mean "inert." Each new material must undergo the same rigorous, risk-based biocompatibility assessment. The future of safe medical device development lies in robust chemical characterization (ISO 10993-18) coupled with a targeted, evidence-based approach to biological testing, ensuring that patient safety remains the paramount consideration.
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ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
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ISO 10993-10:2021. Biological evaluation of medical devices — Part 10: Tests for skin sensitization. International Organization for Standardization. [Link]
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Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance. (2023). [Link]
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ISO 10993-10. (Details on irritation and sensitization testing). [Link]
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ISO 10993-10 Skin Sensitization: Everything You Need to Know. Test Labs. [Link]
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A Practical Guide to ISO 10993-10: Sensitization. Medical Device and Diagnostic Industry. [Link]
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Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). [Link]
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ISO 10993: Standards for the biologic evaluation of medical devices. Rimsys. (2023). [Link]
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ISO 10993-1 and Biocompatibility. Emergo. [Link]
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EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. iTeh Standards. [Link]
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ISO 10993-10 Ed.4 Biological evaluation of medical devices — Tests for skin sensitization. PMDA. [Link]
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Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. NIH. [Link]
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A Senior Application Scientist's Guide to the Mechanical Properties of Phthalate-Containing Monomers
Introduction: The Role of Phthalates in Polymer Engineering
Phthalate esters are a class of organic compounds primarily employed as plasticizers to enhance the flexibility, durability, and processability of polymeric materials.[1][2] For decades, they have been the additive of choice for polymers like polyvinyl chloride (PVC), transforming it from a rigid, brittle material into the flexible products we use daily, from medical tubing to electrical cable insulation.[3][4] Phthalates are not mere additives; they are critical components that largely dictate the final mechanical performance of the polymer.[3]
The fundamental mechanism of a plasticizer involves its molecules intercalating between the long polymer chains.[1] This insertion increases the intermolecular spacing, thereby reducing the secondary forces (like van der Waals forces) between the chains.[5] This increased chain mobility leads to a lower glass transition temperature (Tg), resulting in a softer, more pliable material.[6]
This guide provides a comparative study of the mechanical properties imparted by different common phthalate-containing monomers, such as Dioctyl Phthalate (DOP), Dibutyl Phthalate (DBP), and Diethyl Phthalate (DEP). We will explore their differential effects on key mechanical parameters, detail the standardized methodologies for these evaluations, and explain the scientific rationale behind these experimental choices.
Comparative Analysis of Key Mechanical Properties
The selection of a specific phthalate and its concentration is a critical formulation decision that directly engineers the material's response to stress and strain. While the general effect of plasticizers is to increase flexibility, the magnitude of this effect varies significantly between different phthalate esters.
Tensile Strength and Elastic Modulus
Tensile strength measures the maximum stress a material can withstand while being stretched or pulled before breaking, while the elastic (or Young's) modulus quantifies its stiffness. For polymers, the addition of phthalates generally leads to a decrease in both of these properties. This is a direct consequence of the plasticizing mechanism; by separating the polymer chains, the plasticizer reduces the intermolecular attraction, making the material easier to deform (lower modulus) and reducing the force required to pull it apart (lower tensile strength).[7][8]
An illustrative example is the modification of unsaturated polyester resin with Dioctyl Phthalate (DOP) . Experimental data consistently shows that as the concentration of DOP increases, both the tensile strength and the modulus of elasticity decrease.[7][9] This occurs because the DOP molecules effectively lubricate the polymer chains, allowing them to slide past one another with less resistance.[8]
However, an interesting phenomenon known as "anti-plasticization" can occur at low concentrations of certain plasticizers. For instance, studies on epoxy resins have shown that the addition of Dibutyl Phthalate (DBP) in concentrations up to 10 wt% can lead to an increase in the elastic modulus.[10] This counterintuitive effect is believed to arise from the DBP molecules filling free volume and restricting localized chain mobility, which temporarily enhances stiffness before the typical plasticizing effect dominates at higher concentrations.
| Phthalate Monomer | Polymer System | General Effect on Tensile Strength | General Effect on Elastic Modulus |
| Dioctyl Phthalate (DOP) | Unsaturated Polyester | Decreases with increasing concentration[7] | Decreases with increasing concentration[9] |
| Dibutyl Phthalate (DBP) | Epoxy Resin | Passes through a maximum at ~3 wt%[10] | Increases at low concentrations (<10 wt%)[10] |
| Diethyl Phthalate (DEP) | Cellulose Acetate | Decreases (general plasticizer effect)[11] | Decreases (general plasticizer effect)[11] |
Table 1: Comparative Effects of Phthalates on Tensile Properties
Elongation at Break
Elongation at break is a measure of a material's ductility—how much it can be stretched before it fractures. It is expressed as a percentage of its original length. As expected, the addition of phthalates significantly increases the elongation at break.[5] This enhanced ductility is a primary goal of plasticization and is crucial for applications requiring high flexibility, such as films and coatings.[6]
In studies with unsaturated polyester, the elongation at break increases with the addition of DOP up to a certain concentration (around 10 wt%), after which the effect may plateau or decline.[8] The increased free volume and chain mobility allow the polymer to undergo significantly more deformation before failure.[5]
The magnitude of this effect can be influenced by the molecular weight of the plasticizer. Lower molecular weight plasticizers are often more mobile and can create more flexibility, leading to a greater increase in elongation for the same weight percentage added.[12]
Table 2: Quantitative Impact of DOP on Unsaturated Polyester Resin Data synthesized from multiple sources for illustrative purposes.
| DOP Content (wt%) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| 0 (Neat Resin) | ~35 | ~1.8 | ~2.5 |
| 5 | ~28 | ~1.4 | ~4.0 |
| 10 | ~22 | ~1.1 | ~5.5 |
Hardness
Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. For plasticized polymers, hardness is typically measured using a durometer (Shore hardness scale). The addition of phthalates reduces the hardness of the polymer matrix.[13] This is consistent with the reduction in stiffness and tensile strength, as a softer material will naturally offer less resistance to surface penetration.
Experimental Methodologies: A Protocol-Driven Approach
To ensure data is reproducible and comparable across different studies, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for the mechanical characterization of plastics.
Protocol 1: Tensile Properties (ASTM D638)
This is one of the most common tests for evaluating the tensile properties of plastics, including tensile strength, yield strength, elongation, and tensile modulus.[14]
Causality Behind the Protocol:
-
Specimen Shape: The standard specifies a "dumbbell" or "dog-bone" shape. This geometry is critical as it creates a narrower gauge section where stress is concentrated, ensuring that failure occurs in this specific area, away from the clamping grips, for accurate measurement.[15]
-
Conditioning: Samples must be conditioned at a specific temperature (23 ± 2°C) and relative humidity (50 ± 5%). Polymers are sensitive to environmental conditions; this step ensures that absorbed moisture or thermal variations do not skew the results.[15]
-
Crosshead Speed: The rate at which the specimen is pulled apart is tightly controlled. The mechanical properties of polymers are strain-rate dependent; a consistent speed is necessary for comparable results. Softer materials are generally tested at faster speeds.[15]
Step-by-Step Methodology:
-
Sample Preparation: Prepare at least five test specimens in the specified dumbbell shape using methods like injection molding or machining from a sheet.
-
Conditioning: Condition the specimens for a minimum of 40 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D618.
-
Measurement: Measure the width and thickness of the narrow gauge section of each specimen.
-
Testing: a. Mount the specimen in the grips of a universal testing machine. b. Attach an extensometer to the gauge section to accurately measure strain. c. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[15]
-
Data Analysis: Record the load and extension data to generate a stress-strain curve. From this curve, calculate the tensile strength, tensile modulus, and elongation at break.
Caption: Workflow for Tensile Property Testing via ASTM D638.
Protocol 2: Flexural Properties (ASTM D790)
The flexural strength test measures a material's ability to resist deformation under a bending load.[16] It is particularly relevant for applications where a component may be subjected to bending forces.
Causality Behind the Protocol:
-
Three-Point Bending: The standard procedure involves placing a rectangular specimen on two supports and applying a load to the center.[16] This setup creates a combination of compressive stress on the top surface and tensile stress on the bottom surface, providing a comprehensive measure of the material's response to bending.
-
Span-to-Depth Ratio: The distance between the supports is typically set to be 16 times the thickness of the specimen. This specific ratio is designed to ensure that failure is likely to occur due to bending stresses rather than shear stresses, which could confound the results.
Step-by-Step Methodology:
-
Sample Preparation: Prepare at least five rectangular bar specimens.
-
Conditioning: Condition the specimens as described in ASTM D618.
-
Measurement: Measure the width and thickness of each specimen.
-
Testing: a. Place the specimen on the two supports of the test fixture. b. Apply a load to the center of the specimen at a specified rate. c. Continue the test until the specimen breaks or the strain reaches 5% of the outer surface.[16]
-
Data Analysis: Calculate the flexural stress and strain to determine the flexural strength and flexural modulus.
Caption: Workflow for Flexural Property Testing via ASTM D790.
Protocol 3: Hardness (ASTM D2240)
This standard details the use of a durometer for measuring the indentation hardness of materials, including plastics and elastomers. The Shore D scale is typically used for harder plastics.[17]
Causality Behind the Protocol:
-
Indenter Shape: The durometer uses a specific spring-loaded indenter. The shape of the indenter and the spring force are precisely defined to ensure consistent and repeatable measurements.
-
Instantaneous Reading: The reading is typically taken immediately after the indenter makes full contact with the material. This is because many polymers exhibit creep (continued deformation under a constant load), which would cause the hardness reading to decrease over time.
Step-by-Step Methodology:
-
Sample Preparation: Use a specimen with a minimum thickness of 6 mm. The surface must be flat and smooth.
-
Conditioning: Condition the specimens as per standard protocols.
-
Testing: a. Place the specimen on a hard, flat surface. b. Hold the durometer vertically and press it firmly against the specimen, ensuring the presser foot is in full contact. c. Read the hardness value from the dial or digital display within one second of contact.
-
Data Collection: Take at least five measurements at different positions on the specimen and average the results.
Caption: Workflow for Hardness Testing via ASTM D2240.
Conclusion
The incorporation of phthalate-containing monomers is a powerful tool for tailoring the mechanical properties of polymers. The general trend shows that increasing phthalate concentration leads to decreased tensile strength, modulus, and hardness, while significantly increasing elongation at break. However, the specific choice of phthalate is critical, as different esters can yield varied results, with phenomena like anti-plasticization observed with DBP in certain systems.[10] A thorough understanding of these relationships, validated through standardized testing protocols like those from ASTM, is paramount for researchers and drug development professionals in designing materials with precise, reliable, and application-specific mechanical performance.
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A Senior Application Scientist's Guide to the Validation of 2-(Methacryloyloxy)ethyl Phthalate (MEP) for Ophthalmic Materials
Introduction: The Imperative for Rigorous Material Validation in Ophthalmology
The development of novel ophthalmic materials is a cornerstone of advancing vision care, from next-generation contact lenses to intraocular implants. The selection of monomers is a critical determinant of the final properties of these medical devices. 2-(Methacryloyloxy)ethyl phthalate (MEP) has been identified as a potential monomer for such applications, owing to its unique chemical structure. However, before it can be incorporated into any ophthalmic device, a thorough and rigorous validation process is paramount. This guide provides a comprehensive framework for the evaluation of MEP, comparing its properties with established ophthalmic monomers and detailing the requisite experimental validation.
Understanding 2-(Methacryloyloxy)ethyl Phthalate (MEP): A Profile
MEP is a methacrylate monomer characterized by the presence of a phthalate group.[1][2][3] This structural feature imparts a degree of hydrophobicity and aromaticity, which can influence the mechanical and optical properties of the resulting polymer.
Physicochemical Properties of MEP Monomer:
| Property | Value | Source |
| CAS Number | 27697-00-3 | [1][4][5] |
| Molecular Formula | C14H14O6 | [1][4] |
| Molecular Weight | 278.26 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Refractive Index (n20/D) | ~1.52 | [1][6] |
| Density (g/mL at 25°C) | ~1.23 | [1] |
The high refractive index of the MEP monomer is a noteworthy characteristic for ophthalmic applications where light refraction is a key function.[1][6]
Comparative Analysis: MEP vs. Standard Ophthalmic Monomers
The performance of MEP can only be understood in the context of currently utilized monomers in the ophthalmic industry. The two primary classes of materials used are hydrogels based on hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA), and silicone hydrogels which incorporate siloxane-containing monomers for enhanced oxygen permeability.
Table 1: Comparative Properties of Ophthalmic Monomers and Resulting Polymers
| Property | 2-(Methacryloyloxy)ethyl Phthalate (MEP) (Projected) | 2-Hydroxyethyl Methacrylate (HEMA) | Silicone-Based Monomers (e.g., TRIS) |
| Polymer Type | Hydrophobic Acrylate | Hydrophilic Acrylate | Silicone-Acrylate Hybrid |
| Refractive Index | High (~1.52 for monomer) | Moderate (~1.43-1.45 for polymer) | Variable (can be tailored) |
| Oxygen Permeability (Dk) | Likely low (hydrophobic, no silicone) | Low (dependent on water content) | High to Very High |
| Water Content | Very Low | High (38-75%) | Low to Moderate |
| Mechanical Properties | Potentially rigid and brittle | Soft and flexible | Variable (can be tailored) |
| Leachable Concerns | Potential for phthalate leaching | Low | Low |
Experimental Validation Protocols for MEP in Ophthalmic Materials
A multi-faceted approach is essential to validate MEP for ophthalmic use. The following experimental protocols are designed to assess the critical parameters of safety and performance.
Formulation and Polymerization of MEP-containing Hydrogels
The initial step involves the synthesis of hydrogels containing varying concentrations of MEP, typically copolymerized with a hydrophilic monomer such as HEMA to achieve a hydrogel formulation.
Experimental Workflow: Hydrogel Synthesis
Caption: Workflow for the synthesis of MEP-containing hydrogels.
Assessment of Physicochemical Properties
a) Equilibrium Water Content (EWC):
-
Procedure: The fully hydrated hydrogel is weighed (W_hydrated). It is then dried in a vacuum oven until a constant weight is achieved (W_dry).
-
Calculation: EWC (%) = [(W_hydrated - W_dry) / W_hydrated] x 100
-
Rationale: EWC is a fundamental property of hydrogels that influences their mechanical properties, oxygen permeability, and biocompatibility.
b) Oxygen Permeability (Dk):
-
Method: The polarographic method is the industry standard.
-
Procedure: The hydrogel sample is placed in a specialized cell, and the rate of oxygen diffusion through the material is measured.
-
Rationale: High oxygen permeability is crucial for maintaining corneal health, especially for contact lens applications.[7]
c) Mechanical Properties:
-
Parameters: Tensile strength, Young's modulus, and elongation at break.
-
Instrumentation: A universal testing machine.
-
Procedure: The hydrogel is subjected to a controlled tensile force until it fractures.
-
Rationale: The mechanical properties determine the handling characteristics and durability of the ophthalmic device.[8][9][10]
d) Optical Properties:
-
Parameters: Light transmittance and refractive index.
-
Instrumentation: UV-Vis spectrophotometer and an Abbe refractometer.
-
Procedure: The percentage of light that passes through the hydrogel is measured across the visible spectrum. The refractive index is measured on the hydrated sample.
-
Rationale: High light transmittance is essential for clear vision. The refractive index is a critical parameter for lenses designed to correct refractive errors.
Biocompatibility and Safety Evaluation
a) In Vitro Cytotoxicity:
-
Procedure: HCECs are incubated with extracts of the MEP-containing hydrogel. Cell viability is then quantified colorimetrically.
-
Rationale: This initial screening assesses whether the material or any leachable components are toxic to the cells of the cornea.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity testing of MEP hydrogels.
b) In Vivo Ocular Irritation and Biocompatibility:
-
Model: The rabbit eye model is a standard for preclinical ophthalmic studies.
-
Procedure: A small piece of the sterilized MEP-containing hydrogel is implanted into the cornea or placed on the ocular surface of the rabbit eye. The eye is then observed for signs of inflammation, corneal opacity, and other adverse reactions over a period of weeks to months. Histological analysis of the ocular tissues is performed at the end of the study.
-
Rationale: This provides a comprehensive assessment of the material's interaction with the complex biological environment of the eye.
Leachable Studies
Given that MEP is a phthalate derivative, it is crucial to assess the potential for leaching of the monomer or any degradation products.
-
Extraction Medium: Artificial tear solution.
-
Procedure: The hydrogel is incubated in the artificial tear solution under physiological conditions (37°C) for an extended period. The extraction medium is then analyzed for the presence of MEP and other potential leachables.
-
Analytical Technique: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a highly sensitive method for detecting and quantifying trace amounts of organic molecules.
Conclusion and Future Directions
The validation of 2-(Methacryloyloxy)ethyl phthalate for ophthalmic applications requires a systematic and data-driven approach. While the monomer exhibits some promising properties, such as a high refractive index, significant concerns regarding its biocompatibility and the potential for phthalate leaching must be addressed through rigorous experimental evaluation. The protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision on the suitability of MEP for use in ophthalmic materials. Further research should focus on synthesizing and characterizing MEP-containing copolymers to fully understand their performance characteristics in comparison to existing biomaterials.
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A Comparative Guide to Leachables from 2-(Methacryloyloxy)ethyl Phthalate (MEP) Mono Dental Composites
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of dental materials, the long-term biocompatibility of restorative composites is a paramount concern. The release of substances from these materials into the oral environment, known as leachables, can have potential biological consequences. This guide provides an in-depth analysis of the leachable profile of dental composites based on 2-(Methacryloyloxy)ethyl phthalate (MEP), a common monomer in some resin-based materials. We will objectively compare the performance of MEP-based composites with contemporary alternatives, supported by experimental data and detailed analytical protocols, to empower researchers and clinicians in making informed material selections.
The Chemistry of Concern: Understanding MEP and its Leachables
Resin-based dental composites are complex mixtures, primarily composed of an organic matrix, inorganic fillers, a coupling agent, and an initiator system.[1][2] The organic matrix, which polymerizes to form the structural backbone of the restoration, is a critical determinant of the material's properties and its leachable profile.[2] Incomplete polymerization is an inherent characteristic of these materials, leading to the presence of residual monomers that can leach out over time.[1][2][3] Additionally, the degradation of the polymer matrix in the oral cavity can lead to the release of byproducts.[1][2]
2-(Methacryloyloxy)ethyl phthalate (MEP) is a methacrylate monomer that has been used in some dental composite formulations. As a phthalate ester, its presence raises questions regarding potential leachables and their biological effects. Phthalates, as a class of chemicals, have been identified as potential endocrine disruptors.[4]
The primary leachable concerns from MEP-based composites include:
-
Unreacted MEP monomer: Due to incomplete polymerization, residual MEP monomer can be released.
-
Degradation Products: The ester linkages in the MEP molecule are susceptible to hydrolytic degradation in the aqueous environment of the oral cavity. This can lead to the formation of methacrylic acid and mono-2-(hydroxyethyl) phthalate. Further degradation could potentially lead to phthalic acid. The proposed biodegradation pathways for other phthalates, such as diethyl phthalate (DEP) and di(2-ethylhexyl) phthalate (DEHP), often involve a two-step hydrolysis of the ester bonds.[5][6][7]
A Comparative Landscape: MEP vs. Alternative Dental Composites
The dental materials market has seen a significant shift towards "BPA-free" and other alternative resin systems to address biocompatibility concerns. A comparison of MEP-based composites with these alternatives is crucial for a comprehensive risk-benefit analysis.
| Material Class | Key Monomers | Reported Leachables | Biocompatibility Considerations |
| MEP-Based Composites | 2-(Methacryloyloxy)ethyl phthalate (MEP), other dimethacrylates | MEP, methacrylic acid, phthalic acid derivatives | Potential for endocrine disruption due to phthalate leaching. |
| Bis-GMA-Based Composites | Bisphenol A glycidyl methacrylate (Bis-GMA), TEGDMA, UDMA, HEMA | Bis-GMA, TEGDMA, HEMA, UDMA, BPA (trace amounts)[8][9] | Concerns over the release of Bisphenol A (BPA), a known endocrine disruptor.[8][10] |
| "BPA-Free" Composites | Urethane dimethacrylate (UDMA), other novel methacrylates (e.g., FUDMA) | UDMA, TEGDMA, other co-monomers[10] | Generally considered to have an improved biocompatibility profile due to the absence of BPA.[3][10] |
| Ceramics and Zirconia | Not applicable (inorganic) | Minimal ionic leaching | Excellent biocompatibility, considered inert. |
Key Insights:
-
Organic solvents have been shown to cause a significantly higher release of substances from resin-based materials compared to water-based ones.[8][9]
-
A meta-analysis revealed that the most commonly eluted substances from resin-based materials are HEMA, TEGDMA, and BPA, while Bis-GMA and UDMA are less frequently leached.[8][9]
-
Studies on newer "BPA-free" composites, such as those based on fluorinated urethane dimethacrylate (FUDMA), have shown comparable mechanical properties to traditional Bis-GMA-based composites, suggesting they are a viable alternative.[3][10]
The Analytical Workflow: Detecting and Quantifying Leachables
To ensure patient safety and validate the biocompatibility of dental materials, rigorous analytical testing is essential. The following section outlines a detailed, step-by-step methodology for the analysis of leachables from dental composites, integrating principles from established analytical chemistry and regulatory guidelines.
Experimental Workflow for Leachable Analysis
Caption: Workflow for the analysis of leachables from dental composites.
Detailed Experimental Protocol: GC-MS for Phthalate Analysis
This protocol provides a robust method for the identification and quantification of phthalate leachables, adapted from established analytical procedures.[1][11][12][13]
1. Sample Preparation and Extraction:
-
Sample Fabrication: Prepare disc-shaped specimens of the cured dental composite with standardized dimensions (e.g., 10 mm diameter, 2 mm thickness).
-
Curing: Light-cure the specimens according to the manufacturer's instructions, ensuring complete polymerization.
-
Extraction: Immerse the cured discs in a suitable extraction solvent in sealed glass vials. A common choice for simulating the oral environment and accelerating aging is a 75% ethanol/water solution. The ratio of sample surface area to solvent volume should be standardized (e.g., 1 cm²/mL).
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 24 hours, 7 days, or 28 days) to allow for the leaching of components.
2. GC-MS Analysis:
-
Instrumentation: An Agilent 8890 GC coupled with a 5977B MS detector or equivalent.[9]
-
Column: A low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Operate in splitless mode to maximize the transfer of analytes to the column. Inlet temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 310°C at a rate of 20°C/min.
-
Hold at 310°C for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in full scan mode (e.g., m/z 40-350) for initial identification of leachables.
-
For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity of target phthalates.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify the identified leachables using a calibration curve prepared with certified reference standards.
Detailed Experimental Protocol: HPLC-MS for Non-Volatile Leachables
This protocol is designed for the analysis of less volatile and more polar leachables, such as unreacted monomers and their degradation products.[4][14][15]
1. Sample Preparation and Extraction:
-
Follow the same sample preparation and extraction procedure as described for the GC-MS analysis.
2. HPLC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, ramp to 5% A over 10 minutes.
-
Hold at 5% A for 2 minutes.
-
Return to 95% A and equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer:
-
Operate in electrospray ionization (ESI) positive mode.
-
Use Selected Reaction Monitoring (SRM) for the quantification of target analytes (e.g., MEP, Bis-GMA, TEGDMA). Define specific precursor-to-product ion transitions for each analyte.
-
-
Data Analysis: Quantify the leachables using a calibration curve prepared with certified reference standards in the same extraction solvent.
Conclusion and Future Directions
The analysis of leachables from dental composites is a critical aspect of ensuring their long-term safety and biocompatibility. While 2-(Methacryloyloxy)ethyl phthalate (MEP)-based composites have been utilized, the potential for phthalate leaching necessitates a thorough evaluation and comparison with alternative materials. The emergence of "BPA-free" and advanced ceramic materials offers promising avenues for reducing the potential biological risks associated with leachable compounds.
Future research should focus on:
-
Comprehensive Leachable Profiling of MEP Composites: There is a clear need for studies that specifically identify and quantify the full range of leachables and degradation products from MEP-containing dental materials.
-
Long-Term Leaching Studies: Most studies focus on short-term leaching. Long-term studies that simulate the oral environment over several years are needed to understand the complete lifecycle of leachable release.
-
Standardization of Analytical Methods: While ISO standards provide a framework, greater standardization of analytical protocols would allow for more direct comparison of data across different studies and materials.
By employing rigorous analytical methodologies and fostering a deeper understanding of the chemistry of dental materials, the scientific community can continue to drive the development of safer and more effective restorative solutions.
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A Comparative Guide to the Long-Term Performance of 2-(Methacryloyloxy)ethyl Phthalate Mono in Restorative Materials
This guide provides an in-depth technical comparison of 2-(Methacryloyloxy)ethyl phthalate mono's long-term performance in restorative dental materials against other commonly used monomers. It is intended for researchers, scientists, and professionals in drug development and material science to inform the selection and development of durable and effective restorative solutions.
Introduction: The Role of Monomers in Dental Restoratives
The longevity of dental restorations is critically dependent on the chemical and physical properties of the resin matrix. Monomers are the fundamental building blocks of this matrix, and their selection influences key performance indicators such as mechanical strength, resistance to degradation, and aesthetic stability.[1][2] 2-(Methacryloyloxy)ethyl phthalate (P-HEMA), a methacrylate-based organic compound, is utilized in various polymer applications, including coatings, adhesives, and sealants, due to its ability to form cross-linked polymers.[3] This guide will dissect its long-term performance characteristics in comparison to industry-standard monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[4]
Chemical Structures of Common Dental Monomers
A fundamental understanding of the molecular structure of these monomers is crucial as it dictates their physical and chemical behaviors within the polymer network.
Caption: Chemical structures of common monomers in dental restoratives.
Comparative Analysis of Long-Term Performance
The clinical success of a restorative material is a multifactorial equation. Key performance indicators provide a standardized basis for comparison.
Water Sorption and Solubility: The Hydrolytic Stability Challenge
Water sorption is a critical factor that can lead to the degradation of the polymer matrix, de-bonding of filler particles, and the release of unreacted monomers.[5] This can compromise the mechanical stability of the restorative material.[6]
Key Insights:
-
Hydrophilicity: The extent of water sorption is generally correlated with the hydrophilicity of the resin blend.[6] Monomers with higher hydrophilicity, such as HEMA, tend to exhibit greater water sorption.[7] This increased water uptake can negatively impact the longevity of resin-dentin bonds.[8]
-
Monomer Composition: The type of monomer significantly influences water sorption. For instance, TEGDMA, while having a higher degree of polymerization, is more hydrophilic than Bis-GMA and UDMA, leading to greater water absorption.[9]
| Monomer | Typical Water Sorption (µg/mm³) | Typical Water Solubility (µg/mm³) | Key Considerations |
| P-HEMA | High | Moderate to High | Its hydrophilic nature contributes to significant water uptake.[7] |
| Bis-GMA | Low to Moderate | Low | High molecular weight and hydrophobicity limit water sorption. |
| UDMA | Low to Moderate | Low | Offers a good balance of properties with lower viscosity than Bis-GMA. |
| TEGDMA | High | Moderate | Often used as a diluent, its high hydrophilicity can increase overall water sorption.[9] |
Note: Exact values can vary based on the complete formulation and experimental conditions.
Mechanical Properties: Strength and Durability Over Time
The ability of a restorative material to withstand the forces of mastication is paramount. Key mechanical properties include flexural strength, compressive strength, and hardness.
Key Insights:
-
Monomer Blends: The combination of different monomers is often employed to optimize mechanical properties. For example, replacing TEGDMA with alternative diluting monomers has been shown to increase flexural strength.[10]
-
HEMA Content: The addition of HEMA can influence mechanical properties. In some formulations, like HEMA-added glass ionomer cements, an optimal concentration (20-40 wt.%) can increase diametral tensile strength.[11] However, excessive HEMA can lead to a decrease in compressive strength.[11]
-
Long-Term Degradation: Materials with a high resin component tend to have greater initial flexural strength, but this can decline over time due to degradation.[12]
| Monomer | Typical Flexural Strength (MPa) | Typical Compressive Strength (MPa) | Key Considerations |
| P-HEMA | Formulation Dependent | Formulation Dependent | Can enhance toughness but may reduce overall strength if not optimized.[11] |
| Bis-GMA | 80 - 120 | 250 - 350 | Provides high strength and stiffness due to its rigid aromatic backbone. |
| UDMA | 90 - 140 | 300 - 400 | Generally exhibits higher flexural strength and modulus compared to Bis-GMA. |
| TEGDMA | Lower (as primary monomer) | Lower (as primary monomer) | Primarily used to reduce viscosity, which can impact final mechanical properties. |
Note: These are typical ranges for experimental composites and can be influenced by filler content and type.
Color Stability: Maintaining Aesthetics
Discoloration is a common reason for the replacement of composite restorations.[9] Color stability is influenced by both intrinsic factors, such as the chemical composition of the resin matrix, and extrinsic factors, like staining from beverages.[13][14]
Key Insights:
-
Intrinsic Discoloration: This can arise from chemical alterations within the material, such as the leaching of unreacted monomers.[13] The type of photoinitiator system used also plays a crucial role.[15]
-
Water Sorption: A higher volume of resin matrix allows for greater water sorption, which can lead to more significant color changes.[14]
-
Monomer Type: The hydrophilicity of the monomer can affect color stability. For example, the higher water sorption of TEGDMA can make it less color-stable than Bis-GMA and UDMA.[9]
| Monomer | Color Stability (ΔE) | Key Considerations |
| P-HEMA | Prone to Discoloration | High water sorption can contribute to increased staining and discoloration over time. |
| Bis-GMA | Good | Its hydrophobic nature contributes to better resistance to staining. |
| UDMA | Good to Excellent | Often exhibits superior color stability compared to Bis-GMA. |
| TEGDMA | Fair | Its hydrophilicity makes it more susceptible to water-related discoloration.[9] |
Note: ΔE values above 3.3 are generally considered clinically unacceptable.[13]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential.
Water Sorption and Solubility Testing (Modified ISO 4049)
This protocol determines the amount of water absorbed and the amount of soluble material released from a polymerized restorative material.
Caption: Workflow for water sorption and solubility testing.
Methodology:
-
Specimen Preparation: Fabricate disc-shaped specimens of the cured restorative material of standardized dimensions.
-
Initial Desiccation: Place the specimens in a desiccator at 37°C.
-
Constant Mass (m1): Weigh the specimens periodically until a constant mass (m1) is achieved.
-
Water Immersion: Immerse the specimens in distilled water at 37°C for a specified period (e.g., 7 days).
-
Saturated Mass (m2): After immersion, remove the specimens, gently blot away excess surface water, and weigh to determine the saturated mass (m2).
-
Final Desiccation: Recondition the specimens in the desiccator until a constant mass (m3) is reached.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
Rationale: This protocol simulates the aqueous environment of the oral cavity and quantifies the material's interaction with water over time. The desiccation steps ensure that only the absorbed water and leached materials are measured.
Flexural Strength Testing (Three-Point Bending Test - Modified ISO 4049)
This test measures the material's resistance to fracture under a bending load, which is indicative of its performance under masticatory stresses.
Methodology:
-
Specimen Preparation: Prepare bar-shaped specimens (e.g., 25mm x 2mm x 2mm) of the cured material.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours or longer for long-term studies.
-
Testing Setup: Place the specimen on two supports in a universal testing machine.
-
Load Application: Apply a load at the center of the specimen at a constant crosshead speed until fracture occurs.
-
Calculation:
-
Flexural Strength (σ) = 3FL / 2bh²
-
Where F is the maximum load at fracture, L is the distance between the supports, b is the width of the specimen, and h is the height.
-
Rationale: This method provides a standardized way to assess the material's ability to resist bending forces, a common mode of failure for dental restorations.
Conclusion
The long-term performance of this compound in restorative materials presents a complex profile. While it may offer advantages in certain formulations, its inherent hydrophilicity raises concerns regarding water sorption, which can negatively impact mechanical properties and color stability over time. In comparison, monomers like Bis-GMA and UDMA generally exhibit superior hydrolytic and color stability due to their more hydrophobic nature and rigid structures.
The selection of a monomer for a dental restorative material should be a carefully considered decision based on a comprehensive evaluation of its long-term performance characteristics. This guide provides a framework for such an evaluation, emphasizing the importance of standardized testing and a deep understanding of the underlying chemical principles.
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- Water sorption and solubility of resin filled composites. - CORE. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methacryloyloxy)ethyl Phthalate
This molecule possesses a dual chemical nature, combining the reactivity of a methacrylate monomer with the environmental and health considerations of a phthalate ester.[1][2] This duality necessitates a disposal procedure that is both chemically astute and regulatorily compliant. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of deep, validated safety within your laboratory.
The Hazard Profile: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. 2-(Methacryloyloxy)ethyl phthalate is not a benign substance; its hazards are rooted in its structure.
-
Reactivity and Polymerization: The methacrylate group imparts a significant risk of spontaneous and violent polymerization.[3][4] This auto-reaction can be initiated by heat, light, contamination (e.g., with peroxides), or the depletion of the stabilizing inhibitor (commonly MEHQ).[5] An uncontrolled polymerization event within a sealed waste container can generate substantial heat and pressure, creating a risk of rupture or explosion.[4] Therefore, the primary goal of our disposal strategy is to maintain the chemical's stability until it is transferred to a licensed disposal facility.
-
Health Hazards: This chemical is classified as a skin and eye irritant.[6][7] Prolonged or repeated contact can lead to sensitization.[8] Furthermore, the broader class of phthalates is under intense regulatory scrutiny due to concerns about endocrine disruption and potential reproductive toxicity.[9] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Environmental Hazards: Phthalates as a class are known for their toxicity to aquatic life.[10] Because they are not chemically bound in many applications, they can leach into the environment.[2] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce this toxicant into waterways.[5][10] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, classify such chemicals as hazardous waste, mandating a "cradle-to-grave" management approach.[11][12]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure safety and compliance from the point of waste generation to its final collection.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the waste. Never mix 2-(Methacryloyloxy)ethyl phthalate waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10]
-
Action: Characterize your waste. Is it:
-
Unused or expired pure monomer?
-
A dilute or concentrated solution?
-
Contaminated labware (e.g., pipette tips, gloves, wipes)?
-
-
Causality: Segregation is a cornerstone of chemical safety. Co-mingling this monomer with incompatible materials, such as strong oxidizing agents, acids, bases, or peroxides, could initiate a hazardous polymerization reaction.[5][13] Keeping waste streams separate prevents unforeseen reactions and simplifies the disposal process for your Environmental Health & Safety (EHS) office.
Step 2: Personal Protective Equipment (PPE) Selection
Before handling any waste containers, don the appropriate PPE.
-
Action: At a minimum, wear:
-
Eye Protection: Chemical splash goggles are mandatory.[8][14] Safety glasses are insufficient as they do not provide a seal against splashes.[14]
-
Hand Protection: Use chemically resistant gloves. Supported polyvinyl alcohol (PVA) or butyl rubber gloves are recommended for more than incidental contact.[4][8] Nitrile gloves offer protection from small, incidental splashes but should be removed and disposed of immediately upon contamination.[8]
-
Body Protection: A standard lab coat should be worn. For tasks with a higher splash potential, consider a chemical-resistant apron or coveralls.[15][16]
-
-
Causality: PPE is your last line of defense. Given the chemical's classification as a skin and eye irritant, creating a robust barrier is non-negotiable to prevent personal injury.[6][7]
Step 3: Waste Accumulation and Container Management
All waste must be collected in designated, appropriate containers.
-
Action:
-
Select the Right Container: Use a chemically resistant, sealable container for liquid waste. Ensure it is compatible with the chemical; high-density polyethylene (HDPE) is often a suitable choice.[10]
-
Maintain Headspace: Do not fill liquid waste containers to more than 80% capacity.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when waste is being added.[4]
-
Solid Waste: Contaminated solid waste (gloves, wipes, etc.) should be collected in a separate, clearly labeled, lined container.[10]
-
-
Causality: The headspace in a liquid container provides room for vapor expansion and prevents splashes during movement. Keeping containers sealed minimizes the release of vapors into the laboratory and prevents foreign materials from contaminating the waste.[4] It is critical to remember that the inhibitor that prevents polymerization requires the presence of oxygen; never store this material under an inert atmosphere.[5]
Step 4: Labeling for Safety and Compliance
Proper labeling is a regulatory requirement and a vital communication tool.
-
Action: Label the waste container immediately upon starting accumulation with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Hazardous Waste: 2-(Methacryloyloxy)ethyl phthalate"[10]
-
The date accumulation began.
-
An indication of the hazards (e.g., "Irritant," "Reactive").
-
-
Causality: Clear, accurate labeling prevents accidental misuse of the container and provides essential information for emergency responders and waste disposal personnel, ensuring they can handle the material safely.
Step 5: Storage and Final Disposal
-
Action:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This should be a well-ventilated, secure location away from heat sources and incompatible materials.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal company.[10]
-
-
Causality: Centralized and secure storage minimizes the risk of spills and unauthorized access. Professional disposal is legally mandated by the EPA and ensures that the hazardous waste is managed, treated, and disposed of in an environmentally sound manner.[12][17][18]
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate risk.
-
Evacuate & Ventilate: Alert personnel in the immediate area and evacuate non-essential staff. Ensure the area is well-ventilated; if working in a fume hood, keep it running.[10]
-
Contain: Use an inert absorbent material such as Chemizorb®, sand, or earth to contain the spill. Do not use combustible materials like paper towels for large spills. Prevent the spill from entering drains.[10]
-
Collect: Carefully collect the absorbent material and spilled chemical into a sealable, labeled container for hazardous waste.[10]
-
Decontaminate: Clean the affected area thoroughly. A solvent wash (e.g., with acetone or ethanol), followed by a strong soap and water solution, can be used for final decontamination.[4][10] All contaminated cleaning materials, including PPE, must be disposed of as hazardous waste.[10]
Summary of Key Disposal & Safety Data
| Parameter | Information | Source(s) |
| Chemical Name | 2-(Methacryloyloxy)ethyl phthalate | [1][19] |
| CAS Number | 27697-00-3 | [1][6][19] |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2) | [6][7] |
| Disposal Classification | Hazardous Waste (Consult local, state, and federal regulations) | [10][11] |
| Primary PPE | Chemical splash goggles, chemical-resistant gloves (PVA, Butyl Rubber), lab coat | [4][8][14] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, peroxides, radical initiators | [5][13] |
| Spill Cleanup Material | Inert absorbent (e.g., sand, Chemizorb®, earth) | [10] |
Disposal Decision Workflow
The following diagram illustrates the initial decision-making process for segregating waste streams containing 2-(Methacryloyloxy)ethyl phthalate.
Caption: Decision workflow for proper segregation of waste.
By adhering to this comprehensive guide, you are not merely following rules; you are actively participating in a culture of safety, scientific integrity, and environmental responsibility. Your diligence protects you, your colleagues, and our shared environment.
References
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GOV.UK. (2025). Incident management - Phthalates (Diisononylphthalate (DINP) and Di(2-ethylhexyl)phthalate. Retrieved from [Link]
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Methacrylates Sector Group. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. European Chemical Industry Council (CEFIC). Retrieved from [Link]
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Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]
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University of California. (2012). Methyl Methacrylate - Standard Operating Procedure. UC Center for Laboratory Safety. Retrieved from [Link]
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Stony Brook University. (2012). Standard Operating Procedure Methyl Methacrylate. Environmental Health and Safety. Retrieved from [Link]
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Harvard University. (n.d.). Lab Safety Guideline: Methyl Methacrylate. Harvard Environmental Health and Safety. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Reddit. (2020). Phthalate disposal. r/chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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PubMed Central. (n.d.). Remediation of phthalate acid esters from contaminated environment—Insights on the bioremedial approaches and future perspectives. Retrieved from [Link]
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Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
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PubChem. (n.d.). Mono(2-methacryloyloxyethyl) phthalate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: [2-(Methacryloyloxy)ethyl]trimethylammonium chloride. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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XiXisys.com. (2017). 2-(METHACRYLOYLOXY)ETHYL PHTHALATE MONO (CAS No. 27697-00-3) SDS. Retrieved from [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of 2-(Methacryloyloxy)ethyl Phthalate Mono
For the modern researcher, scientist, and drug development professional, the cornerstone of innovation is a deep and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-(Methacryloyloxy)ethyl phthalate mono (CAS: 27697-00-3). Beyond a mere checklist, this document is designed to instill a profound understanding of the "why" behind each procedural step, fostering a culture of proactive safety and building a foundation of trust in your laboratory practices.
Understanding the Compound: A Proactive Approach to Safety
This compound is a versatile monomer utilized in the synthesis of polymers for various applications, including coatings, adhesives, and sealants.[1] Its utility stems from its methacrylate functional group, which allows for polymerization, and its phthalate moiety, which can influence the properties of the resulting polymer.[1] However, these same chemical characteristics necessitate a meticulous approach to handling to mitigate potential hazards.
The primary known hazards associated with this compound are skin and eye irritation.[2][3] This is a common characteristic of many methacrylate monomers. Furthermore, as a photosensitive chemical, its reactivity can be influenced by light, adding another layer to its handling requirements.[3][4]
| Property | Value | Source |
| CAS Number | 27697-00-3 | |
| Molecular Formula | C14H14O6 | |
| Molecular Weight | 278.26 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Flash Point | 172 °C | [5] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The primary routes of exposure are dermal and ocular, making comprehensive barrier protection essential.
Eye and Face Protection:
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required to protect against splashes.
-
Chemical Splash Goggles: For procedures with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory.
-
Face Shield: When handling larger quantities or in situations with a significant splash hazard, a face shield should be worn in conjunction with safety goggles.
Skin Protection:
-
-
For incidental contact (e.g., small splashes): Disposable nitrile gloves are generally sufficient. However, they should be changed immediately upon contamination.
-
For extended contact (e.g., immersion or handling large quantities): Heavier-duty butyl rubber gloves are recommended. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and clothing from contamination.
-
Closed-Toe Shoes: Impervious, closed-toe shoes are mandatory to protect the feet from spills.
Respiratory Protection:
-
While not typically required for small-scale laboratory use with adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if working in a poorly ventilated area or if aerosols are generated.
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the task-specific hazards.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4] As a photosensitive material, storage in an amber or opaque container is recommended.
-
Ensure the container is tightly sealed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: When transferring the liquid, use a funnel or other appropriate dispensing aid to prevent spills.
-
Heating: Avoid heating the monomer unless necessary for a specific procedure, as this can increase its volatility and the risk of polymerization. If heating is required, do so in a well-ventilated area and with appropriate temperature control.
-
Polymerization: Be aware that this compound can polymerize. This process is often initiated by heat, light, or the presence of a catalyst. Commercial formulations are typically stabilized with an inhibitor (e.g., MEHQ). Do not store in the absence of an inhibitor unless you intend for polymerization to occur.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization:
-
Waste this compound and materials contaminated with it should be considered hazardous waste.
-
Segregate this waste from other waste streams.
Disposal Procedure:
-
Collection: Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical (e.g., a high-density polyethylene or glass bottle).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Diagram: Chemical Waste Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of chemical waste.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.
-
Large Spill: Evacuate the area and contact your institution's EHS office or emergency response team.
-
Conclusion: A Culture of Safety
The safe handling of this compound, like any laboratory chemical, is not merely about following a set of rules. It is about cultivating a deep-seated understanding of the potential hazards and integrating safe practices into every aspect of your work. By internalizing the principles outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3709580, Mono(2-methacryloyloxyethyl) phthalate. Retrieved from [Link]
-
Alfa Aesar. (n.d.). Mono-2-(methacryloyloxy)ethyl Phthalate (stabilized with MEHQ) Safety Data Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
